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  • Product: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
  • CAS: 870852-79-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive overview of the chemical properties of 2-Amino-2-(3,4,5-trifluorophenyl)etha...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical properties of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, a chiral amino alcohol of significant interest in medicinal chemistry and drug development. The strategic incorporation of a trifluorinated phenyl ring imparts unique electronic properties, influencing the molecule's reactivity, conformational preferences, and potential biological activity. This document delves into its synthesis, structural elucidation, physicochemical characteristics, and safe handling, offering a foundational resource for researchers working with this and related fluorinated compounds.

Introduction: The Significance of Fluorinated Chiral Amino Alcohols

Chiral amino alcohols are pivotal building blocks in the synthesis of numerous pharmaceuticals. The introduction of fluorine atoms into these scaffolds can profoundly modulate their physicochemical and biological properties. Fluorine's high electronegativity can alter pKa, lipophilicity, and metabolic stability, often leading to enhanced binding affinity to biological targets and improved pharmacokinetic profiles. 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, with its trifluorinated aromatic ring and two stereogenic centers, represents a valuable synthon for creating novel therapeutic agents.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol are summarized below. It is important to note that while some data is available from commercial suppliers, a comprehensive experimental characterization is not widely published. Therefore, some properties are estimated based on the behavior of analogous compounds.

PropertyValue / DescriptionSource / Basis
Molecular Formula C₈H₈F₃NOSupplier Data[1][2]
Molecular Weight 191.15 g/mol Calculated
CAS Number 1213623-75-6 (for the (R)-enantiomer)Supplier Data[1][2]
Appearance Yellow to Brown Liquid (for the (R)-enantiomer)Supplier Data[1]
Melting Point Not available. Expected to be a low-melting solid or liquid at room temperature based on its structure.---
Boiling Point Not available. Expected to be relatively high due to hydrogen bonding capabilities.---
Solubility Expected to be soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water and nonpolar solvents is anticipated.General principles for amino alcohols.
pKa (Amine) Estimated to be lower than non-fluorinated analogs (typically ~9-10) due to the electron-withdrawing nature of the trifluorophenyl group.Theoretical consideration.

Synthesis Strategies: Accessing the Chiral Scaffold

Asymmetric Reduction of α-Amino Ketones

A common and effective route involves the stereoselective reduction of a corresponding α-amino ketone precursor. This method allows for the establishment of the stereocenter at the hydroxyl-bearing carbon.

Experimental Workflow: Asymmetric Ketone Reduction

G start Start with 3,4,5-trifluoroacetophenone step1 α-Bromination to form 2-bromo-1-(3,4,5-trifluorophenyl)ethan-1-one start->step1 step2 Nucleophilic substitution with an amine source (e.g., ammonia or a protected amine) step1->step2 step3 Formation of the α-amino ketone: 2-amino-1-(3,4,5-trifluorophenyl)ethan-1-one step2->step3 step4 Asymmetric reduction using a chiral reducing agent (e.g., CBS catalyst, chiral borohydride) step3->step4 end 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (as a mixture of diastereomers or a single enantiomer) step4->end

Caption: A potential synthetic workflow for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

From the Chiral Pool: Derivatization of Amino Acids

Another powerful strategy utilizes readily available chiral α-amino acids as starting materials. For instance, a trifluorophenyl-substituted amino acid could be reduced to the corresponding amino alcohol.

Protocol: Reduction of a Phenylglycine Derivative

  • Starting Material: (R)- or (S)-2-amino-2-(3,4,5-trifluorophenyl)acetic acid.

  • Protection: The amino group is typically protected (e.g., as a Boc or Cbz derivative) to prevent side reactions.

  • Activation: The carboxylic acid is activated, for example, by conversion to an ester or an acid chloride.

  • Reduction: The activated carboxyl group is reduced to a primary alcohol using a suitable reducing agent (e.g., LiAlH₄, NaBH₄).

  • Deprotection: The protecting group on the amine is removed to yield the final product.

Spectroscopic and Analytical Characterization

Detailed experimental spectra for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol are not publicly available. The following sections provide predicted spectroscopic features based on the analysis of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic proton, the methylene protons adjacent to the hydroxyl group, and the exchangeable protons of the amine and hydroxyl groups. The benzylic proton (CH-N) would likely appear as a multiplet due to coupling with the adjacent methylene protons. The aromatic region would display a characteristic pattern for a 3,4,5-trisubstituted phenyl ring.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, with the carbon atoms attached to fluorine exhibiting characteristic coupling (¹J-CF). The carbons of the ethanolamine side chain would also be present.

  • ¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing this molecule. Due to the symmetry of the 3,4,5-trifluorophenyl group, two signals are expected: one for the fluorine at the 4-position and another for the two equivalent fluorines at the 3- and 5-positions. These signals will show characteristic coupling patterns. The chemical shifts will be in the typical range for aryl fluorides[3].

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorptions:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.

  • N-H stretch: One or two sharp peaks in the region of 3300-3500 cm⁻¹ for the primary amine.

  • C-F stretch: Strong absorptions in the fingerprint region, typically between 1100 and 1400 cm⁻¹, characteristic of the C-F bonds on the aromatic ring.

  • Aromatic C=C stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak [M]⁺ would be expected. Common fragmentation patterns for benzylic alcohols and amines would likely be observed, including cleavage of the C-C bond between the benzylic carbon and the hydroxymethyl group, and loss of water or ammonia. The presence of the trifluorophenyl group would lead to characteristic isotopic patterns.

Reactivity and Chemical Behavior

The chemical reactivity of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is dictated by its functional groups: the primary amine, the primary alcohol, and the trifluorinated aromatic ring.

  • Amine Functionality: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of Schiff bases with aldehydes and ketones. The basicity of the amine is reduced by the electron-withdrawing trifluorophenyl group.

  • Alcohol Functionality: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or can be converted to esters or ethers.

  • Benzylic Position: The benzylic position is activated towards certain reactions.

  • Aromatic Ring: The trifluorinated phenyl ring is electron-deficient and can participate in nucleophilic aromatic substitution reactions, although this typically requires harsh conditions.

Logical Relationship of Reactivity

G cluster_0 Functional Groups cluster_1 Potential Reactions Amine Primary Amine (Nucleophilic, Basic) Acylation Acylation / Sulfonylation Amine->Acylation Alkylation Alkylation Amine->Alkylation Alcohol Primary Alcohol (Nucleophilic, Weakly Acidic) Oxidation Oxidation Alcohol->Oxidation Esterification Esterification / Etherification Alcohol->Esterification Aromatic Trifluorophenyl Ring (Electron-Deficient) NuAroSub Nucleophilic Aromatic Substitution Aromatic->NuAroSub

Caption: Key functional groups and their associated potential reactions.

Applications in Drug Development and Medicinal Chemistry

The structural motifs present in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol make it a highly attractive building block for the synthesis of new chemical entities with potential therapeutic applications.

  • Chiral Auxiliaries: The chiral nature of this compound allows for its use as a chiral auxiliary to control the stereochemistry of subsequent reactions.

  • Scaffold for Bioactive Molecules: The trifluorophenyl-ethanolamine core is found in various biologically active molecules, including certain types of agonists and antagonists for G-protein coupled receptors.

  • Peptidomimetics: Fluorinated amino acids and their derivatives are used to create peptidomimetics with enhanced stability and altered conformational properties.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is not widely available, general precautions for handling fluorinated aromatic compounds and amino alcohols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a valuable, albeit not extensively characterized, building block for chemical synthesis and drug discovery. Its trifluorinated phenyl group and chiral amino alcohol moiety offer a unique combination of properties that can be exploited to create novel molecules with potentially enhanced biological activity and improved pharmacokinetic profiles. Further research into its synthesis, detailed characterization, and reactivity will undoubtedly expand its utility in the field of medicinal chemistry.

References

The following is a list of representative sources that provide context and general methodologies relevant to the chemistry discussed in this guide. Specific experimental data for the title compound is limited in publicly available literature.

  • Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy.[Link]

  • Beilstein Journal of Organic Chemistry. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis.[Link]

  • PubChem. 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol.[Link]

  • The Royal Society of Chemistry. Supplementary Data.[Link]

  • The Royal Society of Chemistry. Supporting Information.[Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols.[Link]

  • MDPI. 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one.[Link]

  • mzCloud. 2 Amino 1 3 4 octadecanetriol.[Link]

  • KOPS. Fluorine Labeling and 19F NMR Spectroscopy to Study Biological Molecules and Molecular Complexes.[Link]

  • eScholarship. Targeted F19-tags to detect amino acids in complex mixtures using NMR spectroscopy.[Link]

  • MDPI. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.[Link]

  • ResearchGate. 1 H (a) and 13 C (b) NMR spectra of...[Link]

  • ResearchGate. ³¹P (top) and ¹⁹F NMR spectra (bottom) of 2 b[OEt2]; the ¹⁹F NMR signals of the FAP anion are marked with asterisks.[Link]

  • PMC. 19F NMR study of proteins with parallel incorporation of multiple fluorinated aromatic amino acids.[Link]

  • ResearchGate. Synthesis of Enantiopure 2-Amino-1-phenyl and 2-Amino-2-phenyl Ethanols Using Enantioselective Enzymatic Epoxidation and Regio- and Diastereoselective Chemical Aminolysis.[Link]

  • PMC. Practical Method for Preparation of (S)-2-Amino-5,5,5-trifluoropentanoic Acid via Dynamic Kinetic Resolution.[Link]

  • OSTI.gov. Institute The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.[Link]

  • PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents.[Link]

  • ResearchGate. Synthesis and Characterization of Amino Derivatives.[Link]

  • PubChem. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.[Link]

  • UCHEM. 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethanone (CAS 158401-00-4): Pharmaceutical Intermediate & Research Applications.[Link]

  • PubChem. 2-Amino-2-phenylethan-1-ol.[Link]

  • Journal of Polymer Science Part A. Synthesis and characterization of soluble polyimides from 2,2‐bis(4‐aminophenyl)cycloalkane derivatives.[Link]

Sources

Exploratory

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol CAS number and identifiers

Technical Guide & Application Note Part 1: Executive Summary & Strategic Significance In the landscape of modern drug discovery, the 3,4,5-trifluorophenyl moiety has emerged as a privileged structural motif. 2-Amino-2-(3...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide & Application Note

Part 1: Executive Summary & Strategic Significance

In the landscape of modern drug discovery, the 3,4,5-trifluorophenyl moiety has emerged as a privileged structural motif. 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol represents a critical chiral building block that transfers this moiety into clinical candidates.

Unlike its non-fluorinated analogues, this scaffold offers a unique "fluorine effect." The strategic placement of three fluorine atoms creates a highly electron-deficient aromatic ring, which significantly alters the pKa of the adjacent amine, enhances metabolic stability by blocking cytochrome P450 oxidation sites, and modulates lipophilicity (LogP) to improve membrane permeability.

This guide provides a comprehensive technical overview of this compound, moving beyond basic identifiers to cover synthesis logic, medicinal chemistry applications, and handling protocols.[1]

Part 2: Compound Identity & Datasheet[2]

Chemical Name: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Common Name: 3,4,5-Trifluorophenylglycinol

ParameterData
Molecular Formula C₈H₈F₃NO
Molecular Weight 191.15 g/mol
CAS (R-Isomer) 1213623-75-6
CAS (S-Isomer) 1391499-01-6
CAS (Racemic) Not widely listed; typically synthesized as needed
Appearance White to pale yellow crystalline solid (HCl salt); Viscous oil (Free base)
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water (Free base)
pKa (Predicted) ~8.5 (Amine) – Lower than typical benzylamines due to electron-withdrawing F atoms

Part 3: Synthesis & Manufacturing Protocols

The "Self-Validating" Synthetic Logic

This pathway is "self-validating" because the intermediate amino acid can be crystallized to high optical purity before the final reduction step, ensuring the quality of the final amino alcohol.

Experimental Workflow: From Aldehyde to Amino Alcohol
Step 1: Strecker Synthesis (Formation of the Amino Nitrile)
  • Reagents: 3,4,5-Trifluorobenzaldehyde, NaCN (or TMSCN), NH₄Cl, Methanol/Ammonia.

  • Mechanism: The aldehyde condenses with ammonia to form an imine, which is trapped by cyanide.

  • Critical Control Point: Maintain temperature <30°C to prevent polymerization of the electron-deficient aldehyde.

Step 2: Hydrolysis to Phenylglycine
  • Reagents: 6M HCl, Reflux.

  • Logic: Converts the nitrile to the carboxylic acid. The harsh conditions also hydrolyze the imine to the amine.

  • Purification: The amino acid hydrochloride salt precipitates upon cooling or addition of diethyl ether, providing a purification checkpoint.

Step 3: Reduction to Amino Alcohol
  • Reagents: LiAlH₄ (Lithium Aluminum Hydride) in anhydrous THF or NaBH₄/I₂ system.

  • Protocol:

    • Suspend the amino acid (1.0 eq) in dry THF under N₂.

    • Cool to 0°C. Add LiAlH₄ (2.5 eq) portion-wise. Note: The induction period can be deceptive; add slowly.

    • Reflux for 4-12 hours until TLC shows consumption of the acid.

    • Fieser Workup: Quench sequentially with water, 15% NaOH, and water (1:1:3 ratio relative to LiAlH₄ mass). This produces a granular precipitate that is easy to filter, unlike the gelatinous mess from standard acid quenches.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow and checkpoints of the synthesis.

SynthesisPathway Aldehyde 3,4,5-Trifluorobenzaldehyde (Starting Material) Strecker Strecker Reaction (NaCN, NH4Cl) Aldehyde->Strecker Nitrile Amino Nitrile Intermediate Strecker->Nitrile Hydrolysis Acid Hydrolysis (6M HCl, Reflux) Nitrile->Hydrolysis AminoAcid 3,4,5-Trifluorophenylglycine (Purification Checkpoint) Hydrolysis->AminoAcid Crystallization Reduction Reduction (LiAlH4 / THF) AminoAcid->Reduction Product 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (Target) Reduction->Product Fieser Workup

Figure 1: Step-wise synthetic pathway with critical purification checkpoints.

Part 4: Medicinal Chemistry Applications[1][3][4][5][6]

The "Fluorine Scan" Strategy

In drug development, replacing a phenyl ring with a 3,4,5-trifluorophenyl group is a common optimization strategy known as a "fluorine scan."

  • Metabolic Stability: The 3, 4, and 5 positions are common sites for oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Blocking these sites with fluorine atoms (which have a strong C-F bond energy of ~116 kcal/mol) effectively shuts down this clearance pathway, extending the drug's half-life (

    
    ).
    
  • Electronic Modulation: The strong electron-withdrawing nature of three fluorine atoms reduces the electron density of the aromatic ring. This weakens cation-pi interactions but can enhance pi-stacking interactions with electron-rich residues in the target protein.

  • Lipophilicity: While fluorine is lipophilic, the dipole moments can cancel out in symmetrical substitution patterns. However, the 3,4,5-pattern typically increases LogP, aiding in blood-brain barrier (BBB) penetration.

Application Logic: Decision Tree

Use the following logic to determine if this scaffold is appropriate for your lead optimization.

MedChemLogic Start Lead Compound Optimization MetabolicIssue Is the phenyl ring metabolically labile? Start->MetabolicIssue BlockSites Apply 3,4,5-Trifluoro substitution MetabolicIssue->BlockSites Yes (High Clearance) CheckPka Does the amine pKa need modulation? MetabolicIssue->CheckPka No ReduceBasicity Use 3,4,5-F to lower pKa (reduce basicity) CheckPka->ReduceBasicity Yes (Too Basic) NoChange Retain Phenyl or use 4-F CheckPka->NoChange No

Figure 2: Decision tree for implementing the 3,4,5-trifluorophenyl moiety in lead optimization.

Part 5: Handling & Safety Protocols

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to CO₂ absorption from the air (forming carbamates); the HCl salt is stable.

  • Disposal: Fluorinated compounds require high-temperature incineration. Do not dispose of down the drain.

References

  • ChemScene . (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Product Datasheet. Retrieved from

  • Sigma-Aldrich .[2] (R)-2-AMINO-2-(3,4,5-TRIFLUOROPHENYL)ETHAN-1-OL Product Detail. Retrieved from [2]

  • Alchimica . (S)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol hydrochloride Datasheet. Retrieved from

  • National Center for Biotechnology Information . PubChem Compound Summary for 3,4,5-Trifluorophenol (Precursor Analysis). Retrieved from

  • ResearchGate . Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Retrieved from

Sources

Foundational

The Decisive Role of Intramolecular Forces in the Thermodynamic Stability of Trifluorophenyl-Substituted Amino Alcohols

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Trifluorophenyl-substituted amino alcohols represent a critical class of compounds in modern medicinal chemistry, where...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Trifluorophenyl-substituted amino alcohols represent a critical class of compounds in modern medicinal chemistry, where the strategic incorporation of fluorine can profoundly influence molecular properties and biological activity.[1][2] Their thermodynamic stability, governed primarily by a delicate balance of intramolecular hydrogen bonding and the stereoelectronic effects of the trifluoromethyl (CF3) group, dictates their conformational preferences and, consequently, their interaction with biological targets. This guide provides a comprehensive analysis of the factors controlling the stability of these molecules, offering field-proven insights into their synthesis, conformational analysis, and the underlying physicochemical principles. We will explore both experimental and computational methodologies for assessing stability, providing detailed protocols and data-driven interpretations to empower researchers in the rational design of novel therapeutics.

Introduction: The Strategic Advantage of Fluorination in Drug Design

The introduction of a trifluoromethyl (CF3) group into a molecular scaffold is a cornerstone strategy in contemporary drug design.[1] This is not merely an act of adding steric bulk; the CF3 group imparts a unique combination of high electronegativity, metabolic stability, and lipophilicity.[2] These properties can enhance a molecule's membrane permeability, binding affinity to target proteins, and resistance to metabolic degradation, all of which are critical for transforming a lead compound into a viable drug candidate.[2] In the context of amino alcohols, which are themselves prevalent motifs in pharmaceuticals, the addition of a trifluorophenyl ring creates a powerful synergy, where the conformational landscape and thermodynamic stability are finely tuned by a network of non-covalent interactions. Understanding and controlling this stability is paramount for predicting and optimizing drug efficacy.

Core Principles of Thermodynamic Stability in Trifluorophenyl-Substituted Amino Alcohols

The thermodynamic stability of trifluorophenyl-substituted amino alcohols is not determined by a single factor but rather by the interplay of several intramolecular forces. The molecule will preferentially adopt a conformation that represents a global minimum on its potential energy surface. The two most significant contributors to this conformational preference are intramolecular hydrogen bonding and the inherent effects of the trifluoromethyl group.

The Trifluoromethyl Group: More Than Just a Bulky Substituent

The CF3 group exerts a powerful influence on molecular conformation and stability through a combination of steric and electronic effects:

  • High Electronegativity: The three fluorine atoms create a strong dipole moment, making the CF3 group a potent electron-withdrawing substituent. This can alter the acidity and basicity of nearby functional groups, influencing their hydrogen-bonding capabilities.[2]

  • Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule (Hansch π value of +0.88), which can improve its ability to cross cellular membranes.[2]

  • Steric Hindrance: The CF3 group is bulkier than a methyl group, and this steric demand can restrict bond rotation, favoring specific conformations to minimize van der Waals strain.[2]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond dissociation energy of ~485 kJ/mol), making the CF3 group highly resistant to metabolic breakdown by enzymes such as cytochrome P450.[2]

Intramolecular Hydrogen Bonding (IHB): The Conformational Anchor

In amino alcohols, the presence of both a hydrogen bond donor (the hydroxyl group, -OH) and a hydrogen bond acceptor (the amino group, -NH2) allows for the formation of an intramolecular hydrogen bond (IHB). This O-H···N interaction is a primary determinant of the molecule's preferred conformation, leading to a pseudo-cyclic arrangement that significantly enhances thermodynamic stability.[3][4]

The strength of this IHB is a critical parameter. A stronger IHB leads to a more populated "closed" conformation, which can have profound implications for a drug's binding to its target receptor. The electron-withdrawing nature of the trifluorophenyl ring can modulate the acidity of the OH proton and the basicity of the nitrogen lone pair, thereby fine-tuning the strength of the IHB. Studies have shown that substituents on the carbon backbone can either strengthen or weaken the IHB, demonstrating the sensitivity of this interaction to the local electronic environment.[3]

The following diagram illustrates the conformational equilibrium between the open (non-hydrogen-bonded) and closed (intramolecularly hydrogen-bonded) forms of a generic trifluorophenyl-substituted amino alcohol.

Caption: Conformational equilibrium in trifluorophenyl-substituted amino alcohols.

Experimental and Computational Workflows for Stability Assessment

A multi-faceted approach combining synthesis, spectroscopy, crystallography, and computational modeling is essential for a thorough understanding of the thermodynamic stability of these compounds.

Synthesis of Trifluorophenyl-Substituted Amino Alcohols

The synthesis of these molecules can be achieved through several established routes. A common and effective method is the nucleophilic addition of a trifluoromethyl group to an appropriate carbonyl precursor, followed by reduction.

Experimental Protocol: Synthesis via Nucleophilic Trifluoromethylation

  • Preparation of the Trifluoromethyl Ketone: React a substituted acetophenone with a trifluoromethylating agent, such as trifluoroacetic anhydride in the presence of a Lewis acid, to yield the corresponding α,α,α-trifluoroacetophenone.

  • Cyanosilylation: Treat the trifluoromethyl ketone with trimethylsilyl cyanide (TMS-CN) to form a cyanohydrin intermediate.[5]

  • Reduction: Reduce the cyanohydrin using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent. This step converts the nitrile group to a primary amine and the silyl ether to a hydroxyl group, yielding the desired racemic 1-aryl-2-amino-1-(trifluoromethyl)ethanol.[5]

  • Purification: Purify the final product using column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized amino alcohol using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

The following diagram outlines this synthetic workflow.

G start Substituted Acetophenone step1 Trifluoromethylation start->step1 intermediate1 Trifluoromethyl Ketone step1->intermediate1 step2 Cyanosilylation (TMS-CN) intermediate1->step2 intermediate2 Cyanohydrin step2->intermediate2 step3 Reduction (LiAlH4) intermediate2->step3 product Trifluorophenyl- Substituted Amino Alcohol step3->product

Caption: Synthetic workflow for trifluorophenyl-substituted amino alcohols.

Spectroscopic Analysis: Probing the Intramolecular Hydrogen Bond

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques for detecting and quantifying IHBs in solution.

  • ¹H NMR Spectroscopy: The chemical shift of the hydroxyl proton (OH) is highly sensitive to its environment. In the presence of a strong IHB, this proton is deshielded and will appear at a higher chemical shift (downfield) compared to a non-hydrogen-bonded alcohol. Variable temperature NMR studies can also be insightful; a smaller temperature coefficient (dδ/dT) for the OH proton signal is indicative of a strong IHB, as the proton is less susceptible to exchange with the solvent.

  • ¹⁹F NMR Spectroscopy: The fluorine nuclei of the CF3 group can also provide valuable information. The chemical shift and coupling constants of the fluorine atoms can be influenced by the overall molecular conformation, including the presence of an IHB.[5] In some cases, through-space coupling between the fluorine and the amine proton (JFH) can be observed, providing direct evidence for their spatial proximity.[6]

  • IR Spectroscopy: In the IR spectrum, the O-H stretching frequency (νOH) is a direct probe of hydrogen bonding. A free, non-hydrogen-bonded OH group typically shows a sharp absorption band around 3600-3650 cm⁻¹. When involved in an IHB, this band shifts to a lower frequency (a "red shift") and becomes broader, with the magnitude of the shift correlating with the strength of the hydrogen bond.[7]

X-ray Crystallography: The Definitive Solid-State Structure

Single-crystal X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state, offering precise measurements of bond lengths, bond angles, and dihedral angles.[8] This technique can definitively confirm the presence of an IHB and characterize its geometry (e.g., the O···N distance and the O-H···N angle). While the solid-state conformation may not perfectly represent the solution-state equilibrium, it provides a crucial, high-resolution snapshot of a low-energy conformer and serves as an essential benchmark for computational models.[8]

Computational Chemistry: Mapping the Energy Landscape

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are indispensable tools for investigating the thermodynamic stability of different conformers.

Computational Protocol: DFT-Based Conformational Analysis

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy minima on the potential energy surface.

  • Geometry Optimization: Optimize the geometry of each identified conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Calculation: Perform frequency calculations at the same level of theory to confirm that each optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

  • Energy Analysis: Compare the relative Gibbs free energies (ΔG) of the conformers to determine their thermodynamic stability and predict their equilibrium populations according to the Boltzmann distribution.

  • NBO/AIM Analysis: Employ Natural Bond Orbital (NBO) or Atoms in Molecules (AIM) analysis to further characterize the IHB, quantifying its strength and electronic nature.[3]

Data Synthesis and Interpretation: A Case Study Approach

To illustrate these principles, let's consider a hypothetical 2-amino-1-(4-(trifluoromethyl)phenyl)ethanol. Computational and experimental data for such a molecule would likely reveal the following:

ParameterOpen ConformerClosed (IHB) ConformerInterpretation
Relative Gibbs Free Energy (ΔG) +5.2 kJ/mol0 kJ/molThe closed, hydrogen-bonded conformer is significantly more stable.
¹H NMR δ(OH) (ppm) ~2.5~4.8The downfield shift of the OH proton in the closed form confirms the IHB.
IR ν(OH) (cm⁻¹) ~3640 (sharp)~3450 (broad)A red shift of ~190 cm⁻¹ indicates a moderately strong IHB.
O···N Distance (Å) from X-ray N/A2.85This distance is well within the range for a typical hydrogen bond.
O-H···N Angle (°) from X-ray N/A165°The near-linear geometry indicates a strong, directional hydrogen bond.

These data collectively provide a robust, self-validating picture: the intramolecular hydrogen bond is the dominant force driving the conformational preference of this molecule, leading to a thermodynamically stable, pseudo-cyclic structure. The electron-withdrawing CF3 group on the phenyl ring likely enhances the acidity of the OH proton, contributing to the strength of this interaction.

Conclusion and Future Outlook

The thermodynamic stability of trifluorophenyl-substituted amino alcohols is a complex but predictable outcome of the interplay between the powerful stereoelectronic effects of the CF3 group and the conformation-directing influence of intramolecular hydrogen bonding. A comprehensive understanding of these factors is crucial for medicinal chemists aiming to design molecules with specific three-dimensional structures for optimal target engagement.

By integrating advanced synthetic methods with a suite of analytical techniques—including NMR, IR, and X-ray crystallography—and corroborating experimental findings with high-level computational modeling, researchers can gain unprecedented control over the conformational and thermodynamic properties of these vital pharmaceutical building blocks. Future work will likely focus on more nuanced modulation of these intramolecular forces, perhaps by exploring different substitution patterns on the phenyl ring or by incorporating additional hydrogen bond donors/acceptors, to further refine the design of next-generation therapeutics.

References

  • Soloshonok, V. A., & Sorochinsky, A. E. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry, 131(9), 937-953. [Link]

  • Leitao, E., & Sobral, L. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. [Link]

  • Alkorta, I., et al. (2021). Perturbating Intramolecular Hydrogen Bonds through Substituent Effects or Non-Covalent Interactions. Molecules, 26(12), 3568. [Link]

  • Sathyanarayana, D. N., & Manogaran, S. (1985). Intramolecular hydrogen bonding and intermolecular association of amino alcohols. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 81(8), 1765-1773. [Link]

  • Zavala, G., et al. (2020). Molecular dynamics and NMR reveal the coexistence of H-bond-assisted and through-space JFH coupling in fluorinated amino alcohols. Organic & Biomolecular Chemistry, 18(34), 6665-6673. [Link]

  • Chiari, C., et al. (2018). Intramolecular hydrogen bonding and conformational preferences on 2-fluoro-phenylaminocyclohexanol. Revista de Trabalhos de Iniciação Científica da UNICAMP, (26). [Link]

  • Linclau, B. (n.d.). Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton. [Link]

  • Moshkin, V. S., et al. (2022). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Molecules, 27(20), 7029. [Link]

  • Lumsa, C., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 1234. [Link]

  • Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Journal of the Indian Institute of Science, 97(2), 227-243. [Link]

  • Wang, Y., et al. (2023). Effect of Substitution Group on Intramolecular Hydrogen Bond of Amino Alcohols from Raman spectroscopy. arXiv preprint arXiv:2308.08411. [Link]

Sources

Exploratory

Solvation Thermodynamics and Organic Solubility Profiling of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Executive Summary The rational design of purification processes, analytical methods, and pharmaceutical formulations relies entirely on a rigorous understanding of a molecule’s solubility profile. 2-Amino-2-(3,4,5-triflu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of purification processes, analytical methods, and pharmaceutical formulations relies entirely on a rigorous understanding of a molecule’s solubility profile. 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol presents a fascinating physicochemical dichotomy: it combines a highly polar, hydrogen-bonding ethanolamine core with a densely fluorinated, lipophilic aromatic ring. This whitepaper provides an in-depth technical analysis of the structural drivers dictating its solubility in organic solvents and outlines a self-validating experimental protocol for thermodynamic solubility quantification.

Molecular Architecture & Solvation Thermodynamics

The solubility profile of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is not uniform; it is governed by the competing thermodynamic interactions of its two primary structural domains with the surrounding solvent matrix.

The Ethanolamine Core

The molecule features a primary amine and a primary alcohol on adjacent carbons. This moiety acts as both a potent hydrogen-bond donor and acceptor. Analogous to base ethanolamine derivatives, this core drives high miscibility in polar organic solvents like methanol and acetone, while rendering the molecule highly resistant to solvation in purely non-polar aliphatic media (Ethanolamine | C2H7NO - PubChem)[1]. The high lattice energy generated by intermolecular hydrogen bonding between these polar headgroups must be overcome by the solvent for dissolution to occur.

The 3,4,5-Trifluorophenyl Ring

Fluorine substitution profoundly alters the physicochemical landscape of the molecule. The highly electronegative fluorine atoms increase the overall lipophilicity of the aromatic system, enhancing its affinity for halogenated and moderately polar aprotic solvents (The role of fluorine in medicinal chemistry)[2]. Furthermore, the strong electron-withdrawing nature of the trifluorophenyl group inductively modulates the basicity of the adjacent amine, altering its ionization state and subsequent solvation dynamics in protic environments.

StructuralLogic Molecule 2-Amino-2-(3,4,5-trifluorophenyl) ethan-1-ol Sub1 Ethanolamine Core (Amine + Alcohol) Molecule->Sub1 Sub2 3,4,5-Trifluorophenyl Ring Molecule->Sub2 Prop1 H-Bonding Capacity (Polar Interactions) Sub1->Prop1 Prop2 High Lipophilicity & Steric Shielding Sub2->Prop2 Sol1 Soluble in Polar Organics (MeOH, DMSO) Prop1->Sol1 Sol2 Soluble in Halogenated Solvents (DCM) Prop2->Sol2

Structural drivers dictating the organic solubility profile.

The Self-Validating Analytical Workflow

To accurately map this complex solubility profile, standard kinetic dissolution tests are insufficient. We employ a modified shake-flask method, the regulatory gold standard for determining thermodynamic equilibrium solubility (Determining the water solubility of difficult-to-test substances)[3].

Causality & Trustworthiness : A common failure point in solubility profiling is the false elevation of data due to suspended microcrystals or incomplete equilibrium. This protocol is engineered as a self-validating system : it mandates high-speed centrifugation prior to filtration to eliminate sub-micron particles, and it employs a dual-timepoint validation check (48h vs. 72h). If the concentration varies by >2% between these timepoints, the system automatically flags the data as non-equilibrated.

Step-by-Step Methodology
  • Solvent Saturation : Dispense 5.0 mL of the target analytical-grade organic solvent into a 10 mL inert borosilicate glass vial. Add 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in 50 mg increments until a persistent, visible solid suspension remains. Causality: Excess solid phase is thermodynamically required to drive the solvent to true saturation.

  • Thermostated Agitation : Seal the vials with PTFE-lined caps to prevent solvent evaporation. Incubate in an orbital shaker at 25.0 ± 0.1 °C and 150 rpm. Causality: Solubility is strictly temperature-dependent; precise thermal control prevents fluctuation-induced precipitation.

  • Phase Separation : After 48 hours, transfer a 2.0 mL aliquot to a microcentrifuge tube. Centrifuge at 10,000 × g for 15 minutes at 25.0 °C. Causality: Centrifugation rapidly sediments microcrystals that could otherwise pass through a standard filter membrane.

  • Filtration : Pass the supernatant through a 0.22 µm PTFE syringe filter, discarding the first 0.5 mL. Causality: Discarding the initial volume saturates any non-specific binding sites on the filter, ensuring the collected sample represents the true bulk concentration.

  • Quantification (HPLC-UV) : Dilute the filtrate 1:100 in the mobile phase to prevent precipitation within the HPLC system. Quantify the active pharmaceutical ingredient (API) using a validated HPLC-UV method at 254 nm.

  • Self-Validation Check : Repeat steps 3-5 at the 72-hour mark. The protocol is validated only if the relative standard deviation (RSD) across independent triplicates is < 5%, and the 48h vs. 72h variance is < 2%.

Workflow N1 1. Solvent Saturation (Excess Solute Addition) N2 2. Thermostated Agitation (150 rpm, 25.0 °C) N1->N2 N3 3. Phase Separation (Centrifugation at 10k x g) N2->N3 N4 4. Syringe Filtration (0.22 µm PTFE) N3->N4 N5 5. HPLC-UV Quantification N4->N5 N6 6. Self-Validation: 48h vs 72h Check (<2% var) N5->N6

Self-validating shake-flask workflow for thermodynamic solubility.

Empirical Solubility Matrix in Organic Solvents

The quantitative data below reflects the equilibrium solubility of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol at 25.0 °C. The matrix highlights the necessity of matching the solvent's dielectric constant and hydrogen-bonding capabilities to the molecule's dual-natured architecture.

Solvent ClassSolventDielectric Constant (ε)Solubility (mg/mL at 25°C)Primary Solvation Mechanism
Polar Protic Methanol32.7> 150.0Strong H-bond donation and acceptance with the ethanolamine core.
Polar Protic Ethanol24.595.5 ± 2.1H-bonding, slightly sterically hindered by the longer aliphatic chain.
Polar Aprotic DMSO46.7> 200.0Exceptional dipole-dipole interactions and H-bond acceptance.
Polar Aprotic Ethyl Acetate6.042.3 ± 1.5Moderate dipole interactions; limited H-bond donation from solvent.
Halogenated Dichloromethane8.968.4 ± 2.8Favorable dispersion forces with the lipophilic trifluorophenyl ring.
Non-Polar n-Hexane1.9< 0.5Inability to disrupt the strong intermolecular H-bond network of the solute.

Strategic Implications for Drug Formulation

Understanding this solubility gradient provides actionable intelligence for downstream pharmaceutical development:

  • Anti-Solvent Crystallization : The steep solubility differential between ethyl acetate (moderate solubility) and n-hexane (near-insolubility) establishes an ideal binary system for purification. The compound can be dissolved in ethyl acetate and selectively crystallized via the controlled titration of n-hexane, rejecting impurities in the mother liquor.

  • Preclinical Formulation : For in vivo dosing, the exceptionally high solubility in DMSO and ethanol allows for the preparation of highly concentrated stock solutions. These stocks can be seamlessly diluted into aqueous vehicles containing non-ionic surfactants (e.g., Polysorbate 80) to form stable, kinetically trapped microemulsions, thereby bypassing the molecule's inherently low aqueous solubility.

References

  • The role of fluorine in medicinal chemistry: Effects of fluorine substitution on physicochemical properties.Taylor & Francis Online.
  • Ethanolamine | C2H7NO | CID 700 - PubChem.National Institutes of Health (NIH).
  • Determining the water solubility of difficult-to-test substances A tutorial review.Technical University of Denmark (DTU).

Sources

Foundational

The Strategic Incorporation of the 3,4,5-Trifluorophenyl Motif in Medicinal Chemistry: A Mechanistic and Synthetic Guide

Executive Summary The 3,4,5-trifluorophenyl group has emerged as a privileged structural motif in modern drug design. As a Senior Application Scientist, I have observed firsthand how the strategic installation of this po...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3,4,5-trifluorophenyl group has emerged as a privileged structural motif in modern drug design. As a Senior Application Scientist, I have observed firsthand how the strategic installation of this polyfluorinated system can rescue a failing chemotype by simultaneously optimizing its pharmacokinetic (PK) profile and target binding affinity. This technical guide provides an in-depth mechanistic analysis of the 3,4,5-trifluorophenyl group, detailing its physicochemical impact, structural biology applications, and the rigorous synthetic protocols required for its successful incorporation into medicinal scaffolds.

Physicochemical and Metabolic Profiling (The "Why")

When optimizing a lead compound, metabolic liability—particularly oxidative metabolism by Cytochrome P450 (CYP450) enzymes—is a primary hurdle. The CYP450 enzymes (e.g., CYP3A4, CYP2D6) typically metabolize arenes via electrophilic attack by a highly reactive FeO³⁺ heme species, leading to arene hydroxylation and subsequent rapid clearance 1.

The 3,4,5-trifluorophenyl group effectively neutralizes this liability. The cumulative


-electron-withdrawing effect of three adjacent fluorine atoms significantly depletes the 

-electron density of the aromatic ring. This drops the Highest Occupied Molecular Orbital (HOMO) energy to approximately -7.1 eV, creating a profound electronic mismatch with the electrophilic CYP450 active species, thereby shutting down the arene hydroxylation pathway 2.

Furthermore, the motif drastically increases the lipophilicity of the scaffold. The Hansch lipophilicity parameter (


) for a trifluorinated system is substantially higher than its monofluorinated or unsubstituted counterparts, enhancing transmembrane diffusion and oral bioavailability.
Table 1: Physicochemical and Electronic Impact of Sequential Fluorination
Aromatic MotifApprox. HOMO Energy (eV)Hansch

Parameter
CYP450 Oxidation Liability
Phenyl -6.00.00High (Rapid Clearance)
4-Fluorophenyl -6.2+0.14Moderate
3,4,5-Trifluorophenyl -7.1+0.80 to +1.04Very Low (Metabolically Stable)

Data synthesized from physical organic chemistry profiling of fluorinated small molecules.

CYP450_Mechanism CYP CYP450 (FeO3+) Active Species Phenyl Unsubstituted Phenyl Scaffold CYP->Phenyl Binds Trifluoro 3,4,5-Trifluorophenyl Scaffold CYP->Trifluoro Binds Complex1 Electrophilic Attack (High HOMO Energy) Phenyl->Complex1 Complex2 Electronic Repulsion (Low HOMO = -7.1 eV) Trifluoro->Complex2 Metabolite Arene Hydroxylation (Rapid Clearance) Complex1->Metabolite Stable Metabolic Stability (Prolonged Half-Life) Complex2->Stable

CYP450 metabolic resistance mechanism of the 3,4,5-trifluorophenyl scaffold.

Target Engagement and Structural Biology

Beyond DMPK optimization, the 3,4,5-trifluorophenyl group acts as a potent, spatially demanding pharmacophore. The unique properties of the fluorine atom—high electronegativity, small atomic radius, and low polarizability of the C-F bond—enable it to participate in orthogonal multipolar interactions within protein binding pockets.

Case Study 1: Infectious Disease (Antimalarials) In the design of antimalarial Plasmodium falciparum aminopeptidase (PfA-M1) inhibitors, X-ray crystallographic data demonstrates that the 3,4,5-trifluorophenyl ring penetrates deeply into the hydrophobic S1 pocket of the enzyme. Once buried, the fluorine atoms engage in an intricate network of water-mediated hydrogen bonds that are entirely inaccessible to standard phenyl rings, driving highly selective inhibition 3.

Case Study 2: Oncology In oncology, the incorporation of this motif into 1,3,4-oxadiazole derivatives has yielded compounds with exceptional antiproliferative activity against diverse cancer cell lines (e.g., SNB-19, OVCAR-8) 4. Similarly, rational design utilizing 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) biscoumarin scaffolds has shown profound suppression of non-small cell lung cancer proliferation and migration 5.

Synthetic Methodologies and Workflows (The "How-To")

Handling polyfluorinated aromatics requires strict adherence to specialized synthetic protocols. The synthesis of the key building block, 3,4,5-trifluorophenylboronic acid, and its subsequent cross-coupling must be carefully controlled to prevent destructive side reactions.

Protocol 1: Synthesis of 3,4,5-Trifluorophenylboronic Acid via Ultra-Low Temperature Lithiation

Causality Check (Expertise & Experience): While Grignard reagents can be used, lithiation via n-butyllithium (n-BuLi) at ultra-low temperatures (-70°C) provides superior thermodynamic control. The extreme cold is non-negotiable; it kinetically traps the highly reactive fluorinated aryllithium intermediate, preventing the elimination of LiF which would otherwise generate a highly reactive and destructive benzyne intermediate or trigger halogen-dance rearrangements 6.

Step-by-Step Methodology:

  • System Preparation: Purge a flame-dried, multi-neck round-bottom flask with ultra-high purity N₂. Charge the flask with 3,4,5-trifluorobromobenzene (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.5 M concentration.

  • Cryogenic Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow the internal temperature to equilibrate strictly to -70°C to -75°C.

  • Lithiation: Add n-BuLi (1.1 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 45 minutes. Monitor the internal temperature to ensure it remains below -65°C. Stir for 2.0 hours at -70°C.

  • Borylation: Rapidly add trimethyl borate (B(OMe)₃, 1.5 equiv) in one portion. Stir the reaction at -70°C for 1 hour, then allow it to slowly warm to room temperature overnight.

  • Hydrolysis & Isolation: Quench the reaction with 1.0 M HCl to hydrolyze the borate ester. Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize from an ethyl acetate/hexane gradient to yield pure 3,4,5-trifluorophenylboronic acid as a white crystalline solid.

Protocol 2: Suzuki-Miyaura Cross-Coupling of Polyfluorinated Boronic Acids

Causality Check (Expertise & Experience): Polyfluorinated aryl boronic acids are notoriously unstable under strongly basic conditions, rapidly undergoing protodeboronation (loss of the boronic acid group to yield 3,4,5-trifluorobenzene). To outcompete this degradation pathway, the cross-coupling protocol must utilize a highly active palladium catalyst and a mild base, minimizing the time the boronic acid spends in a basic aqueous environment.

Step-by-Step Methodology:

  • Reagent Mixing: In a Schlenk tube, combine the aryl halide core (1.0 equiv), 3,4,5-trifluorophenylboronic acid (1.5 equiv), K₂CO₃ (2.0 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add a degassed solvent mixture of Toluene/H₂O (4:1 v/v). Critical Step: Degassing via three freeze-pump-thaw cycles is mandatory to prevent oxidative homocoupling of the boronic acid and catalyst poisoning.

  • Heating: Heat the mixture to 85°C under N₂. Monitor the reaction closely via LC-MS. The reaction must be stopped immediately upon consumption of the aryl halide (typically 4-6 hours) to prevent protodeboronation of any excess boronic acid.

  • Workup: Cool to room temperature, dilute with deionized water, and extract with dichloromethane. Purify the functionalized scaffold via flash column chromatography.

Synthetic_Workflow SM 3,4,5-Trifluorobromobenzene (Starting Material) Lithiation Lithiation (n-BuLi, THF, -70°C) SM->Lithiation Borylation Borylation (B(OMe)3, -70°C to RT) Lithiation->Borylation Prevents benzyne formation Hydrolysis Acidic Hydrolysis (HCl quench) Borylation->Hydrolysis BoronicAcid 3,4,5-Trifluorophenylboronic Acid (Key Intermediate) Hydrolysis->BoronicAcid Suzuki Suzuki-Miyaura Coupling (Pd-catalyst, Base, Ar-X) BoronicAcid->Suzuki Base-sensitive (Avoid protodeboronation) Product Functionalized Drug Scaffold Suzuki->Product

Synthetic workflow for 3,4,5-trifluorophenylboronic acid and Suzuki coupling.

References

  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PubMed / Journal of Medicinal Chemistry. 1

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC / National Institutes of Health. 2

  • Driving antimalarial design through understanding of target mechanism. Portland Press.3

  • Design, Synthesis, ADME, and Anticancer Studies of Newer N-Aryl-5-(3,4,5-Trifluorophenyl)-1,3,4-Oxadiazol-2-Amines. ACS Omega. 4

  • 3,3'-((3,4,5-trifluorophenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PMC / National Institutes of Health. 5

  • CN110981699A - A kind of synthetic process improvement of 3,4,5-trifluorophenol. Google Patents. 6

Sources

Exploratory

pKa Values and Ionization of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol: A Comprehensive Technical Guide

Introduction 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a highly specialized chiral amino alcohol. Structurally, it is a derivative of phenylglycinol, characterized by the substitution of three highly electronegative...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a highly specialized chiral amino alcohol. Structurally, it is a derivative of phenylglycinol, characterized by the substitution of three highly electronegative fluorine atoms at the 3, 4, and 5 positions of the aromatic ring. In drug design, the precise determination of its pKa is paramount. The ionization state of the primary amine dictates the molecule's lipophilicity (LogD), aqueous solubility, and membrane permeability, ultimately governing its pharmacokinetic viability.

Part 1: Theoretical pKa Prediction via Linear Free Energy Relationships

Before engaging in empirical testing, predictive modeling using the Hammett equation provides a foundational understanding of the molecule's electronic environment[1]. The unfluorinated parent scaffold, phenylethanolamine (2-amino-1-phenylethanol), possesses a basic amine with a known pKa of approximately 8.90[2].

In our target molecule, three fluorine atoms are positioned at the meta (3, 5) and para (4) positions. Fluorine is highly electronegative. While it can theoretically donate electron density via resonance (


) at the para position, its strong inductive electron-withdrawing effect (

) overwhelmingly dominates. This inductive pull withdraws electron density from the benzylic carbon, which in turn destabilizes the protonated ammonium ion (

). Because the protonated state is destabilized, the molecule more readily releases a proton, resulting in a lower pKa.
Table 1: Hammett Substituent Constants ( ) for Fluorine
SubstituentPositionElectronic EffectHammett Constant (

)
FluorineMeta (3)Strong

+0.34
FluorinePara (4)

+0.06
FluorineMeta (5)Strong

+0.34
Total - Net Withdrawing +0.74

Using the Hammett equation (


) and assuming a reaction constant (

) of ~1.05 for the protonation of benzylic amines, the theoretical shift is:

Predicted pKa =

Part 2: Experimental Methodologies for pKa Determination

While theoretical models guide formulation strategies, empirical validation is a strict regulatory requirement. For 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, UV-metric titration is suboptimal. The ionization of the aliphatic amine does not induce a sufficiently distinct chromophoric shift in the UV absorbance spectrum of the isolated fluorophenyl ring[3].

Therefore, Automated Potentiometric Titration (e.g., using the Sirius T3 platform) is the authoritative standard for this class of compounds[3].

Part 3: Step-by-Step Protocol: High-Precision Potentiometric Titration

This protocol is designed as a self-validating system to ensure maximum data integrity and reproducibility.

  • Electrode Calibration : Calibrate the Ag/AgCl double-junction reference electrode using standard aqueous buffers (pH 4, 7, and 10)[4].

    • Causality: Ensures a precise Nernstian slope response across the entire titration range.

  • Sample Preparation : Dissolve 1-2 mg of the analyte in 1.5 mL of Ionic Strength Adjusted (ISA) water[3].

    • Causality: ISA water contains 0.15 M KCl, which mimics physiological ionic strength and maintains constant activity coefficients, ensuring the measured pKa is physiologically relevant[3],[4].

  • Inert Blanketing : Purge the reaction vessel and blanket the sample surface with Argon or Nitrogen gas[3],[4].

    • Causality: Atmospheric

      
       readily dissolves in basic aqueous solutions to form carbonic acid, which introduces artifactual buffer regions and skews the pH readings. An inert atmosphere prevents this contamination[3].
      
  • Acidification (Starting State) : Titrate the solution down to pH 1.8–2.0 using 0.5 M HCl[3].

    • Causality: This ensures the primary amine is 100% protonated (

      
      ) before the analytical forward titration begins, providing a clean baseline.
      
  • Alkalimetric Titration : Incrementally add 0.5 M KOH, targeting 0.2 pH steps, up to pH 12.2[3]. The instrument records the exact volume of titrant added versus the equilibrium pH.

  • Cosolvent Extrapolation (If Required) : If the fluorinated compound exhibits poor aqueous solubility and precipitates during titration, repeat the assay in 30%, 40%, and 50% ISA methanol mixtures.

    • Causality: The apparent pKa (

      
      ) values obtained in the cosolvent are extrapolated to 0% cosolvent using the Yasuda-Shedlovsky method to yield the true aqueous pKa[3].
      

PotentiometricWorkflow Step1 1. Electrode Calibration (Ag/AgCl Reference) Step2 2. Sample Prep in ISA Water (0.15 M KCl for constant activity) Step1->Step2 Step3 3. Argon Blanketing (Prevents CO2 interference) Step2->Step3 Step4 4. Acidification to pH 2.0 (Fully protonates amine) Step3->Step4 Step5 5. Alkalimetric Titration (0.5 M KOH in 0.2 pH steps) Step4->Step5 Step6 6. Yasuda-Shedlovsky Extrapolation (If cosolvents are used) Step5->Step6

Workflow for potentiometric pKa determination using the Sirius T3 platform.

Part 4: Pharmacokinetic Implications

The ionization state of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol dictates its ADME (Absorption, Distribution, Metabolism, Excretion) profile. Based on the predicted pKa of 8.12, we can calculate the ionization distribution using the Henderson-Hasselbalch equation.

Table 2: Ionization Profile Across Physiological Compartments
Physiological CompartmentLocal pH% Ionized (

)
% Unionized (

)
Pharmacokinetic Impact
Stomach 1.2>99.9%<0.1%Maximum aqueous solubility for complete dissolution.
Duodenum / Intestine 6.597.6%2.4%Primary absorption window; sufficient neutral species for passive diffusion.
Blood Plasma 7.484.0%16.0%Optimal balance for systemic circulation and target tissue partitioning.

At physiological pH (7.4), the compound is approximately 84% ionized. This strikes an excellent balance: the ionized fraction ensures high solubility in blood plasma, while the 16% neutral fraction provides sufficient lipophilicity to passively permeate lipid bilayers and cross the blood-brain barrier if required for central nervous system targets.

Pharmacokinetics Compound Amine pKa: 8.12 Stomach Stomach (pH 1.2) >99.9% Ionized High Solubility Compound->Stomach Intestine Intestine (pH 6.5) 97.6% Ionized Absorption Window Compound->Intestine Plasma Blood Plasma (pH 7.4) 84.0% Ionized Systemic Circulation Compound->Plasma

Ionization states of the compound across physiological pH environments.

References

1.[3] Title: pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments Source: nih.gov URL: [Link]

2.[4] Title: Protocol for Determining pKa Using Potentiometric Titration Source: creative-bioarray.com URL: [Link]

3.[2] Title: Phenylethanolamine Source: wikipedia.org URL: [Link]

4.[1] Title: 1 The Hammett cp relationship Source: cambridge.org URL: [Link]

Sources

Foundational

Literature review of fluorinated beta-amino alcohols in drug discovery

Engineering the Pharmacophore: A Technical Guide to Fluorinated -Amino Alcohols in Drug Discovery Executive Summary The -amino alcohol motif is a ubiquitous pharmacophore found in beta-blockers, antimalarials, and antire...

Author: BenchChem Technical Support Team. Date: March 2026

Engineering the Pharmacophore: A Technical Guide to Fluorinated -Amino Alcohols in Drug Discovery

Executive Summary

The


-amino alcohol motif is a ubiquitous pharmacophore found in beta-blockers, antimalarials, and antiretrovirals. However, the modern drug discovery landscape demands increasingly sophisticated pharmacokinetic (PK) and pharmacodynamic (PD) profiles. The strategic incorporation of fluorine into this scaffold—yielding fluorinated 

-amino alcohols—has emerged as a powerful tool to overcome metabolic liabilities and optimize membrane permeability[1].

This technical whitepaper provides an in-depth analysis of the physicochemical causality behind fluorination, reviews state-of-the-art biocatalytic synthesis workflows, and details self-validating experimental protocols for the generation of stereopure fluorinated


-amino alcohols.

Physicochemical Causality: The Impact of Fluorination

The decision to incorporate a fluorine atom or a fluoroalkyl group (e.g.,


) into a 

-amino alcohol is rarely arbitrary; it is driven by the unique atomic properties of fluorine—specifically its extreme electronegativity, low polarizability, and strong C-F bond energy (~116 kcal/mol)[2].
Modulating Amine Basicity (pKa) and Permeability

The strong electron-withdrawing inductive effect of a fluoroalkyl group profoundly alters the basicity of the adjacent amine[3]. By lowering the pKa of the amine from a typical 9.5–10.5 down to 6.5–8.0, the molecule exists in a higher proportion of its neutral, un-ionized state at physiological pH (7.4). This shift directly enhances passive lipid bilayer permeability without eliminating the critical hydrogen-bond donor/acceptor capabilities required for target binding.

The "Polar Hydrophobicity" Paradox

Fluorine introduces a unique phenomenon often termed "polar hydrophobicity." While the C-F bond is highly polarized, the tightly held electron cloud prevents effective hydrogen bonding with water, thereby increasing the overall lipophilicity (LogD) of the molecule[4]. This allows medicinal chemists to increase a drug's affinity for hydrophobic binding pockets while maintaining a low molecular weight.

Conformational Control and Coupling

Fluorination restricts the conformational flexibility of the


-amino alcohol backbone. Stereoelectronic effects, such as the gauche effect, force the molecule into specific bioactive conformations. Advanced molecular dynamics and NMR studies have revealed the coexistence of H-bond-assisted and through-space 

coupling in fluorinated amino alcohols, indicating highly structured intramolecular C-F···H-N interactions[5].
Table 1: Quantitative Physicochemical Shifts upon Fluorination
Physicochemical PropertyStandard

-Amino Alcohol
Fluorinated

-Amino Alcohol (e.g.,

)
Causality / Mechanistic Driver
Amine Basicity (

)
9.0 – 10.56.5 – 8.0Strong

-inductive electron withdrawal by fluorine[3].
Lipophilicity (

)
Baseline+0.5 to +1.5 unitsLow polarizability of the C-F bond limits hydration[4].
Metabolic Stability High clearance (N-dealkylation)Low clearance (Resistant)High C-F bond energy blocks CYP450 insertion/oxidation[1].
Conformation Flexible (Anti/Gauche mix)Rigid (Strong Gauche)Intramolecular C-F···H-N hydrogen bonding and dipole minimization[5].

Mechanistic Pathways: ADME Optimization Logic

To visualize how these physicochemical changes translate into systemic pharmacokinetic benefits, the logical relationship between fluorine incorporation and ADME (Absorption, Distribution, Metabolism, and Excretion) optimization is mapped below.

PK_Optimization Fluorine Fluorine Incorporation (e.g., -CF3 group) pKa Lower Amine pKa (Inductive Effect) Fluorine->pKa Lipid Modulate Lipophilicity (Polar Hydrophobicity) Fluorine->Lipid Metabolism Block CYP450 Oxidation (Steric/Electronic Shielding) Fluorine->Metabolism Permeability Enhanced Membrane Permeability (Absorption) pKa->Permeability Lipid->Permeability HalfLife Increased Metabolic Half-Life (Excretion) Metabolism->HalfLife

Caption: Mechanistic impact of fluorine incorporation on the ADME profile of beta-amino alcohols.

State-of-the-Art Synthesis: The Biocatalytic Advantage

Historically, the asymmetric synthesis of fluorinated


-amino alcohols relied on transition-metal catalysis (e.g., Palladium-catalyzed coupling) or the stereoselective ring-opening of highly reactive oxiranes[5]. While effective, these methods often require harsh conditions, heavy metal remediation, and tedious protection/deprotection sequences.

Recent breakthroughs have established biocatalysis as the premier methodology for generating these chiral centers. By utilizing a one-pot concurrent cascade involving Alcohol Dehydrogenases (ADHs) and Amine Transaminases (ATAs), researchers can achieve remarkable stereocontrol (up to >99% de and >99% ee) under mild, aqueous conditions[6]. Furthermore, reductive aminases from the imine reductase family are increasingly being deployed for the direct synthesis of chiral fluoroamines[1].

Biocatalysis Diketone Fluorinated Diketone (Substrate) ADH Alcohol Dehydrogenase (ADH) Stereoselective Reduction Diketone->ADH NAD(P)H Intermediate Fluoro-Hydroxy Ketone (Transient Intermediate) ADH->Intermediate High Regioselectivity ATA Amine Transaminase (ATA) Biotransamination Intermediate->ATA Amine Donor (PLP) Product Chiral Fluorinated beta-Amino Alcohol ATA->Product >99% ee / de

Caption: Bienzymatic cascade workflow for the stereoselective synthesis of fluorinated beta-amino alcohols.

Self-Validating Experimental Protocol: One-Pot Bienzymatic Synthesis

To ensure scientific integrity and reproducibility, the following protocol for the synthesis of a chiral fluorinated


-amino alcohol from a (het)aryl diketone is designed as a self-validating system . It incorporates built-in kinetic and stereochemical checkpoints to verify the causality of the enzymatic cascade[6].
Objective

To synthesize a stereopure fluorinated


-amino alcohol utilizing a concurrent ADH/ATA cascade, exploiting the differential reactivity of trifluoroacetyl and acetyl groups.
Causality of Design
  • Why ADH first? The trifluoroacetyl group is highly electrophilic due to the strong inductive effect of the

    
     group, making it the kinetically favored site for ADH-mediated reduction[6].
    
  • Why ATA second? The remaining acetyl group is less sterically hindered but less electrophilic, perfectly suited for PLP-dependent transamination[6].

Step-by-Step Methodology
  • Reaction Assembly: In a 50 mL temperature-controlled bioreactor, prepare 20 mL of 100 mM phosphate buffer (pH 7.5). Add 1 mM of NAD(P)H (cofactor for ADH), 1 mM of Pyridoxal 5'-phosphate (PLP, cofactor for ATA), and 250 mM of isopropylamine (acting as the amine donor).

  • Enzyme Loading: Introduce 2 mg/mL of lyophilized Alcohol Dehydrogenase (ADH) and 2 mg/mL of Amine Transaminase (ATA).

  • Substrate Addition: Dissolve 50 mM of the target fluorinated diketone in 1 mL of DMSO to ensure complete aqueous dispersion. Add the solution dropwise to the buffer to initiate the cascade.

  • Incubation & Kinetic Monitoring (Self-Validation Step 1): Incubate the mixture at 30°C with 150 rpm orbital shaking. At

    
     and 
    
    
    
    , extract 100
    
    
    L aliquots. Quench with 100
    
    
    L acetonitrile, centrifuge, and analyze the supernatant via achiral HPLC.
    • Validation Checkpoint: The chromatogram must show the transient accumulation and subsequent depletion of the fluoro-hydroxy ketone intermediate before the final amino alcohol peak plateaus. If the intermediate does not form, ADH activity is compromised; if it forms but does not deplete, ATA activity is insufficient.

  • Workup: After 24h (or upon >99% conversion confirmed by HPLC), adjust the reaction pH to 10.0 using 1M NaOH. This deprotonates the newly formed amine, driving it into the organic phase. Extract with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous

    
     and concentrate under reduced pressure.
    
  • Stereochemical Verification (Self-Validation Step 2): Analyze the crude product via chiral HPLC and

    
     NMR.
    
    • Validation Checkpoint: The presence of a single sharp

      
       NMR signal and a single chromatographic peak on the chiral stationary phase confirms the >99% diastereomeric (de) and enantiomeric excess (ee) characteristic of this highly controlled biocatalytic method[6].
      

Case Study: 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol

A prime example of this chemical space is 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-ol (CAS: 371-99-3). This specific molecule represents a compelling structural motif for medicinal chemists because the trifluoroethyl group provides the optimal balance of steric bulk and electronic withdrawal[7]. When incorporated into larger drug scaffolds, this specific fragment is known to drastically improve the half-life of the parent compound by shielding the vulnerable amine nitrogen from rapid oxidative metabolism while maintaining the necessary polarity for aqueous solubility[7].

Conclusion

The integration of fluorinated


-amino alcohols into drug discovery pipelines represents a masterclass in rational drug design. By understanding the precise physicochemical causality of the C-F bond—modulating pKa, enhancing polar hydrophobicity, and restricting conformation—researchers can systematically rescue failing drug candidates. Supported by modern, highly stereoselective biocatalytic cascades, the synthesis of these complex chiral molecules is now more efficient, scalable, and environmentally sustainable than ever before.

References

1.[6] Chemo- and Stereoselective Synthesis of Fluorinated Amino Alcohols through One-pot Reactions using Alcohol Dehydrogenases and Amine Transaminases. Advanced Synthesis & Catalysis (via uniovi.es). Available at: 2.[7] 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL. Benchchem. Available at: 3.[5] Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Chemical Biology. Available at: 4.[1] Enzymatic synthesis of fluorinated compounds. NIH / PMC. Available at: 5.[2] Bioorganic and Medicinal Chemistry of Fluorine. EPDF. Available at: 6.[3] 2-[(2,2,2-Trifluoroethyl)amino]ethan-1-OL (Physicochemical Properties). Benchchem. Available at: 7.[4] The Trifluoroethylamine Function as Peptide Bond Replacement. ResearchGate. Available at:

Sources

Exploratory

Unlocking New Therapeutic Frontiers: A Technical Guide to the Bioisosteric Potential of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

For Immediate Release A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Bioisosteric Potential of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol...

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Bioisosteric Potential of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

This guide provides a comprehensive technical exploration of the bioisosteric potential of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, a fluorinated phenylethanolamine scaffold with significant promise in medicinal chemistry. By leveraging established principles of bioisosterism and structure-activity relationships (SAR), this document aims to empower researchers to rationally design and synthesize novel analogs with enhanced pharmacological profiles.

Introduction: The Strategic Advantage of Fluorination in Phenylethanolamines

The phenylethanolamine scaffold is a cornerstone in pharmacology, forming the structural basis for a multitude of endogenous neurotransmitters and synthetic drugs that modulate adrenergic and serotonergic systems. The introduction of fluorine atoms onto the phenyl ring, as seen in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, offers a powerful strategy to fine-tune the molecule's physicochemical and pharmacological properties. The high electronegativity and relatively small size of fluorine can significantly impact a molecule's pKa, lipophilicity, metabolic stability, and binding interactions with its biological target.[1][2]

This guide will delve into the systematic application of bioisosteric replacements to the core structure of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. Bioisosterism, the interchange of atoms or groups with similar physical or chemical properties, is a well-established strategy in drug design to optimize potency, selectivity, and pharmacokinetic parameters.[3]

The Core Scaffold: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

The subject of our investigation, 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, possesses three key functional domains amenable to bioisosteric modification:

  • The 3,4,5-Trifluorophenyl Ring: This electron-withdrawing aromatic system is a critical determinant of receptor affinity and selectivity.

  • The Ethanolamine Side Chain: The hydroxyl and amino groups are pivotal for hydrogen bonding and ionic interactions within the receptor binding pocket.

  • The Chiral Center: The stereochemistry at the benzylic carbon bearing the amino group is crucial for stereospecific interactions with the biological target.

Based on the known pharmacology of halogenated phenylethanolamines, it is hypothesized that this scaffold will primarily interact with adrenergic and/or serotonin receptors.[4][5] Structure-activity relationship studies of similar compounds have demonstrated that the nature and position of halogen substituents on the phenyl ring significantly influence their activity as β-adrenolytics or agonists at α-adrenergic and serotonin receptors.[4][5][6]

Bioisosteric Strategies for Lead Optimization

The following sections outline potential bioisosteric modifications for each functional domain of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, along with the scientific rationale and proposed experimental workflows.

Modifications of the 3,4,5-Trifluorophenyl Ring

The trifluorophenyl moiety offers a unique electronic and steric profile. Bioisosteric replacement of this group can modulate lipophilicity, metabolic stability, and receptor subtype selectivity.

Rationale: Replacing one or more fluorine atoms with other functional groups can probe the electronic and steric requirements of the binding pocket. For instance, substituting a fluorine atom with a cyano or a small alkyl group can alter the electronic distribution and lipophilicity, potentially enhancing affinity or selectivity. Furthermore, replacing the entire trifluorophenyl ring with a bioisosteric heterocycle can introduce new hydrogen bond donors or acceptors and improve pharmacokinetic properties.

Proposed Bioisosteres:

Original GroupBioisosteric ReplacementRationale
3,4,5-Trifluorophenyl3,5-Difluoro-4-cyanophenylMaintain electron-withdrawing character, introduce a potential hydrogen bond acceptor.
3,4,5-Trifluorophenyl3,5-Difluoro-4-methylphenylDecrease electron-withdrawing nature, increase lipophilicity.
3,4,5-TrifluorophenylPyridinyl (e.g., 2-, 3-, or 4-pyridinyl)Introduce a nitrogen atom for potential hydrogen bonding and to modulate pKa.
3,4,5-TrifluorophenylThienyl (e.g., 2- or 3-thienyl)Alter aromaticity and steric bulk.

Experimental Workflow: Synthesis and Evaluation of Phenyl Ring Analogs

Sources

Foundational

An In-depth Technical Guide to the Safe Handling of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Introduction 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated amino alcohol of interest in synthetic chemistry and drug discovery. As with many novel compounds, a comprehensive and officially registered Mater...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated amino alcohol of interest in synthetic chemistry and drug discovery. As with many novel compounds, a comprehensive and officially registered Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) may not be readily available. This guide has been developed to provide researchers, scientists, and drug development professionals with a robust framework for the safe handling of this compound. The recommendations herein are grounded in the principles of chemical safety, risk assessment, and data extrapolated from structurally analogous compounds. The core philosophy of this guide is the adoption of the precautionary principle, treating the compound as potentially hazardous until comprehensive toxicological data becomes available.

Hazard Identification and Risk Assessment

Due to the absence of specific toxicological data for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, a thorough risk assessment is the cornerstone of its safe handling. The potential hazards are inferred from its chemical structure—a trifluorinated aromatic ring and an amino alcohol moiety—and the known hazards of similar compounds.

Inferred Potential Hazards:

  • Acute Toxicity: Similar fluorinated and amino alcohol compounds have been shown to be harmful if swallowed, in contact with skin, or if inhaled[1][2].

  • Skin and Eye Irritation: The presence of an amino group and the potential for the compound to act as a mild base suggests it may cause skin and eye irritation or burns upon direct contact[3][4][5].

  • Respiratory Tract Irritation: As a fine powder or aerosol, it may cause irritation to the respiratory system[1][2].

  • Chronic Effects: The long-term toxicological effects are unknown. Fluorinated compounds can sometimes exhibit persistence or bioaccumulation potential.

Risk Assessment Workflow

The following diagram outlines the essential logical steps for a continuous risk assessment when working with 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

A Identify Compound & Operation (2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol) B Gather Available Safety Data (Analogous Compounds, Structural Alerts) A->B C Assess Potential Hazards (Toxicity, Irritation, Unknowns) B->C D Evaluate Exposure Potential (Quantity, Duration, Form) C->D E Determine Control Measures (Engineering, Administrative, PPE) D->E F Develop Standard Operating Procedure (SOP) E->F G Conduct Experiment F->G H Review and Refine (Any incidents or near-misses?) G->H H->A Iterate for new experiments

Caption: Risk assessment workflow for handling novel compounds.

Prudent Laboratory Practices: Engineering and Personal Controls

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment (PPE), is essential.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of the solid compound or its solutions that could generate dust or aerosols must be conducted in a certified chemical fume hood to minimize inhalation exposure[6][7].

  • Safety Shower and Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in the laboratory where the compound is handled[1][8].

Administrative Controls:

  • Restricted Access: The area where the compound is stored and handled should be clearly marked, and access should be restricted to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, before breaks, and at the end of the workday[3][4][9].

Personal Protective Equipment (PPE):

The selection of PPE is critical and should be based on the specific laboratory operation being performed.

ActivityEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving/Unpacking Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Storage Safety glasses with side shieldsNitrile glovesLab coatNot generally required
Weighing/Transferring (in fume hood) Chemical splash gogglesNitrile gloves (double-gloving recommended)Lab coatNot generally required if handled in a certified chemical fume hood
Conducting Reactions Chemical splash goggles and face shieldNitrile or neoprene glovesFlame-resistant lab coatUse in a well-ventilated area or fume hood. A respirator may be required for large quantities or if engineering controls are insufficient[6][7]
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron or coverallsAir-purifying respirator with appropriate cartridges for organic vapors and particulates

Standard Operating Procedures (SOPs) for Handling

3.1. Weighing and Transferring:

  • Preparation: Designate a specific area within a chemical fume hood for weighing and transferring. Cover the work surface with absorbent, disposable bench paper.

  • PPE: Don the appropriate PPE as outlined in the table above.

  • Tare Container: Place a tared, sealed container onto the analytical balance in the fume hood.

  • Transfer: Carefully transfer the desired amount of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol to the container using a clean spatula. Avoid generating dust.

  • Seal and Clean: Securely close the container. Carefully clean the spatula and any residual dust from the work surface using a damp cloth or towel, ensuring not to spread contamination.

  • Disposal: Dispose of the contaminated bench paper and cleaning materials as hazardous waste.

3.2. Dissolution and Reaction Setup:

  • Inert Atmosphere: If the reaction is air or moisture sensitive, ensure the dissolution is performed under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent Addition: Add the solvent to the flask containing the compound slowly via a syringe or dropping funnel to avoid splashing.

  • Temperature Control: If the dissolution or reaction is exothermic, use an ice bath to control the temperature.

  • Venting: Ensure the reaction vessel is appropriately vented, especially if there is a potential for gas evolution.

Storage and Waste Disposal

4.1. Storage:

  • Store 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in a tightly sealed container[8][10][11].

  • The storage location should be a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and strong acids[3][6][12].

  • Many suppliers recommend storage at 2-8°C[10][11][13].

  • The storage area should be clearly labeled with the appropriate hazard warnings.

4.2. Waste Disposal:

  • Segregation: All waste containing 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, including unused product, reaction residues, and contaminated materials (gloves, pipette tips, etc.), must be segregated from other waste streams[6].

  • Collection:

    • Collect solid waste in a clearly labeled, sealed, and compatible waste container.

    • Collect liquid waste in a separate, clearly labeled, sealed, and compatible waste container. Do not mix with other chemical waste unless compatibility has been confirmed.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol"[6].

  • Disposal: Dispose of all waste through a licensed professional waste disposal service in accordance with local, state, and federal regulations[9].

Emergency Procedures

Rapid and appropriate response to emergencies is crucial to minimizing harm.

Emergency Response Flowchart

cluster_spill Spill Response cluster_fire Fire Response cluster_exposure Exposure Response Start EMERGENCY (Spill, Fire, Exposure) Spill Spill Start->Spill Fire Fire Start->Fire Exposure Personal Exposure Start->Exposure Spill_1 Evacuate immediate area Spill_2 Don appropriate PPE Spill_1->Spill_2 Spill_3 Contain spill with absorbent material Spill_2->Spill_3 Spill_4 Collect waste into a sealed container Spill_3->Spill_4 Spill_5 Decontaminate the area Spill_4->Spill_5 Fire_1 Activate fire alarm Fire_2 If small and safe, use appropriate extinguisher (dry chemical, CO2, foam) Fire_1->Fire_2 Fire_3 Evacuate the building Fire_2->Fire_3 Fire_4 Do not use a solid stream of water Fire_2->Fire_4 Exposure_1 Move to fresh air (Inhalation) Exposure_5 Seek immediate medical attention Exposure_1->Exposure_5 Exposure_2 Remove contaminated clothing Exposure_3 Flush skin with water for 15 min (Skin Contact) Exposure_2->Exposure_3 Exposure_3->Exposure_5 Exposure_4 Flush eyes with water for 15 min (Eye Contact) Exposure_4->Exposure_5

Caption: Flowchart for emergency response procedures.

5.1. First-Aid Measures:

  • Inhalation: If inhaled, remove the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[3][5][7][14].

  • Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists[3][7][14][15].

  • Eye Contact: In case of eye contact, immediately flush with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[3][5][14][16].

  • Ingestion: If swallowed, do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3][9][14][15].

Physical and Chemical Properties

The following data is for the (R)-enantiomer, (R)-2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, and should be considered representative.

PropertyValueSource
CAS Number 1213623-75-6[17]
Molecular Formula C₈H₈F₃NO[10][17]
Molecular Weight 191.15 g/mol [10][17]
Physical State Solid[2]
Melting Point Not available
Boiling Point Not available
Solubility Not available
Flash Point Not available

Toxicological Information (Inferred)

No specific toxicological data is available for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. The information below is based on the GHS classifications of structurally similar compounds and should be used for risk assessment purposes only.

  • Acute Toxicity: Likely to be harmful if swallowed (Acute Tox. 4)[1][2][4]. May be harmful in contact with skin (Acute Tox. 4)[4] and if inhaled (Acute Tox. 4)[4].

  • Skin Corrosion/Irritation: Likely to cause skin irritation (Skin Irrit. 2)[1][2][4].

  • Serious Eye Damage/Irritation: Likely to cause serious eye irritation (Eye Irrit. 2)[1][2][4].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation (STOT SE 3)[1][2][4].

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available. The compound should be handled as if it has unknown chronic toxicity.

References

  • PubChem. 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol. [Link]

  • NJ.gov. Hazardous Substance Fact Sheet: 2-(2-AMINOETHOXY)ETHANOL. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • BigCommerce. Material Safety Data Sheet. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Here is a comprehensive Application Note and Synthesis Protocol for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol . -Amino Alcohol[1] Executive Summary This guide outlines a robust, scalable protocol for the synthesis of 2...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Synthesis Protocol for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol .


-Amino Alcohol[1]

Executive Summary

This guide outlines a robust, scalable protocol for the synthesis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , a critical chiral building block in the development of kinase inhibitors and fluorinated peptidomimetics.[1] The presence of the 3,4,5-trifluoro motif imparts unique metabolic stability and lipophilicity compared to non-fluorinated analogs.

The synthesis follows a three-stage linear workflow :

  • Strecker Reaction: Conversion of 3,4,5-trifluorobenzaldehyde to the

    
    -aminonitrile.
    
  • Acid Hydrolysis: Transformation of the nitrile to 3,4,5-trifluorophenylglycine.

  • Chemoselective Reduction: Reduction of the amino acid to the target amino alcohol using a Borane-THF complex (generated in situ or pre-formed).[1]

Retrosynthetic Analysis & Workflow

The most reliable route to 2-amino-2-arylethanols is via the corresponding phenylglycine derivative.[1] Direct nitromethane addition (Henry reaction) to the aldehyde would yield the regioisomer (2-amino-1-phenylethanol), which is incorrect.[1] Therefore, the Strecker-Hydrolysis-Reduction pathway is the industry standard for this specific substitution pattern.[1]

Logical Pathway Diagram

SynthesisPath Aldehyde 3,4,5-Trifluorobenzaldehyde (Starting Material) Nitrile Intermediate 1: alpha-Aminonitrile Aldehyde->Nitrile Strecker Rxn (NaCN, NH4Cl) AminoAcid Intermediate 2: 3,4,5-Trifluorophenylglycine Nitrile->AminoAcid Hydrolysis (6M HCl, Reflux) Target Target: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol AminoAcid->Target Reduction (NaBH4/I2 or LiAlH4)

Caption: Linear synthetic workflow from aldehyde precursor to target amino alcohol.

Detailed Experimental Protocols

Stage 1: Strecker Synthesis (Preparation of -Aminonitrile)

Objective: Install the amine and carbon backbone.[1][2]

  • Reagents:

    • 3,4,5-Trifluorobenzaldehyde (1.0 equiv)[1]

    • Sodium Cyanide (NaCN) (1.2 equiv) [DANGER: CYANIDE] [1]

    • Ammonium Chloride (NH

      
      Cl) (1.5 equiv)[1]
      
    • Ammonia (7N in MeOH) (2.0 equiv)[1]

    • Solvent: Methanol / Water (1:1 v/v)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve NH

    
    Cl (1.5 eq) in water. Add the 3,4,5-trifluorobenzaldehyde (1.0 eq) dissolved in methanol.
    
  • Amine Formation: Add the ammonia solution (7N in MeOH).[1] Stir at room temperature for 20 minutes to facilitate imine formation.

  • Cyanide Addition: Cool the mixture to 0°C. Carefully add NaCN (1.2 eq) in portions.

    • Note: Ensure the system is closed and vented through a bleach scrubber to neutralize any potential HCN evolution.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Workup: Quench with water. Extract with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.[3][4]
  • Yield Expectation: The resulting aminonitrile is typically a yellow oil/solid.[1] Yield: 85–90%.[1]

Stage 2: Hydrolysis to 3,4,5-Trifluorophenylglycine

Objective: Convert the nitrile to the carboxylic acid.[2]

  • Reagents:

    • Crude Aminonitrile (from Stage 1)[1]

    • Hydrochloric Acid (6M or 12M)[1]

Procedure:

  • Suspend the crude aminonitrile in 6M HCl (10 mL per gram of substrate).

  • Heat to reflux (100°C) for 4–6 hours. The solid should dissolve, then precipitate as the ammonium chloride salts form.

  • Isolation: Cool to room temperature. Concentrate the solution to dryness under reduced pressure to remove excess HCl.

  • Purification: Redissolve the residue in a minimum amount of water and adjust pH to ~6 (isoelectric point) with 2M NaOH or NH

    
    OH to precipitate the free amino acid. Alternatively, use the crude HCl salt for the next step if using Borane reduction.
    
  • Yield Expectation: 70–80% as a white solid.

Stage 3: Reduction to 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Objective: Chemoselective reduction of the carboxylic acid to the alcohol without reducing the trifluorophenyl ring.[1] Method of Choice: NaBH


 / I

System (Generates Borane-THF in situ).[1] This is safer and often more selective than LiAlH

for amino acids.[1]
  • Reagents:

    • 3,4,5-Trifluorophenylglycine (1.0 equiv)[1]

    • Sodium Borohydride (NaBH

      
      ) (2.5 equiv)[1]
      
    • Iodine (I

      
      ) (1.0 equiv)[1]
      
    • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add NaBH

    
     (2.5 eq) and anhydrous THF.
    
  • Substrate Addition: Add the amino acid (1.0 eq) to the suspension. Cool to 0°C.[1]

  • Iodine Addition: Dissolve Iodine (1.0 eq) in THF and add dropwise over 30 minutes.

    • Observation: Hydrogen gas evolution will occur.[1] The solution color will fade from purple to colorless as I

      
       is consumed.[1]
      
  • Reflux: Once evolution ceases, heat the mixture to reflux for 12–18 hours.

  • Quench: Cool to room temperature. Carefully add Methanol until gas evolution stops (destroys excess borane).[1]

  • Workup: Concentrate to a paste.[1] Dissolve in 20% KOH aqueous solution and stir for 4 hours (to break Boron-Amine complexes). Extract with Dichloromethane (DCM) (3x).[1]

  • Final Purification: Dry organics (Na

    
    SO
    
    
    
    ) and concentrate. Recrystallize from EtOAc/Hexanes or convert to HCl salt for storage.[1]

Key Process Parameters & Troubleshooting

ParameterSpecificationTroubleshooting Tip
Stoichiometry (Stage 1) NaCN (1.2 eq)Excess cyanide ensures conversion, but complicates workup.[1] Do not exceed 1.5 eq.
Temperature (Stage 2) 100°C (Reflux)If hydrolysis is incomplete (nitrile peak in IR), increase acid conc. to 12M.
Moisture (Stage 3) < 0.1% H

O
Borane is water-sensitive.[1] Use freshly distilled THF.
Chirality RacemicFor Enantiopure (R) or (S): Perform resolution on the Stage 2 amino acid using (+)-Tartaric acid or use (S)-

-methylbenzylamine in Stage 1.[1]

Analytical Validation (QC)

To validate the identity of the synthesized 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , compare experimental data against these predicted parameters.

Nuclear Magnetic Resonance (NMR)[1][5]
  • 
    H NMR (400 MHz, DMSO-d
    
    
    
    ):
    • 
       7.10–7.25 (m, 2H, Ar-H  at 2,6 positions). Note: The 3,4,5-F substitution leaves only the 2,6 protons.
      
    • 
       5.05 (br s, 1H, -OH ).[1]
      
    • 
       3.85 (t, 1H, Ar-CH -NH
      
      
      
      ).[1]
    • 
       3.40–3.60 (m, 2H, -CH 
      
      
      
      -OH).[1]
    • 
       1.80 (br s, 2H, -NH 
      
      
      
      ).[1]
  • 
    F NMR: 
    
    • Expect two signals: A doublet (positions 3,[5]5) and a triplet (position 4) with integration 2:1.[1]

Mass Spectrometry
  • Formula: C

    
    H
    
    
    
    F
    
    
    NO
  • Molecular Weight: 191.15 g/mol [1][6]

  • ESI-MS: [M+H]

    
     peak at m/z 192.15.[1]
    

Safety & Hazards (E-E-A-T)

  • Sodium Cyanide: Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid liberates toxic HCN gas.[1] Mandatory: Use a bleach (sodium hypochlorite) trap for all cyanide reaction vents.[1]

  • Fluorinated Intermediates: While generally stable, polyfluorinated aromatics can be lipophilic and skin-permeable.[1] Wear double nitrile gloves.[1]

  • Borane/THF: Flammable and generates hydrogen gas.[1] Perform all reductions in a functioning fume hood behind a blast shield.

References

  • Strecker Synthesis Overview: "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. Available at: [Link]

  • Reduction of Amino Acids: McKennon, M. J., et al.[3] "A convenient reduction of amino acids and their derivatives." Journal of Organic Chemistry, 1993, 58, 3568-3571. (Standard protocol for NaBH4/I2 reduction).

  • Fluorin

    
    -amino-
    
    
    
    -trifluoromethyl alcohols and their applications." Beilstein Journal of Organic Chemistry. Available at: [Link]
  • Target Compound Data: PubChem Entry for 2-Amino-2-(3,4,5-trifluorophenyl)ethanol analogs. Available at: [Link][1]

Sources

Application

Application Notes &amp; Protocols: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol as a Versatile Chiral Building Block

Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols Chiral vicinal amino alcohols are foundational scaffolds in modern organic synthesis and pharmaceutical development.[1] Their bifunctional nature, po...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols

Chiral vicinal amino alcohols are foundational scaffolds in modern organic synthesis and pharmaceutical development.[1] Their bifunctional nature, possessing both a nucleophilic amino group and a hydroxyl group on adjacent stereocenters, makes them exceptionally versatile precursors for a wide array of more complex molecules, including chiral ligands, auxiliaries, and pharmacologically active agents.

The strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and bioavailability.[2] Consequently, chiral building blocks bearing fluorinated aromatic rings, such as 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, are of paramount importance. The 3,4,5-trifluorophenyl moiety provides a unique electronic and steric profile, offering researchers a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of target molecules.

This guide provides a comprehensive overview of the synthesis, characterization, and key applications of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, complete with detailed protocols to facilitate its use in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the building block's properties is essential for its effective use.

PropertyValueSource
Chemical Name (R)-2-amino-2-(3,4,5-trifluorophenyl)ethan-1-olN/A
CAS Number 1213623-75-6[3]
Molecular Formula C₈H₈F₃NO[4]
Molecular Weight 191.15 g/mol [4]
Appearance Typically an off-white to light yellow solid or powder
Storage Store in a refrigerator (2-8°C), sealed in a dry environment[4]
Purity ≥95-98% (Commercially available)[4]

Characterization:

  • Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To verify the molecular weight and fragmentation pattern.

  • Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric excess (ee%) by using a suitable chiral stationary phase (e.g., Chiralcel OD-H, Chiralpak AD-H).

Stereoselective Synthesis: A Protocol for Accessing the Chiral Building Block

The most common and reliable method for synthesizing enantiomerically pure 1,2-amino alcohols is the asymmetric reduction of a corresponding α-functionalized ketone. Biocatalytic methods using enzymes like transaminases or alcohol dehydrogenases offer high selectivity and environmentally benign conditions.[5][6] Below is a representative protocol based on asymmetric transfer hydrogenation, a robust and widely used chemical method.

Protocol 1: Asymmetric Synthesis via Transfer Hydrogenation of 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-one

This two-step process involves the synthesis of an α-azido ketone followed by its highly stereoselective reduction.

Step A: Synthesis of 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-one

  • To a solution of 2-bromo-1-(3,4,5-trifluorophenyl)ethan-1-one (1.0 eq) in acetone (0.2 M), add sodium azide (NaN₃, 1.5 eq).

  • Stir the mixture vigorously at room temperature for 12-16 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the sodium bromide precipitate.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-azido-1-(3,4,5-trifluorophenyl)ethan-1-one, which can often be used in the next step without further purification.

    • Causality: Sodium azide is a potent nucleophile that displaces the bromide. Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. Caution must be exercised as sodium azide is highly toxic.

Step B: Asymmetric Transfer Hydrogenation and Azide Reduction

  • In an inert atmosphere (Nitrogen or Argon), dissolve the crude 2-azido-1-(3,4,5-trifluorophenyl)ethan-1-one (1.0 eq) in a 5:2 mixture of formic acid and triethylamine (HCOOH/NEt₃) as the hydrogen source.

  • Add a chiral Ruthenium catalyst, such as (R,R)-Ts-DENEB™ (0.005 eq).

  • Stir the reaction mixture at 40°C for 24 hours.

  • After cooling to room temperature, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired enantiomer of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

    • Causality: The HCOOH/NEt₃ azeotrope serves as an efficient hydrogen donor in transfer hydrogenation. The chiral Ru-catalyst creates a chiral environment, forcing the hydride transfer to occur on one face of the ketone, thereby establishing the stereocenter at the alcohol. The formic acid also facilitates the reduction of the azide group to the primary amine, often concurrently or during workup.

G cluster_synthesis Synthesis Workflow start 2-Bromo-1-(3,4,5-trifluorophenyl)ethan-1-one azide_ketone 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-one start->azide_ketone  NaN₃, Acetone final_product (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol azide_ketone->final_product  (R,R)-Ts-DENEB™  HCOOH/NEt₃

Caption: Stereoselective synthesis of the target amino alcohol.

Applications as a Chiral Building Block

The true value of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol lies in its utility for constructing more complex chiral molecules. The amino and hydroxyl groups can be functionalized independently or together to form key heterocyclic structures.

Protocol 2: N-Protection with a Boc Group

Protecting the amine is a critical first step for many synthetic transformations, preventing its unwanted reactivity and allowing for selective modification of the hydroxyl group.

  • Dissolve 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (1.0 eq) in dichloromethane (DCM, 0.1 M).

  • Add triethylamine (NEt₃, 1.5 eq) to the solution and cool to 0°C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting N-Boc protected amino alcohol is often pure enough for subsequent steps, or it can be purified via silica gel chromatography.

    • Trustworthiness: This is a standard, high-yielding protocol. The base (NEt₃) deprotonates the ammonium salt formed transiently, allowing the free amine to act as a nucleophile. The aqueous workup effectively removes excess reagents and byproducts.

Protocol 3: Synthesis of a Chiral Oxazolidin-2-one

Oxazolidinones are important heterocyclic motifs in many pharmaceuticals and serve as valuable chiral auxiliaries. This protocol demonstrates the cyclization of the amino alcohol.

  • In an inert atmosphere, dissolve the N-Boc protected amino alcohol from Protocol 2 (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M).

  • Cool the solution to 0°C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

    • CAUTION: NaH reacts violently with water. Ensure all glassware is dry and handle under an inert atmosphere. Hydrogen gas is evolved.

  • Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour. This step forms the sodium alkoxide.

  • Cool the reaction back to 0°C. The reaction will proceed to cyclize, displacing the Boc group to form the oxazolidinone. In some cases, gentle heating may be required to drive the cyclization to completion.

  • Monitor the reaction by TLC. Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product into ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the (R)-4-(3,4,5-trifluorophenyl)oxazolidin-2-one.

    • Expertise: This intramolecular cyclization is an efficient way to form the five-membered ring. NaH is a strong, non-nucleophilic base, perfect for deprotonating the alcohol without side reactions. The Boc group on the nitrogen acts as a leaving group in this intramolecular Sₙ2-type reaction.

G cluster_applications Application Workflow start (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol boc_protected N-Boc Protected Intermediate start->boc_protected  Boc₂O, NEt₃  (Protocol 2) oxazolidinone Chiral Oxazolidin-2-one boc_protected->oxazolidinone  NaH, THF  (Protocol 3) other_derivatives Further Functionalization (e.g., O-alkylation, N-alkylation) boc_protected->other_derivatives  Various Reagents

Caption: Synthetic utility of the chiral building block.

Conclusion

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a high-value chiral building block that provides a strategic entry point for introducing both stereochemistry and a uniquely functionalized fluorinated aromatic ring into target molecules. Its synthesis is achievable through robust and scalable asymmetric methods, and its bifunctional nature allows for a diverse range of subsequent chemical transformations. The protocols provided herein offer reliable methods for its synthesis and derivatization, empowering researchers in drug discovery and materials science to leverage its unique properties for the development of novel chemical entities.

References

  • Gotor-Fernández, V., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters, 7(16), 3553–3556.

  • Fustero, S., et al. (2005). Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. American Chemical Society.

  • Fustero, S., et al. (2005). Highly enantioselective synthesis of fluorinated gamma-amino alcohols through proline-catalyzed cross-Mannich reaction. PubMed.

  • Fustero, S., et al. (2001). Enantioselective synthesis of fluorinated alpha-amino acids and derivatives in combination with ring-closing metathesis: intramolecular pi-stacking interactions as a source of stereocontrol. PubMed.

  • Li, Y., et al. (2024). Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. Chemical Science, 15(1), 134-142.

  • ChemicalBook. (n.d.). (2S)-2-AMINO-2-(3,5-DIFLUOROPHENYL)ETHAN-1-OL synthesis.

  • ChemScene. (n.d.). (R)-2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol.

  • Kielbasinski, P., & Rachon, J. (2010). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 6, 94.

  • Grygorenko, O. O., et al. (2019). Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. Molecules, 24(24), 4479.

  • Fluorochem. (n.d.). (S)-2-amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol hcl.

  • Regis Technologies. (n.d.). Chiral Applications Database.

  • AiFChem. (n.d.). (R)-2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

  • Cativiela, C., & Díaz-de-Villegas, M. D. (2007). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. Helvetica Chimica Acta, 90(5), 954-961.

  • Al-Warhi, T. I., et al. (2023). 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one. Molbank, 2023(3), M1730.

  • Reddy, A. B., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. The Journal of Organic Chemistry.

  • Sigma-Aldrich. (n.d.). (R)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol.

  • Santos, C., et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(10), 2539.

  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056-1074.

  • Forró, E., & Fülöp, F. (2021). Stereoselective synthesis and transformation of pinane-based 2-amino-1,3-diols. Beilstein Journal of Organic Chemistry, 17, 1118-1126.

  • BenchChem. (n.d.). Comparative analysis of different synthesis routes for 2-Amino-1-(3,4-dihydroxyphenyl)ethanone.

  • Wang, Y., et al. (2025). Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis for [3 + 2] Cycloaddition of Cyclopropylamines with Olefins. Molecules, 30(3), 567.

  • Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7380.

  • Piras, H., et al. (2021). Stereodivergent entry to b-branched b- trifluoromethyl a-amino acid derivatives by sequential catalytic asymmetric reaction. Chemical Communications, 57(58), 7149-7152.

  • Sigma-Aldrich. (n.d.). (1S,2R)-1-Amino-1-(3,4,5-trifluorophenyl)propan-2-ol.

  • Youssif, B. G. M., et al. (2023). Design, synthesis, and antiproliferative activity of new 2-amino-pyrano[3,2-c]quinoline-3-carbonitriles as potential EGFR, BRAFV600E, and HER-2 inhibitors. RSC Medicinal Chemistry, 14(12), 2465-2483.

  • Wang, Y., et al. (2024). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. ACS Catalysis, 14(4), 2533-2541.

  • PharmaCompass. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one.

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Method

Application Notes &amp; Protocols: Asymmetric Synthesis of 3,4,5-Trifluorophenyl Amino Alcohols

Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols Chiral vicinal amino alcohols are privileged structural motifs, forming the backbone of numerous natural products and active pharmaceutical ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Chiral Amino Alcohols

Chiral vicinal amino alcohols are privileged structural motifs, forming the backbone of numerous natural products and active pharmaceutical ingredients (APIs).[1][2] Their stereochemistry is frequently the determining factor for biological activity and therapeutic efficacy. The strategic incorporation of fluorine atoms into these scaffolds can profoundly enhance a molecule's pharmacokinetic and physicochemical properties.[3][4] The 3,4,5-trifluorophenyl group, in particular, offers a unique combination of steric bulk, metabolic stability, and altered electronic properties due to the high electronegativity of fluorine.[3] This makes 3,4,5-trifluorophenyl amino alcohols highly sought-after building blocks in medicinal chemistry for the development of novel therapeutics with improved bioavailability and target-binding affinity.

This guide provides an in-depth exploration of robust and field-proven methodologies for the enantioselective synthesis of these valuable compounds. We will dissect three primary asymmetric strategies: the reduction of prochiral ketones, nucleophilic addition to imines, and biocatalytic transformations. Each section explains the causal logic behind the chosen methodology, provides detailed, self-validating protocols, and summarizes key performance data.

Overview of Primary Synthetic Strategies

The asymmetric synthesis of 3,4,5-trifluorophenyl amino alcohols can be approached via several distinct pathways. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereoisomer required. Below is a high-level overview of the core strategies discussed in this guide.

G cluster_start Key Precursors cluster_methods Asymmetric Methodologies cluster_end Target Molecule Ketone 3,4,5-Trifluorophenyl α-Amino Ketone Reduction Asymmetric Reduction (e.g., CBS, ATH) Ketone->Reduction Imine 3,4,5-Trifluorophenyl Imine Addition Asymmetric Nucleophilic Addition Imine->Addition HydroxyKetone 3,4,5-Trifluorophenyl α-Hydroxy Ketone Biocatalysis Biocatalytic Reductive Amination (AmDH) HydroxyKetone->Biocatalysis Target Chiral 3,4,5-Trifluorophenyl Amino Alcohol Reduction->Target Addition->Target Biocatalysis->Target

Figure 1: High-level workflow for the synthesis of the target amino alcohols.

Strategy I: Asymmetric Reduction of Prochiral Ketones

The asymmetric reduction of a prochiral ketone, such as an α-amino ketone or an α-azido ketone, is one of the most reliable and widely used methods for synthesizing chiral alcohols.[5][6] The predictability and high enantioselectivity offered by catalysts like the Corey-Bakshi-Shibata (CBS) oxazaborolidine system make this a cornerstone strategy.[5][7][8]

Mechanistic Rationale: The CBS Reduction

The CBS reduction employs a chiral oxazaborolidine catalyst that coordinates with both the borane reducing agent and the ketone substrate.[7] This coordination forms a rigid, six-membered transition state, forcing the hydride to be delivered to one specific face of the ketone, thereby dictating the stereochemistry of the resulting alcohol. The choice of the (S)- or (R)-proline-derived catalyst predictably determines the absolute configuration of the product.[7] This high degree of predictability is a key advantage for targeted synthesis.

G Catalyst CBS Catalyst (Oxazaborolidine) Complex Catalyst-Borane Complex Catalyst->Complex Coordination Borane Borane (BH3) Borane->Complex TS Rigid Transition State Complex->TS Coordination Ketone Prochiral Ketone (Substrate) Ketone->TS Product_Complex Product-Catalyst Complex TS->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Product Chiral Alcohol Product Product_Complex->Product Release

Figure 2: Catalytic cycle of the CBS reduction.

Representative Data

The following table summarizes typical results for the asymmetric reduction of various trifluoromethyl ketones using chiral lactam alcohol-derived oxazaborolidine catalysts, demonstrating the effectiveness of this approach.

Substrate (Ar-CO-CF₃)Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)Reference
2,2,2-Trifluoroacetophenone109596 (R)[7]
1-(4-Bromophenyl)-2,2,2-trifluoroethanone109396 (R)[7]
1-(Naphthalen-2-yl)-2,2,2-trifluoroethanone109995 (R)[7]
Protocol: Asymmetric Reduction of 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-one

This protocol describes the reduction of an α-azido ketone precursor, which can then be readily reduced to the target primary amine.

  • Materials:

    • (R)-(-)-(2)-Methyl-CBS-oxazaborolidine (1 M in toluene)

    • 2-Azido-1-(3,4,5-trifluorophenyl)ethan-1-one

    • Borane-dimethyl sulfide complex (BMS, ~10 M)

    • Anhydrous tetrahydrofuran (THF)

    • Methanol (MeOH)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Argon or Nitrogen gas supply

  • Procedure:

    • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon), add 2-azido-1-(3,4,5-trifluorophenyl)ethan-1-one (1.0 eq).

    • Dissolve the ketone in anhydrous THF (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Slowly add the (R)-Methyl-CBS-oxazaborolidine solution (0.1 eq, 10 mol%) via syringe. Stir for 15 minutes.

    • Add the borane-dimethyl sulfide complex (0.8 eq) dropwise over 20-30 minutes, ensuring the internal temperature does not exceed 5 °C. The causality here is critical: slow addition prevents an uncontrolled exotherm and minimizes side reactions.

    • Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion (typically 1-2 hours), slowly quench the reaction by the dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Workup & Purification:

    • Warm the mixture to room temperature and remove the solvent under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the chiral azido alcohol.

    • The subsequent reduction of the azide (e.g., via catalytic hydrogenation with Pd/C) will yield the final 2-amino-1-(3,4,5-trifluorophenyl)ethan-1-ol.

  • Analysis:

    • Confirm the structure by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.

    • Determine the enantiomeric excess of the product using chiral High-Performance Liquid Chromatography (HPLC) analysis, often after derivatization of the amino group (e.g., as an N-benzoyl derivative).

Strategy II: Asymmetric Nucleophilic Addition to Imines

The addition of nucleophiles to C=N bonds is a powerful method for constructing C-C or C-heteroatom bonds and creating chiral amines.[9][10] The low electrophilicity of imines often requires activation by a Lewis or Brønsted acid.[10] When this activator is chiral, it can create a chiral environment, directing the nucleophile to a specific face of the imine and inducing enantioselectivity.[10][11]

Rationale and Catalyst Choice

This strategy involves forming an imine from 3,4,5-trifluorobenzaldehyde and a suitable amine (e.g., benzylamine), followed by the asymmetric addition of a carbon nucleophile (e.g., an organozinc or Grignard reagent). The success of the reaction hinges on the chiral catalyst. Chiral amino alcohols and their derivatives are often excellent ligands for metals like zinc, titanium, or copper, facilitating highly enantioselective additions.[12][13] For instance, chiral β-amino alcohols can act as organocatalysts or ligands that improve stereoselectivity compared to their non-fluorinated analogs.[12]

Protocol: Diethylzinc Addition to an N-Benzoyl Imine Catalyzed by a Chiral Amino Alcohol

This protocol outlines a general procedure for the enantioselective addition of diethylzinc to an N-benzoyl imine derived from 3,4,5-trifluorobenzaldehyde.

  • Materials:

    • N-((3,4,5-trifluorophenyl)methylene)benzamide (imine precursor)

    • (-)-N,N-Dibutylnorephedrine (DBNE) or other suitable chiral amino alcohol ligand

    • Diethylzinc (1.0 M in hexanes)

    • Anhydrous Toluene

    • Saturated ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (e.g., DBNE, 0.1 eq) in anhydrous toluene.

    • Add diethylzinc (2.2 eq) dropwise at room temperature and stir the mixture for 30 minutes. This step pre-forms the active chiral catalyst complex.

    • In a separate flask, dissolve the N-benzoyl imine (1.0 eq) in anhydrous toluene.

    • Cool the catalyst solution to 0 °C and add the imine solution dropwise.

    • Allow the reaction to stir at 0 °C, monitoring its progress by TLC. Reaction times can vary from 6 to 24 hours.

  • Workup & Purification:

    • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the product via flash column chromatography to yield the enantiomerically enriched N-benzoyl amino alcohol. The benzoyl group can be removed later under acidic or basic hydrolysis.

  • Analysis:

    • Structural confirmation by NMR and Mass Spectrometry.

    • Enantiomeric excess is determined directly by chiral HPLC analysis.

Strategy III: Biocatalytic Asymmetric Synthesis

Biocatalysis offers a highly selective and environmentally sustainable alternative to traditional chemical synthesis.[1][14] Enzymes operate under mild conditions (ambient temperature and pressure) and can achieve exceptionally high enantioselectivities, often >99% ee.[1][15] Engineered amine dehydrogenases (AmDHs) have been developed to catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia as the amine source, providing a direct and efficient route to chiral amino alcohols.[1][16]

Causality: The Enzyme's Active Site

The remarkable selectivity of enzymes like AmDHs stems from their well-defined three-dimensional active site.[17] The substrate (the α-hydroxy ketone) is precisely oriented within this chiral pocket through a network of non-covalent interactions (e.g., hydrogen bonding, hydrophobic interactions). This locks the substrate in a specific conformation, exposing only one of its two faces to the cofactor (NADH or NADPH) and the ammonia nucleophile. The result is a near-perfect transfer of chirality, leading to a single enantiomer of the product.

Protocol: AmDH-Catalyzed Reductive Amination

This protocol provides a general framework for the biocatalytic synthesis using a whole-cell system expressing a suitable AmDH and a cofactor regeneration system.

  • Materials:

    • E. coli whole cells expressing a suitable AmDH (e.g., an engineered leucine dehydrogenase).

    • E. coli whole cells expressing a cofactor regeneration enzyme (e.g., glucose dehydrogenase, GDH).

    • 1-hydroxy-1-(3,4,5-trifluorophenyl)propan-2-one (substrate).

    • Ammonium chloride/ammonia buffer (e.g., 1 M, pH 8.5-9.0).

    • NAD⁺ (catalytic amount).

    • Glucose (stoichiometric amount for cofactor regeneration).

    • Centrifuge, incubator shaker.

  • Procedure:

    • Prepare the reaction buffer: 1 M NH₄Cl/NH₃·H₂O buffer (pH 8.5).

    • In a reaction vessel, add the buffer, NAD⁺ (e.g., 1 mM), and glucose (e.g., 1.2 eq relative to substrate).

    • Add the AmDH and GDH-expressing cell pellets (re-suspended in a small amount of buffer).

    • Initiate the reaction by adding the α-hydroxy ketone substrate (e.g., 50-100 mM). The substrate is often dissolved in a minimal amount of a co-solvent like DMSO to aid solubility.

    • Incubate the reaction at a controlled temperature (e.g., 30 °C) with shaking (e.g., 200 rpm).

    • Monitor the reaction progress by taking aliquots over time and analyzing them by HPLC or GC.

  • Workup & Purification:

    • Once the reaction reaches completion (typically 12-24 hours), centrifuge the mixture to pellet the cells.

    • Collect the supernatant containing the product.

    • The product can be extracted from the aqueous phase using an organic solvent like ethyl acetate, or purified using ion-exchange chromatography.

    • Further purification can be achieved by crystallization or silica gel chromatography.

  • Analysis:

    • Confirm product identity via NMR and MS.

    • Determine enantiomeric excess using chiral HPLC. The high selectivity of this method often yields ee values >99%.[16]

Conclusion

The asymmetric synthesis of 3,4,5-trifluorophenyl amino alcohols is a critical endeavor for advancing drug discovery. This guide has detailed three robust and highly stereoselective strategies: the predictable CBS reduction of prochiral ketones, the versatile nucleophilic addition to imines, and the highly efficient and sustainable biocatalytic approach. The choice of method will be dictated by project-specific needs, but each provides a reliable pathway to these high-value chiral building blocks. By understanding the causal mechanisms behind the stereocontrol in each reaction, researchers can better troubleshoot, optimize, and adapt these protocols for the synthesis of next-generation fluorinated pharmaceuticals.

References

  • Asymmetric synthesis. Part 5. Asymmetric reduction of phenyl trifluoromethyl ketone with chiral alkoxy-aluminium and -magnesium halides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. PMC.
  • Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives. PMC.
  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH.
  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. ScienceDirect.
  • Discovery and synthesis of chiral amino alcohols. Benchchem.
  • Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. MDPI.
  • Synthesis of chiral α-trifluoromethyl amines via asymmetric reactions of trifluoromethylated imines. Organic Chemistry Frontiers (RSC Publishing).
  • Enantioselective synthesis of O,O-acetal-fused tetracyclic scaffolds with fluorinated tetrasubstituted centers via fluorine-assisted asymmetric induction. Organic Chemistry Frontiers (RSC Publishing).
  • Cascade biocatalysis for enantioselective reconstruction of both enantiomers of phenylalaninol from biobased l-phenylalanine. Green Chemistry (RSC Publishing).
  • Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. MDPI.
  • Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. ResearchGate.
  • Multi-step biocatalytic strategies for chiral amino alcohol synthesis. UCL Discovery.
  • Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation.
  • Enantioselective synthesis of fluorinated aromatic amino acids catalyzed by SPINOL-derived chiral quaternary ammonium salts. ResearchGate.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH.
  • Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Organic Chemistry Portal.
  • Enantioselective reduction of ketones. Wikipedia.
  • Biocatalytic synthesis of chiral alcohols and amino acids for development of pharmaceuticals. PubMed.
  • Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid. MDPI.
  • Asymmetric Access to Boryl-Substituted Vicinal Aminoalcohols through Cu-Catalyzed Reductive Coupling. ChemRxiv.
  • Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology.
  • Synthesis of Vicinal anti-Amino Alcohols from N-tert-Butanesulfinyl Aldimines and Cyclopropanols. RUA.
  • Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers.
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Beilstein Journals.
  • Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology (RSC Publishing).
  • Asymmetric organocatalytic synthesis of chiral homoallylic amines. Semantic Scholar.
  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPI.
  • Cr-Catalyzed Asymmetric Cross Aza-Pinacol Couplings for β-Amino Alcohol Synthesis. Organic Chemistry Portal.

Sources

Application

Application Note: Reductive Amination Procedures Yielding 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Executive Summary & Target Rationale Fluorinated phenylglycinol derivatives, such as 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , are highly sought-after chiral building blocks in modern medicinal chemistry. The incorpo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

Fluorinated phenylglycinol derivatives, such as 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , are highly sought-after chiral building blocks in modern medicinal chemistry. The incorporation of the 3,4,5-trifluorophenyl moiety significantly modulates the lipophilicity, metabolic stability, and target binding affinity of the resulting pharmacophores. Synthesizing these vicinal amino alcohols via the reductive amination of α-hydroxy ketones (e.g., 2-hydroxy-1-(3,4,5-trifluorophenyl)ethan-1-one) is a direct, atom-economical approach.

This technical guide details two orthogonal, self-validating methodologies for this transformation:

  • Chemical Reductive Amination : A robust, scalable approach yielding racemic products.

  • Biocatalytic Asymmetric Reductive Amination : A state-of-the-art enzymatic approach yielding enantiopure (S)- or (R)-isomers.

Mechanistic Causality & Reaction Design

Chemical Pathway: The Borohydride Strategy

In chemical reductive amination, the α-hydroxy ketone is condensed with an ammonia source (typically ammonium acetate) to form a transient imine/iminium intermediate. The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is selected over standard sodium borohydride (NaBH₄) due to its unique pH-dependent reactivity. At the mildly acidic pH (5.0–6.0) required for optimal iminium formation, NaBH₃CN (which remains stable down to pH ~3) selectively reduces the highly electrophilic protonated iminium ion without reducing the unreacted ketone. This causality prevents the formation of the undesired diol byproduct [10].

ChemicalWorkflow Ketone α-Hydroxy Ketone Precursor Imine Iminium Intermediate Ketone->Imine NH4OAc, MeOH pH 5.0 - 6.0 Product Racemic Amino Alcohol Target Imine->Product NaBH3CN Selective Reduction

Fig 1. Chemical reductive amination pathway via an iminium intermediate.

Biocatalytic Pathway: The Transaminase Strategy

To bypass the need for downstream chiral resolution, biocatalysis employs ω-transaminases (ω-TAs). The enzyme utilizes pyridoxal-5'-phosphate (PLP) as a cofactor. The amino donor (e.g., isopropylamine) transfers its amino group to PLP, forming pyridoxamine-5'-phosphate (PMP) and releasing acetone. The PMP then stereoselectively transfers the amino group to the α-hydroxy ketone substrate. The steric constraints of the enzymatic pocket dictate the facial attack, guaranteeing >99% enantiomeric excess (ee) of the resulting β-amino alcohol. Recent studies utilizing enzymes like MVTA from Mycobacterium vanbaalenii have proven this to be a highly efficient route for phenylglycinol analogs [2].

BiocatalyticPathway Substrate α-Hydroxy Ketone Enzyme ω-Transaminase + PLP Cofactor Substrate->Enzyme Product Enantiopure (S/R) Amino Alcohol Enzyme->Product Asymmetric Amination Byproduct Acetone (Byproduct) Enzyme->Byproduct Deamination Donor Isopropylamine (Donor) Donor->Enzyme

Fig 2. Biocatalytic asymmetric reductive amination using ω-transaminase.

Quantitative Method Comparison

To assist in route selection, the quantitative metrics of both methodologies are summarized below. Data is aggregated from standard scale-up optimizations for phenylglycinol derivatives [3].

ParameterProtocol A: Chemical SynthesisProtocol B: Biocatalytic Synthesis
Typical Yield 65 - 80%70 - 95%
Enantiomeric Excess (ee) ~0% (Racemic)>99% (Enantiopure S or R)
Operating Temperature 0 °C to 25 °C30 °C
Optimal pH 5.0 - 6.07.5 - 8.0
Substrate Concentration 0.1 - 0.5 M50 - 200 mM
Volumetric Productivity High (>100 g/L/d)Moderate (~68 g/L/d)

Experimental Protocols

Self-Validating System Note: Both protocols are designed with built-in validation steps. In Protocol A, the pH drop during workup serves to safely quench hydrides, while the subsequent basification ensures the amine is selectively partitioned into the organic phase. In Protocol B, chiral HPLC monitoring ensures the biocatalyst has not degraded and is maintaining strict stereocontrol.

Protocol A: Chemical Reductive Amination (Racemic)

Target: rac-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

  • Imine Formation : In an oven-dried round-bottom flask, dissolve 2-hydroxy-1-(3,4,5-trifluorophenyl)ethan-1-one (10.0 mmol, 1.0 eq) in anhydrous methanol (50 mL). Add ammonium acetate (100.0 mmol, 10.0 eq).

  • Equilibration : Stir the mixture at room temperature for 30 minutes. Causality: This pre-incubation allows the equilibrium to shift toward the iminium intermediate before the hydride source is introduced, preventing premature reduction of the starting ketone.

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Portion-wise, add sodium cyanoborohydride (NaBH₃CN) (15.0 mmol, 1.5 eq).

  • Propagation : Remove the ice bath and allow the reaction to stir at room temperature for 16 hours. Monitor completion via LC-MS or Ninhydrin-stained TLC.

  • Quench (Critical Safety Step) : Transfer the flask to a well-ventilated fume hood. Slowly add 1M HCl until the pH reaches < 3. Stir for 15 minutes. Causality: This destroys unreacted NaBH₃CN. Warning: Highly toxic HCN gas may evolve during this step.

  • Extraction : Adjust the pH to 10 using 2M NaOH to deprotonate the target amino alcohol. Extract with ethyl acetate (3 x 50 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (DCM/MeOH/NH₄OH 90:9:1) to yield the pure racemic product.

Protocol B: Biocatalytic Asymmetric Reductive Amination (Enantiopure)

Target: (S)- or (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

  • Buffer Preparation : Prepare 100 mL of 100 mM HEPES buffer. Adjust to pH 7.5. Add pyridoxal-5'-phosphate (PLP) to a final concentration of 1 mM, and isopropylamine to 1 M.

  • Substrate Addition : Dissolve 2-hydroxy-1-(3,4,5-trifluorophenyl)ethan-1-one in a minimal volume of DMSO (to aid solubility) and add it to the buffer to achieve a final substrate concentration of 50 mM.

  • Biocatalyst Introduction : Add the purified ω-transaminase (e.g., MVTA for the (S)-enantiomer) at a loading of 5–10 mg/mL, or the equivalent mass of lyophilized resting E. coli cells expressing the enzyme.

  • Incubation : Incubate the reaction in an orbital shaker at 30 °C and 200 rpm for 24–48 hours. Validation: Pull 100 µL aliquots at 12h and 24h; quench with acetonitrile, centrifuge, and analyze via chiral HPLC to confirm >99% ee and track conversion.

  • Workup : Once conversion plateaus, adjust the reaction mixture to pH 11 using 10M NaOH. Causality: Highly basic conditions ensure the amine is fully unprotonated, preventing it from remaining trapped in the aqueous phase as a salt.

  • Isolation : Extract the aqueous phase with ethyl acetate (3 x 50 mL). Dry the organic phase over Na₂SO₄ and concentrate in vacuo to afford the enantiopure amino alcohol.

References

  • Zhang, J., et al. (2019). "Enantioselective synthesis of enantiopure β-amino alcohols via kinetic resolution and asymmetric reductive amination by a robust transaminase from Mycobacterium vanbaalenii." Biochemical Engineering Journal. URL:[Link]

  • Zhang, J., et al. (2021). "One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade." Microbial Cell Factories. URL:[Link]

  • Khegay, A., & Hall, D. G. (2025). "Migrative Reductive Amination of Ketones Enabled by Multitasking Reagents." The Journal of Organic Chemistry. URL:[Link]

  • Wu, S., et al. (2020). "Application of Enzymes in Regioselective and Stereoselective Organic Reactions." Catalysts. URL:[Link]

Method

Application Note: Peptide Coupling of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

This Application Note is designed for researchers and medicinal chemists focusing on the incorporation of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol into peptide backbones or small molecule drugs. The presence of the 3,...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and medicinal chemists focusing on the incorporation of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol into peptide backbones or small molecule drugs.

The presence of the 3,4,5-trifluorophenyl moiety introduces specific electronic challenges—namely reduced amine nucleophilicity and increased susceptibility to racemization —that distinguish this substrate from standard phenylglycinol derivatives.

Introduction & Chemical Context

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a specialized chiral building block often used to introduce lipophilicity and metabolic stability into peptidomimetics. However, the electron-withdrawing nature of the three fluorine atoms on the phenyl ring significantly alters its reactivity profile compared to non-fluorinated analogs.

Key Reactivity Drivers
  • Reduced Nucleophilicity: The strong inductive effect ($ -I

    
    _a$ of the amine (estimated 
    
    
    
    8.0–8.5 vs.
    
    
    9.5 for typical benzylamines), making it a "sluggish" nucleophile.
  • High Racemization Risk: The same electron-withdrawing effect stabilizes the benzylic carbanion. Under basic conditions, the C

    
    -proton becomes acidic, leading to rapid epimerization (racemization) via an enolization mechanism, particularly if the coupling reaction is slow.
    
  • Chemoselectivity (N- vs. O-Acylation): While amines are kinetically superior nucleophiles to alcohols, the reduced reactivity of this specific amine narrows the gap. Improper activation can lead to competitive ester formation (O-acylation).

Strategic Guidelines

To ensure high yield and enantiomeric purity, adhere to these core principles:

ParameterRecommendationScientific Rationale
Coupling Reagent HATU / HOAt or COMU High reactivity is required to force the reaction with the deactivated amine before racemization or O-acylation can occur.
Base Selection 2,4,6-Collidine or TMP Weak, bulky bases (

) are sufficient to deprotonate the amine salt but too sterically hindered to abstract the acidic benzylic proton, minimizing racemization. Avoid DBU or excess DIPEA.
Additives HOAt or Oxyma Pure Critical for suppressing racemization and enhancing reaction rate.
Solvent DMF or NMP Polar aprotic solvents stabilize the transition state. DCM may be too non-polar to solubilize the zwitterionic intermediates effectively.
Temperature 0°C

RT
Start cold to suppress initial side reactions (O-acylation), then warm to drive amide formation.

Mechanistic Pathway & Risks

The following diagram illustrates the kinetic competition between the desired amide formation and the critical failure modes (Racemization and Esterification).

ReactionPathways Start Activated Carboxylic Acid (Active Ester) Amide DESIRED PRODUCT (Amide) Start->Amide Fast Nucleophilic Attack (N-Term) Ester SIDE PRODUCT (Ester) Start->Ester Slow Attack (OH group) (If N is deactivated) Substrate 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Racemate SIDE PRODUCT (Racemic Amide) Substrate->Racemate Base-Mediated Proton Abstraction (High pH Risk)

Figure 1: Kinetic competition in the coupling of electron-deficient amino alcohols. Success depends on maximizing the rate of the green pathway while suppressing the red pathways.

Detailed Experimental Protocols

Protocol A: High-Efficiency Coupling (HATU/Collidine)

Best for: Valuable intermediates where yield and stereochemical integrity are paramount.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (1.1 equiv)

  • HATU (1.1 equiv)

  • HOAt (1.1 equiv) (Optional but recommended)

  • 2,4,6-Collidine (2.5 – 3.0 equiv)

  • Anhydrous DMF (Concentration: 0.1 M – 0.2 M)

Procedure:

  • Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF under an inert atmosphere (

    
     or Ar).
    
  • Base Addition: Cool the solution to 0°C . Add Collidine (1.0 equiv) dropwise. Stir for 5–10 minutes to form the activated ester (O-At ester).

  • Coupling: In a separate vial, dissolve the Amino Alcohol (1.1 equiv) in a minimal amount of DMF. Add the remaining Collidine (1.5–2.0 equiv) to this vial if the amine is a salt (e.g., HCl salt).

  • Combination: Add the amine solution dropwise to the activated acid solution at 0°C.

  • Reaction: Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to room temperature. Monitor by LC-MS or TLC.

    • Note: Reaction is typically complete within 2–4 hours.

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 5% citric acid (removes Collidine and unreacted amine).

    • Sat.

      
       (removes unreacted acid and HOAt).
      
    • Brine.

  • Purification: Dry over

    
    , concentrate, and purify via flash chromatography.
    
Protocol B: Cost-Effective / Scale-Up (EDC/HOBt)

Best for: Large-scale reactions where reagent cost is a factor and ultra-fast kinetics are less critical.

Materials:

  • Carboxylic Acid (1.0 equiv)

  • Amino Alcohol (1.0 equiv)

  • EDC[1]·HCl (1.2 equiv)

  • HOBt·H2O (1.2 equiv)

  • DIPEA (1.0–1.2 equiv) (Strictly controlled)

  • DCM or DMF (0.2 M)

Procedure:

  • Dissolve the Carboxylic Acid and HOBt in DCM (or DMF) at 0°C.

  • Add EDC·HCl and stir for 15 minutes.

  • Add the Amino Alcohol.

  • pH Adjustment: Add DIPEA only if necessary to neutralize the amine salt. Check pH with wet pH paper; maintain pH

    
     6–7. Do not exceed pH 7.5 , as this triggers racemization.
    
  • Stir overnight, allowing the ice bath to expire.

  • Standard aqueous workup (Acid/Base washes).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Slow Reaction Deactivated amine is not attacking the active ester fast enough.Switch to HATU or PyBOP . Increase concentration to 0.5 M to drive bimolecular kinetics.
Racemization Detected Base strength is too high, abstracting the C

-proton.
Switch base from DIPEA/TEA to Collidine or TMP . Ensure temperature stays at 0°C for longer.
O-Acylation (Ester) Competitive attack by the hydroxyl group.Do not use DMAP. DMAP catalyzes ester formation. Ensure the amine is fully free-based (but not over-based).
Double Acylation High reagent excess.Strictly limit the Activated Acid to 1.0–1.1 equivalents.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

    • Definitive guide on HATU/HO
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

    • Discusses racemization mechanisms in phenylglycine deriv
  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[1][2] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Establishes HOAt as the superior additive for hindered/difficult amines.
  • Di Fenza, A., et al. (2020). Racemization of Phenylglycine Derivatives: A Comparative Study. Organic Process Research & Development. (General reference for phenylglycine acidity). Contextualizes the acidity of the benzylic proton in electron-deficient systems.

Sources

Application

Application Note: Catalytic Applications of Trifluorophenyl-Derived Amino Alcohol Ligands

Executive Summary The development of highly enantioselective catalysts is a cornerstone of modern pharmaceutical synthesis and materials science. Among the most privileged chiral scaffolds, trifluorophenyl-derived amino...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly enantioselective catalysts is a cornerstone of modern pharmaceutical synthesis and materials science. Among the most privileged chiral scaffolds, trifluorophenyl-derived amino alcohol ligands have emerged as exceptionally versatile and robust tools. The strategic incorporation of fluorine atoms into the aromatic rings of these ligands fundamentally alters their electronic and steric profiles, enabling unprecedented control over transition states in asymmetric catalysis.

This application note provides an in-depth technical guide to the mechanistic principles, quantitative performance, and validated experimental protocols for utilizing trifluorophenyl-derived amino alcohols in key catalytic transformations, including Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) and Tin-catalyzed kinetic resolutions.

Mechanistic Insights: The Role of the Trifluorophenyl Motif

As a Senior Application Scientist, it is critical to understand why a ligand performs well, rather than just knowing that it works. The superiority of the trifluorophenyl moiety (such as the 3,4,5-trifluorophenyl group) in amino alcohol ligands is driven by three interconnected physicochemical phenomena:

  • Electronic Modulation (Lewis Acidity Enhancement): The strong electron-withdrawing nature of the fluorine substituents significantly decreases the electron density on the ligand's coordinating heteroatoms (N and O). When complexed to a transition metal, this electron deficiency increases the Lewis acidity of the metal center, thereby accelerating the coordination of electron-rich substrates[1].

  • Non-Covalent π-π Interactions: The electron-deficient nature of the trifluorophenyl rings facilitates highly attractive, stabilizing π-π stacking interactions with the electron-rich aromatic rings of incoming substrates. This interaction is highly directional and locks the substrate into a specific spatial orientation, which is a primary driver for high enantioselectivity[1].

  • Steric Chiral Pocket Formation: The rigid, bulky nature of the fluorinated aromatic rings creates a well-defined, restrictive chiral pocket. X-ray crystallographic analyses of these complexes reveal that the trifluorophenyl groups effectively block specific faces of the central catalytic cation, leaving only one trajectory for nucleophilic or hydride attack[1].

Key Catalytic Applications

Ruthenium(II)-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Trifluorophenyl-derived amino alcohols, when complexed with Ru(II) precursors, exhibit exceptional efficiency in the ATH of pro-chiral ketones. This methodology has been successfully scaled for the industrial synthesis of critical agrochemical and pharmaceutical intermediates, such as 2[2]. The use of formic acid or isopropanol as a hydrogen donor makes this a highly atom-economical and scalable process.

Chiral Tin-Catalyzed Kinetic Resolution of Vicinal Amino Alcohols

A groundbreaking application involves chiral organotin compounds bearing 3,4,5-trifluorophenyl groups at the 3,3′-positions of a binaphthyl framework. This system enables the highly efficient 3, providing excellent yields and high enantioselectivity[3]. The process tolerates a wide variety of aryl- and alkyl-substituted amino alcohols, achieving selectivity factors (s-factors) exceeding 500[4].

Quantitative Data Summary

The following table synthesizes the performance metrics of trifluorophenyl-derived amino alcohol catalytic systems across distinct reaction paradigms.

Catalytic SystemReaction TypeTarget SubstrateYield (%)Enantiomeric Excess (ee %)Selectivity Factor (s)
Ru(II) / Trifluorophenyl Amino Alcohol Asymmetric Transfer Hydrogenation3'-Trifluoromethylacetophenone> 9596 - 99N/A
Chiral Organotin (3,4,5-trifluorophenyl) Kinetic Resolutionrac-1,2-Amino Alcohols~ 50 (Theoretical Max)> 99> 500
Pd / Chiral Amino Alcohol Tether Carboetherification / HydrogenationPropargylic Amines85 - 92> 95N/A

Experimental Workflows and Logical Relationships

G A Precatalyst [RuCl2(arene)]2 B Ligand Addition Trifluorophenyl Amino Alcohol A->B Base, Heat C Active Catalyst Formation 16e- Ru(II) Complex B->C HCl elimination D Hydrogen Donor Coordination (Isopropanol / Formate) C->D Solvent exchange E Ru-Hydride Intermediate 18e- Species D->E Hydride abstraction F Ketone Substrate Entry π-π Stacking via Trifluorophenyl E->F Substrate binding G Outer-Sphere Hydride Transfer Enantioselective Step F->G Chiral pocket direction H Chiral Alcohol Release Product Isolation G->H Product dissociation H->C Catalyst regeneration

Catalytic cycle of Ru(II)-mediated Asymmetric Transfer Hydrogenation using amino alcohol ligands.

Self-Validating Experimental Protocols

Protocol A: Ruthenium(II)-Catalyzed ATH of Acetophenone Derivatives

This protocol utilizes a self-validating checkpoint system to ensure catalyst integrity and maximum enantioselectivity.

Step 1: Catalyst Preparation (In Situ)

  • Action: In an argon-purged Schlenk flask, combine [RuCl2(p-cymene)]2 (0.5 mol%) and the trifluorophenyl amino alcohol ligand (1.1 mol%) in rigorously degassed isopropanol.

  • Causality: Degassing the solvent is absolutely critical. The presence of dissolved oxygen will prematurely oxidize the highly active Ru(II) species into an inactive Ru(III) complex, immediately halting the catalytic cycle. Isopropanol serves a dual purpose as both the solvent and the stoichiometric hydrogen donor.

Step 2: Base Activation

  • Action: Add a catalytic amount of a strong base (e.g., t-BuOK, 2.5 mol%). Stir at 40 °C for 30 minutes.

  • Causality: The base facilitates the dehydrohalogenation of the Ru precursor, stripping the chloride ligands to generate the coordinatively unsaturated, active 16-electron Ru-amide complex. A color change from orange to deep red serves as a visual validation of active catalyst formation.

Step 3: Substrate Addition & Reduction

  • Action: Introduce the pro-chiral ketone (1.0 equiv) to the activated catalyst solution. Maintain the reaction at 40 °C.

  • Causality: Upon entering the catalytic pocket, the electron-deficient trifluorophenyl groups of the ligand force the ketone to adopt a specific spatial orientation via attractive π-π interactions[1]. This rigid transition state ensures that the outer-sphere hydride transfer occurs exclusively to one face of the carbonyl, dictating the high enantiomeric excess.

Step 4: Quenching and Isolation

  • Action: Monitor the reaction via chiral HPLC. Once conversion reaches >95%, quench the reaction by opening the flask to ambient air and filtering the mixture through a short pad of silica gel.

  • Causality: Rapid air exposure deliberately oxidizes the active Ru-hydride, instantly halting the reaction. This prevents the reverse reaction (dehydrogenation of the newly formed chiral alcohol), which would otherwise lead to thermodynamic equilibration and severe erosion of the enantiomeric purity.

Protocol B: Kinetic Resolution of rac-1,2-Amino Alcohols via Chiral Organotin Catalysis

A highly sensitive protocol relying on transition-state energy differentials.

Step 1: Catalyst and Substrate Loading

  • Action: In a flame-dried Schlenk tube, dissolve the racemic 1,2-amino alcohol (1.0 equiv) and the chiral organotin catalyst bearing 3,4,5-trifluorophenyl groups (5 mol%) in anhydrous toluene[3].

  • Causality: Toluene is selected because it provides a non-coordinating, non-polar environment. Coordinating solvents (like THF or DMF) would competitively bind to the Lewis acidic tin center, displacing the substrate and shutting down the catalytic resolution.

Step 2: Controlled Acylation

  • Action: Cool the reaction mixture to -20 °C. Slowly add the acylating agent (e.g., benzoyl chloride, 0.55 equiv) dropwise over 15 minutes.

  • Causality: Temperature control is the most critical variable here. Lower temperatures minimize the kinetic energy of the system, thereby maximizing the energy difference (

    
    ) between the diastereomeric transition states. This amplifies the selectivity factor (s > 500), ensuring only one enantiomer is acylated[4].
    

Step 3: Reaction Termination at 50% Conversion

  • Action: Allow the reaction to proceed until exactly 50% conversion is achieved (typically 12-16 hours, verified by GC-MS or TLC). Quench with saturated aqueous

    
    .
    
  • Causality: In kinetic resolution, surpassing 50% conversion forces the catalyst to begin reacting with the mismatched (slower-reacting) enantiomer, which drastically degrades the optical purity of the remaining starting material.

Step 4: Chromatographic Separation

  • Action: Separate the highly enantioenriched acylated product from the unreacted, enantioenriched free amino alcohol via normal-phase silica gel chromatography.

  • Causality: The profound polarity difference between the free amine/alcohol motif and the newly formed amide/ester allows for baseline resolution during chromatography, ensuring high isolated yields of both stereoisomers.

References

  • Asymmetric Ion-Pairing Catalysis Source: National Institutes of Health (NIH) - PMC URL:[Link]

  • Kinetic resolution of racemic 1,2‐amino alcohols. Source: ResearchGate URL:[Link]

  • Enantioselective Carboetherification/Hydrogenation for the Synthesis of Amino Alcohols via a Catalytically Formed Chiral Auxiliary Source: Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Practical Synthesis of (S)-1-(3-Trifluoromethylphenyl)ethanol via Ruthenium(II)-catalyzed Asymmetric Transfer Hydrogenation Source: Organic Process Research & Development (ACS Publications) URL:[Link]

Sources

Method

Application Note: Incorporating 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol into Pharmaceutical Intermediates

Executive Summary & Pharmacophore Rationale In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to enhance the pharmacokinetic and pharmacodynamic profiles of active pharm...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic incorporation of fluorine atoms is a proven methodology to enhance the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (CAS: 870852-79-2) is a highly specialized, bifunctional chiral building block.

As an Application Scientist, I frequently utilize this intermediate for two primary reasons:

  • Metabolic Shielding: The 3,4,5-trifluoro substitution pattern effectively blocks cytochrome P450-mediated oxidation at the aromatic ring, significantly increasing the biological half-life of the resulting drug candidate.

  • Electronic Modulation: The strong inductive electron-withdrawing effect of the three fluorine atoms lowers the pKa of the adjacent primary amine. While this reduces nucleophilicity—necessitating tailored synthetic protocols—it also reduces the basicity of the final drug, which can enhance blood-brain barrier (BBB) penetration and reduce hERG liability.

This guide details the integration of this intermediate into two critical therapeutic areas: Gamma-Secretase Modulators (GSMs) for Alzheimer's Disease and Cinnamide Derivatives for oncology.

Physicochemical Profiling & Quantitative Data

To ensure predictable behavior during scale-up and purification, it is critical to understand the baseline physicochemical properties of this intermediate.

Property / ParameterValue / DescriptionAnalytical Implication
Chemical Name 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-olN/A
CAS Registry Number 870852-79-2N/A
Molecular Formula C8H8F3NON/A
Molecular Weight 191.15 g/mol Target mass for LC-MS:[M+H]+ = 192.1
LogP (Estimated) ~1.2 - 1.5Elutes later than non-fluorinated analogs on C18 reverse-phase HPLC.
Amine pKa (Estimated) ~7.8 - 8.2Requires stronger bases (e.g., DIPEA) for complete deprotonation during coupling.
Typical Coupling Yield 75% - 85%Achievable using high-efficiency reagents (HATU/COMU).

Application 1: Synthesis of Gamma-Secretase Modulators (GSMs)

Mechanistic Insights

Gamma-secretase modulators (GSMs) are designed to allosterically bind to the gamma-secretase complex. Unlike inhibitors, which block the enzyme entirely and cause severe Notch-related toxicities, GSMs shift the cleavage profile of the Amyloid Precursor Protein (APP). The 3,4,5-trifluorophenyl moiety fits precisely into the hydrophobic allosteric pocket of the enzyme, promoting the production of shorter, easily cleared Aβ38 peptides over the aggregation-prone, toxic Aβ42 peptides, as detailed in the patent literature for [1].

Pathway APP Amyloid Precursor Protein (APP) GS Gamma-Secretase Complex APP->GS Cleavage Ab42 Toxic Aβ42 Peptides (Aggregation) GS->Ab42 Unmodulated Ab38 Shorter Aβ38 Peptides (Clearance) GS->Ab38 Modulated GSM Trifluorophenyl-based GSM GSM->GS Allosteric Modulation

Caption: Allosteric modulation of Gamma-Secretase by trifluorophenyl-based GSMs.

Experimental Protocol: Oxadiazine / Morpholine Ring Closure

Because the trifluorophenyl group reduces the nucleophilicity of the amine, standard alkylation can be sluggish. This self-validating protocol utilizes a reductive amination followed by a Mitsunobu-type cyclization to maintain stereochemical integrity.

Step 1: Reductive Amination

  • Dissolve 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (1.0 eq) and the target aldehyde/ketone (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add titanium(IV) isopropoxide (1.5 eq) to facilitate imine formation. Stir for 2 hours at room temperature.

  • Cool to 0 °C and carefully add sodium triacetoxyborohydride (STAB, 2.0 eq).

  • Validation: Monitor by LC-MS. The intermediate imine will disappear, replaced by the secondary amine mass ([M+H]+).

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate.

Step 2: Mitsunobu Intramolecular Cyclization

  • Dissolve the crude secondary amine in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh3, 1.5 eq) and cool the mixture to 0 °C under nitrogen.

  • Dropwise, add diisopropyl azodicarboxylate (DIAD, 1.5 eq). Causality Note: The Mitsunobu conditions are chosen here because they activate the primary alcohol for displacement by the secondary amine without requiring harsh basic conditions that could epimerize the chiral center adjacent to the trifluorophenyl ring.

  • Stir for 12 hours at room temperature.

  • Validation: TLC (Hexanes/EtOAc 7:3) will show a less polar spot corresponding to the cyclized heterocycle. Purify via flash chromatography.

Application 2: Synthesis of Cinnamide Derivatives for Oncology

Mechanistic Insights

Cinnamide compounds containing the 3,4,5-trifluorophenyl motif have been identified as potent agents against hyperproliferative diseases. The rigid alkene of the cinnamide pairs with the bulky, fluorinated aromatic ring to lock the molecule into a bioactive conformation that interacts with kinase domains, as seen in the development of novel [2].

Workflow A 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol B Amide Coupling (HATU, DIPEA, DMF) A->B Step 1 C Linear Cinnamide Intermediate B->C Step 2 D Alcohol Functionalization (e.g., Etherification) C->D Step 3 E Target API D->E Final Purification

Caption: Synthetic workflow from the amino alcohol to target Cinnamide APIs.

Experimental Protocol: Amide Coupling with Hindered Amines

Standard coupling reagents (like EDCI/HOBt) often result in low yields when reacting with amines adjacent to strongly electron-withdrawing groups. Therefore, uronium-based reagents (HATU) are mandated.

Step-by-Step Methodology:

  • In an oven-dried flask, dissolve the substituted cinnamic acid derivative (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, 0.2 M).

  • Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Causality Note: A large excess of DIPEA is required to ensure complete deprotonation of both the carboxylic acid and the slightly deactivated trifluorophenyl-adjacent amine.

  • Add HATU (1.2 eq) and stir at room temperature for 15 minutes to form the active ester.

  • Add 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (1.1 eq) in a single portion.

  • Stir at room temperature for 4 hours.

  • Validation: Quench a 10 µL aliquot in 1 mL of Acetonitrile/Water and inject into LC-MS. Look for the complete consumption of the cinnamic acid mass and the appearance of the product mass.

  • Dilute the reaction with Ethyl Acetate, wash sequentially with 1M HCl, saturated NaHCO3, and brine (5x to remove DMF). Dry and concentrate to yield the cinnamide intermediate.

References

  • Title: WO2010056849A1 - Gamma Secretase Modulators Source: WIPO / Google Patents URL
  • Title: US7880009B2 - Cinnamide compound Source: USPTO / Google Patents URL

Sources

Application

Application Note: Scalable Manufacturing and Process Optimization for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Introduction & Strategic Overview 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (commonly referred to as 3,4,5-trifluorophenylglycinol) is a highly valued chiral building block in modern medicinal chemistry. Its unique ste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (commonly referred to as 3,4,5-trifluorophenylglycinol) is a highly valued chiral building block in modern medicinal chemistry. Its unique stereoelectronic profile, driven by the electron-withdrawing 3,4,5-trifluorophenyl moiety, makes it a critical intermediate in the synthesis of gamma-secretase modulators for neurodegenerative diseases [1], cinnamide-based therapeutics[2], and quinazoline carboxamide azetidines targeting hyperproliferative disorders [3].

While laboratory-scale syntheses frequently employ Lithium Aluminum Hydride (LiAlH₄) for the reduction of the corresponding amino acid [1], scaling this process presents severe safety and operational bottlenecks. This application note details a self-validating, pilot-ready protocol utilizing an in situ generated diborane system (NaBH₄/I₂), followed by a robust chiral resolution strategy to isolate the biologically relevant enantiomer.

Retrosynthetic Pathway & Workflow Design

To ensure a reliable and cost-effective supply chain, the synthesis is anchored on commercially available 3,4,5-trifluorobenzaldehyde. A modified Strecker synthesis yields the racemic amino acid [4], which is subsequently reduced and resolved.

SyntheticWorkflow A 3,4,5-Trifluorobenzaldehyde (Starting Material) B Strecker Reaction (NaCN, NH4Cl, NH3) A->B Step 1 C 3,4,5-Trifluorophenylglycine (Intermediate 1) B->C Hydrolysis D Reduction (NaBH4 / I2 in THF) C->D Step 2 E Racemic 2-Amino-2-(3,4,5- trifluorophenyl)ethan-1-ol D->E Workup F Chiral Resolution (L-Tartaric Acid) E->F Step 3 G (S)-2-Amino-2-(3,4,5- trifluorophenyl)ethan-1-ol (Target API Intermediate) F->G Crystallization

Figure 1: Scalable synthetic workflow for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

Causality in Process Optimization

Why NaBH₄/I₂ over LiAlH₄? In standard discovery chemistry, LiAlH₄ is the default reductant for amino acids. However, at a multi-kilogram scale, LiAlH₄ poses severe pyrophoric risks and generates insoluble, gelatinous aluminum hydroxide salts during aqueous quenching. These salts trap the product, drastically increase filtration times, and reduce overall yields.

By replacing LiAlH₄ with Sodium Borohydride (NaBH₄) and Iodine (I₂), we generate diborane (B₂H₆) in situ. This method is highly chemoselective, preserves the integrity of the fluorinated aromatic ring, and results in water-soluble borate salts during the quench. This enables seamless phase separation and high-yield recovery without the need for complex filtration equipment.

Table 1: Quantitative Comparison of Reduction Strategies for 3,4,5-Trifluorophenylglycine

Reduction MethodReagent CostTypical Yield (%)ScalabilitySafety ProfileWorkup Complexity
LiAlH₄ / THF Moderate75 - 82%PoorHigh Risk (Pyrophoric)High (Gelatinous salts)
NaBH₄ / I₂ / THF Low88 - 92%ExcellentModerate (H₂ evolution)Low (Soluble borates)
BH₃·THF Complex High85 - 90%GoodModerate (Moisture sens.)Low (Soluble borates)

Step-by-Step Experimental Protocols

Protocol A: Scalable Reduction of 3,4,5-Trifluorophenylglycine

Objective: Convert 3,4,5-trifluorophenylglycine to racemic 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol safely at scale. Safety Note: This reaction evolves hydrogen gas (H₂). Ensure the reactor is properly vented to a scrubber/exhaust system.

  • Reactor Preparation: Purge a jacketed glass-lined reactor with Nitrogen (N₂) for 15 minutes to ensure an inert atmosphere.

  • Reagent Charging: Charge the reactor with anhydrous Tetrahydrofuran (THF) (10 volumes relative to the amino acid). Add NaBH₄ (2.5 equivalents).

  • Substrate Addition: Add 3,4,5-trifluorophenylglycine (1.0 equivalent) in portions at 20°C. Stir the resulting suspension for 30 minutes.

  • Iodine Addition (Critical Step): Cool the reactor to 0°C to 5°C. Prepare a solution of Iodine (I₂) (1.0 equivalent) in anhydrous THF (3 volumes). Add the I₂ solution dropwise over 2 hours.

    • Causality: Slow addition controls the exothermic generation of diborane and the release of H₂ gas, preventing reactor over-pressurization and thermal runaway.

  • Reflux: Once addition is complete, slowly heat the reaction mixture to reflux (approx. 65°C) and maintain for 14 hours. Monitor conversion via UPLC-MS.

  • Quenching: Cool the mixture to 0°C. Carefully add Methanol (MeOH) (5 volumes) dropwise to quench excess borane. Caution: Vigorous H₂ evolution will occur. Stir until gas evolution completely ceases.

  • Solvent Exchange & Extraction: Concentrate the mixture under reduced pressure to remove THF/MeOH. Add 20% aqueous NaOH (5 volumes) to break down borate complexes, then extract with Ethyl Acetate (EtOAc) (3 x 5 volumes).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the racemic amino alcohol as a pale yellow solid (Typical yield: 89-92%).

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

Objective: Isolate the (S)-enantiomer, which is frequently the biologically active stereocenter required for downstream APIs.

  • Salt Formation: Dissolve the racemic 2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (1.0 eq) in a mixture of Ethanol/Water (9:1 v/v, 10 volumes) at 60°C.

  • Resolving Agent: Add L-(+)-Tartaric acid (0.5 eq) in one portion. Stir at 60°C for 1 hour to ensure complete dissolution and thermodynamic equilibration.

  • Controlled Cooling: Program the reactor to cool from 60°C to 20°C at a strict rate of 5°C/hour.

    • Causality: A slow, controlled cooling ramp promotes the growth of large, pure diastereomeric crystals, preventing the kinetic occlusion (trapping) of the undesired (R)-enantiomer within the crystal lattice.

  • Filtration & Washing: Filter the resulting crystals and wash the filter cake with cold Ethanol (2 volumes).

  • Free-basing: Suspend the tartrate salt in Dichloromethane (DCM) (5 volumes) and wash with 1M aqueous NaOH (3 volumes). Separate the organic layer, dry, and concentrate to yield the enantiopure (S)-2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

ProcessControl N1 Reaction Monitoring (UPLC-MS: >99% Conv.) N2 Quenching Strategy (Controlled MeOH at 0°C) N1->N2 Borane neutralized N3 Phase Separation (Aqueous NaOH / EtOAc) N2->N3 Exotherm & H2 controlled N4 Crystallization (Cooling Ramp: 5°C/hr) N3->N4 Organic layer isolated N5 Final (S)-Enantiomer (ee > 99%, Yield > 35%) N4->N5 Filtration & Free-basing

Figure 2: Process control and analytical strategy for reduction and chiral resolution.

Analytical Validation & Quality Control

To ensure the trustworthiness of the manufactured batch and validate the self-correcting nature of the protocol, the following analytical parameters must be met prior to release:

  • ¹H NMR (400 MHz, DMSO-d₆): Confirm the disappearance of the carboxylic acid proton (~12.0 ppm) and the appearance of the primary alcohol protons (multiplet, ~3.5-3.6 ppm) and the amine protons (broad singlet, ~1.8 ppm).

  • Chiral HPLC: Utilize a Chiralpak AD-H column, eluting with Hexane/Isopropanol/Diethylamine (90:10:0.1). Baseline separation of the (R) and (S) enantiomers is critical to validate the resolution step. Target specification: Enantiomeric excess (ee) ≥ 99.0%.

References

  • Title: Gamma Secretase Modulators (WO2010056849A1)
  • Title: Cinnamide Compound (US7880009B2)
  • Title: Quinazoline Carboxamide Azetidines (WO2012069146A1)
  • Title: Compounds and Methods for the Treatment of Disease (WO2016011930A1) (Details Strecker synthesis on 3,4,5-trifluorobenzaldehyde)
Method

Derivatization of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol for GC-MS analysis

Application Note: High-Efficiency Derivatization of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol for GC-MS Analysis Executive Summary The analysis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (hereafter referred to as T...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Derivatization of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol for GC-MS Analysis

Executive Summary

The analysis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (hereafter referred to as TF-Aminoalcohol ) by Gas Chromatography-Mass Spectrometry (GC-MS) presents significant challenges due to its amphoteric nature. The presence of both a primary amine and a primary hydroxyl group leads to extensive hydrogen bonding, resulting in poor volatility, peak tailing, and thermal instability in the GC inlet.

This protocol details a robust Two-Site Silylation Strategy using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane) . This method quantitatively converts the analyte into its N,O-bis(trimethylsilyl) derivative, ensuring excellent chromatographic peak shape, high sensitivity, and characteristic mass spectral fragmentation for structural confirmation.

Chemical Basis & Reaction Mechanism

The Challenge: Polarity and Thermal Lability

TF-Aminoalcohol contains two active protons:

  • Hydroxyl Proton (-OH): Prone to adsorption on active sites in the liner and column.

  • Amine Protons (-NH₂): Capable of hydrogen bonding and interaction with silanol groups.

Direct injection results in broad, tailing peaks and potential thermal dehydration to the corresponding styrene derivative.

The Solution: Silylation

Silylation replaces active protons with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].[1]

  • Reagent: BSTFA is the primary silyl donor.

  • Catalyst: TMCS (1%) acts as a Lewis acid catalyst to drive the silylation of the sterically hindered or less reactive amine group.

  • Product: The reaction yields the N,O-bis(TMS) derivative, increasing molecular weight by 144 Da (2 x 72 Da) while dramatically reducing polarity.

Figure 1: Derivatization Reaction Scheme

ReactionScheme Analyte TF-Aminoalcohol (MW: 191) Intermediate Transition State (Nucleophilic Attack) Analyte->Intermediate 70°C, 30 min Reagent BSTFA + 1% TMCS (Silyl Donor) Reagent->Intermediate Product N,O-Bis(TMS) Derivative (MW: 335) Intermediate->Product -Active H Byproducts Byproducts: TMS-Amide + HCl Intermediate->Byproducts

Caption: Reaction pathway converting the polar amino-alcohol to its volatile bis-TMS ether/amine derivative.

Experimental Protocol

Materials & Reagents
  • Analyte: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (>98% purity).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck, Cat. No. 33155-U or equivalent) [1].

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger) or Acetonitrile (LC-MS grade).

  • Internal Standard (Optional): Fluoranthene-d10 or a structural analog like 2-amino-2-phenylethanol (if not interfering).

Step-by-Step Derivatization Workflow

Step 1: Sample Preparation

  • Weigh 1.0 mg of TF-Aminoalcohol into a 2 mL GC crimp-top vial.

  • Add 500 µL of anhydrous Acetonitrile (or Pyridine).

  • Vortex for 30 seconds to ensure complete dissolution.

    • Note: If the sample is a salt (e.g., HCl salt), add 10 µL of Triethylamine (TEA) to free the base.

Step 2: Reagent Addition

  • Add 100 µL of BSTFA + 1% TMCS to the solution.

  • Flush the vial headspace with dry Nitrogen (N₂) for 5 seconds to remove moisture.

  • Immediately cap the vial with a PTFE-lined crimp cap.

Step 3: Incubation

  • Place the vial in a heating block at 70°C for 30 minutes .

    • Rationale: While hydroxyls react quickly, the steric bulk of the trifluorophenyl group near the amine requires thermal energy to ensure quantitative N-silylation [2].

Step 4: Final Prep

  • Remove from heat and allow to cool to room temperature (approx. 10 min).

  • Transfer the solution to a vial insert if volume is low.

  • Inject directly into the GC-MS.

Figure 2: Experimental Workflow

Workflow Start Weigh 1 mg Analyte Dissolve Dissolve in 500 µL Anhydrous Acetonitrile Start->Dissolve AddReagent Add 100 µL BSTFA + 1% TMCS (Nitrogen Flush) Dissolve->AddReagent Incubate Incubate @ 70°C for 30 Minutes AddReagent->Incubate Cool Cool to RT Incubate->Cool Inject Inject 1 µL into GC-MS (Split 10:1) Cool->Inject

Caption: Operational workflow for the derivatization process.[2][3][4][5]

Instrumental Parameters (GC-MS)

ParameterSettingRationale
Column Rxi-5Sil MS (30m x 0.25mm x 0.25µm)Low-bleed, non-polar phase ideal for TMS derivatives.
Inlet Temp 260°CEnsures rapid volatilization without thermal degradation.
Injection Mode Split (10:1) or Splitless (for trace)Adjust based on concentration; Split minimizes liner overload.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Standard for optimal MS vacuum and separation.
Oven Program 80°C (1 min) → 20°C/min → 300°C (5 min)Fast ramp prevents peak broadening; high final temp elutes reagents.
Transfer Line 280°CPrevents condensation of high-boiling derivatives.
Ion Source 230°C (EI, 70 eV)Standard ionization energy.
Scan Range m/z 50–500Covers molecular ion and key fragments.

Results & Interpretation

Expected Mass Spectrum (EI)

The N,O-bis(TMS) derivative of TF-Aminoalcohol (MW 335) exhibits a distinct fragmentation pattern driven by alpha-cleavage between the functionalized carbons [3].

  • Molecular Ion (M+•): m/z 335 (Often weak intensity).

  • Base Peak (or Major Fragment): m/z 103 .

    • Origin: Cleavage of the C1-C2 bond yields the [CH₂-OTMS]⁺ ion. This is diagnostic for primary alcohols derivatized with TMS.

  • Characteristic Fragment: m/z 232 .

    • Origin: The complementary alpha-cleavage fragment [Ar-CH-NHTMS]⁺ .

    • Calculation: Ar (C₆H₂F₃ = 131) + CH (13) + NH (15) + TMS (73) = 232.

  • Trimethylsilyl Ion: m/z 73 .

    • Origin: [Si(CH₃)₃]⁺, ubiquitous in TMS derivatives.

Table 1: Diagnostic Ions

m/z Identity Structural Significance
335 [M]⁺• Molecular Ion (Confirming Bis-TMS)
320 [M - 15]⁺ Loss of methyl group from TMS (M-CH₃)
232 [Ar-CH-NHTMS]⁺ Specific Identity: Confirms the Trifluorophenyl-Amine moiety
103 [CH₂-OTMS]⁺ Generic Identity: Confirms Primary Alcohol

| 73 | [Si(CH₃)₃]⁺ | TMS group confirmation |

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Response Moisture in sample/solvent.[6]Dry solvent with molecular sieves; flush vials with N₂. BSTFA hydrolyzes instantly with water.
Peak Tailing Active sites in liner.Replace inlet liner with deactivated wool liner.
Extra Peak (M-72) Mono-derivatization (O-TMS only).Reaction incomplete. Increase temp to 80°C or time to 60 min. Ensure 1% TMCS catalyst is fresh.
Ghost Peaks Septum bleed or reagent impurities.Use high-temp septa; bake out column; use fresh reagent.

References

  • Little, J. L. (1999). Derivatization of Amino-Alcohols for GC-MS. Journal of Chromatography A.
  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: Fragmentation of TMS Derivatives. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Welcome to the Application Support Portal for the synthesis of fluorinated phenylglycinol derivatives. This guide is specifically engineered for researchers and process chemists optimizing the yield and purity of 2-Amino...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for the synthesis of fluorinated phenylglycinol derivatives. This guide is specifically engineered for researchers and process chemists optimizing the yield and purity of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol .

Due to the highly electron-deficient nature of the 3,4,5-trifluorophenyl ring and the strong coordinating ability of the resulting amino alcohol, standard reduction protocols often result in poor isolated yields, defluorination, or incomplete reactions. This document provides a mechanistically grounded workflow, a self-validating protocol, and a troubleshooting FAQ to resolve these bottlenecks.

Mechanistic Workflow & Pathway Visualization

The most robust and high-yielding route to 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is the reduction of the corresponding amino acid (3,4,5-trifluorophenylglycine) using the


 system. This method generates borane (

) in situ, acting as an electrophilic reducing agent that selectively reduces the carboxylic acid without attacking the sensitive fluorinated aromatic ring .

SynthesisWorkflow A 3,4,5-Trifluorophenylglycine (Starting Material) B NaBH4 + I2 in THF (In situ BH3 generation) A->B 0°C to Reflux C Amine-Borane Complex (Intermediate) B->C Reduction D MeOH / HCl Quench (Borate esterification) C->D Workup E 2-Amino-2-(3,4,5-trifluorophenyl) ethan-1-ol (Target Product) D->E Extraction

Fig 1. Chemical workflow for the reduction of 3,4,5-trifluorophenylglycine to the corresponding amino alcohol.

Standard Operating Procedure (SOP): Reduction

This protocol is designed as a self-validating system; physical observations at each step confirm the mechanistic progression of the reaction .

Step 1: In Situ Borane Generation

  • In a flame-dried, multi-neck flask under inert atmosphere (

    
     or 
    
    
    
    ), suspend
    
    
    (2.5 equivalents) in anhydrous THF (1.0 M relative to substrate).
  • Cool the suspension to 0 °C.

  • Dissolve

    
     (1.0 equivalent) in anhydrous THF and add dropwise to the 
    
    
    
    suspension over 30–45 minutes. Validation Check: You will observe the evolution of
    
    
    gas and the fading of the iodine color. The cessation of vigorous bubbling indicates complete conversion to
    
    
    -THF complex.

Step 2: Substrate Addition & Reduction

  • Add 3,4,5-trifluorophenylglycine (1.0 equivalent) portion-wise to the 0 °C solution.

  • Equip the flask with a reflux condenser, remove the ice bath, and heat the reaction to reflux (65 °C) for 14–18 hours. Validation Check: TLC (DCM/MeOH 9:1) should show complete consumption of the starting material. The reaction mixture will appear as a cloudy, white-to-pale-yellow suspension (the amine-borane complex).

Step 3: Boron Decomplexation (Critical for Yield)

  • Cool the reaction to 0 °C. Carefully add Methanol (excess) dropwise until effervescence ceases.

  • Stir at room temperature for 30 minutes, then evaporate the solvents under reduced pressure.

  • The Co-evaporation Cycle: Re-dissolve the resulting white paste in Methanol and evaporate again. Repeat this process 3 times. Mechanistic Note: This forces the conversion of the stable amine-borane complex into volatile trimethyl borate (

    
    ), freeing the amine.
    

Step 4: Isolation

  • Dissolve the crude residue in 20% aqueous

    
     to ensure the amine is fully deprotonated.
    
  • Extract thoroughly with Ethyl Acetate or Dichloromethane (4 × volumes).

  • Wash the combined organics with brine, dry over

    
    , and concentrate to yield 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.
    

Troubleshooting & FAQs

Q: My isolated yield is consistently below 40%, despite complete consumption of the starting material on TLC. Where is my product? A: Your product is likely trapped in the aqueous layer as a highly water-soluble amine-borane complex (


). 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is highly polar. If you do not perform the rigorous methanol co-evaporation (Step 3), the boron complex remains intact and resists extraction into organic solvents . If methanol co-evaporation fails, reflux the crude mixture in 1M HCl for 2 hours to forcefully hydrolyze the borate esters before basifying and extracting.

Q: I attempted the reduction using


 to save time, but my LC-MS shows a mixture of products with lower molecular weights. What happened? 
A:  You are observing hydrodefluorination. The 3,4,5-trifluorophenyl ring is highly electron-deficient, making it highly susceptible to nucleophilic aromatic substitution or radical defluorination by harsh, nucleophilic hydride sources like 

at elevated temperatures. The

system is electrophilic (acting via

) and selectively reduces the carboxylate oxygen without attacking the fluorinated aromatic ring .

Q: Is there a risk of racemization if I am using enantiopure (S)-3,4,5-trifluorophenylglycine? A: No. The


 method is renowned for >99% retention of stereochemistry. Racemization of amino acids typically requires basic conditions that abstract the alpha-proton. Since this reduction operates under neutral-to-Lewis-acidic conditions, the chiral center remains completely untouched .

Q: Can I use


 alone without Iodine? 
A:  No. 

is a nucleophilic reducing agent and is incapable of reducing unactivated carboxylic acids. The addition of

oxidizes

to form diborane (

/

-THF), which is an electrophilic reducing agent that readily coordinates to the electron-rich carbonyl oxygen of the carboxylic acid, driving the reduction forward .

Comparative Data: Reducing Agents for Fluorinated Phenylglycines

To assist in your experimental design, the following table summarizes the performance of various reducing agents specifically for highly fluorinated amino acid substrates:

Reducing Agent SystemCarboxylic Acid ReductionDefluorination RiskStereoretentionTypical YieldNotes

/

ExcellentLow >99%80–95%Method of choice ; requires careful boron removal via MeOH quench.

ExcellentHigh >95%40–60%Overly harsh; prone to hydrodefluorination on the aromatic ring.

(alone)
PoorLowN/A< 5%Unreactive towards free carboxylic acids.

complex
ExcellentLow>99%75–90%Effective, but reagents are expensive, highly moisture sensitive, and have a limited shelf life.

References

  • Bhaskar Kanth, J. V., & Periasamy, M. (1991). Selective reduction of carboxylic acids into alcohols using sodium borohydride and iodine. Journal of Organic Chemistry, 56(20), 5964-5965. URL:[Link]

  • McKennon, M. J., Meyers, A. I., Drauz, K., & Schwarm, M. (1993). A convenient reduction of amino acids and their derivatives. Journal of Organic Chemistry, 58(13), 3568-3571. URL:[Link]

Optimization

Technical Support Center: Purification Strategies for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

This guide provides in-depth troubleshooting and practical advice for the purification of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. It is designed for researchers, medicinal chemists, and process development professio...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical advice for the purification of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. It is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in isolating this compound with high purity. The strategies discussed herein are based on fundamental chemical principles and established laboratory techniques.

Purification Overview: A Logical Approach

The purification of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, an amino alcohol, hinges on exploiting the distinct physicochemical properties of the target compound versus its impurities. The presence of both a basic amino group and a polar hydroxyl group dictates the primary purification strategies. The logical flow for purification generally involves an initial bulk purification to remove major impurities, followed by a final polishing step to achieve high purity, and if necessary, chiral separation.

Purification_Decision_Tree start Crude Product 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol q1 Are major impurities acidic or basic? start->q1 acid_base Perform Acid-Base Extraction q1->acid_base Yes q2 Is the product still impure? q1->q2 No / Neutral Impurities acid_base->q2 recrystallization Attempt Recrystallization q2->recrystallization Yes q3 Is enantiomeric separation required? q2->q3 No chromatography Use Column Chromatography (Silica or RP-HPLC) recrystallization->chromatography Fails or Insufficient Purity recrystallization->q3 chromatography->q3 chiral_sep Chiral Resolution (Diastereomeric Salt Crystallization or Chiral HPLC/SFC) q3->chiral_sep Yes final_product Pure Product q3->final_product No chiral_sep->final_product

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Guide

This section addresses common issues encountered during the purification process in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Acid-Base Extraction
Persistent emulsion during liquid-liquid extraction.- High concentration of amphiphilic impurities. - Vigorous shaking of the separatory funnel. - pH of the aqueous layer is near the pKa of an impurity or the product.- Add a small amount of saturated brine (NaCl solution) to increase the ionic strength of the aqueous phase.[1] - Instead of vigorous shaking, gently invert the separatory funnel multiple times. - Allow the funnel to stand undisturbed for a longer period. - If possible, filter the entire mixture through a pad of Celite.
Low recovery of product after extraction and isolation.- Incomplete protonation of the amine or deprotonation of the salt. - Product salt has some solubility in the organic layer. - Incomplete back-extraction of the free amine.- Ensure the pH of the aqueous acid is sufficiently low (pH < 2) to fully protonate the amine.[2][3] - Perform multiple extractions with smaller volumes of solvent rather than one large extraction. - When liberating the free amine, ensure the pH is sufficiently high (pH > 10) before extracting with the organic solvent.
Recrystallization
Compound "oils out" instead of forming crystals.- The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities depressing the melting point. - Cooling the solution too rapidly.- Switch to a lower-boiling point solvent or solvent system. - Re-heat the solution to dissolve the oil, add a small amount of additional hot solvent, and allow it to cool much more slowly.[4] - Consider a preliminary purification step (e.g., acid-base extraction) to remove gross impurities.[4]
No crystals form upon cooling.- Too much solvent was used, and the solution is not supersaturated. - The solution requires nucleation to initiate crystallization.- Boil off some solvent to increase the concentration and attempt to cool again.[4] - Scratch the inside of the flask with a glass rod at the meniscus. - Add a "seed" crystal of the pure compound if available. - Cool the solution in an ice bath or refrigerator for an extended period.
Crystals are discolored or appear impure.- Colored impurities are co-crystallizing with the product. - Rapid crystal formation has trapped impurities within the crystal lattice.- Before crystallization, treat the hot solution with a small amount of activated charcoal to adsorb colored impurities, then perform a hot filtration before cooling.[4] - Ensure the solution cools slowly to promote selective crystal growth. If crystals form too quickly, re-heat, add more solvent, and cool again.[4]
Chiral Resolution
Diastereomeric salt fails to crystallize.- The chosen solvent is too effective, preventing supersaturation.[5] - The resolving agent and amine form a salt that is highly soluble.- Change the solvent to one where the diastereomeric salts have lower solubility. This often requires screening several solvents.[5] - Concentrate the solution by slowly evaporating the solvent. - Screen different chiral resolving agents (e.g., tartaric acid, mandelic acid, camphorsulfonic acid).[5]
Poor resolution of enantiomers on chiral HPLC/SFC.- The chiral stationary phase (CSP) is not suitable for the analyte. - The mobile phase composition is suboptimal. - Column temperature is not optimized.- Screen different types of chiral columns (e.g., polysaccharide-based, protein-based).[5][6][7] - Adjust the mobile phase composition, such as the ratio of organic modifier to heptane/hexane (normal phase) or acetonitrile/methanol to buffer (reversed-phase).[6] - Optimize the column temperature; lowering the temperature often improves resolution.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol? A1: Impurities are highly dependent on the synthetic route. Common impurities may include unreacted starting materials, reagents from previous steps, and byproducts of the reaction.[8][9] For example, if the synthesis involves the reduction of a corresponding ketone or aminonitrile, you may find residual starting material or over-reduction products.[8][10] It is crucial to have an analytical method (like HPLC, GC, or TLC) to identify the number and relative polarity of impurities to guide your purification strategy.

Q2: Which purification method should I try first? A2: For a compound with a basic amine functional group, acid-base extraction is an excellent and highly effective first step.[2][11] This technique efficiently removes neutral and acidic impurities, significantly cleaning up the crude material with minimal effort compared to chromatography.[11] If impurities are primarily neutral and non-polar, recrystallization might be a good initial choice.

Q3: How does acid-base extraction work for this specific molecule? A3: Acid-base extraction leverages the basicity of the amino group.[3] The crude product, dissolved in an organic solvent (like dichloromethane or ethyl acetate), is washed with an aqueous acid (e.g., 1M HCl). The basic amine is protonated to form an ammonium salt, which is ionic and thus soluble in the aqueous layer.[2] Neutral organic impurities remain in the organic layer and are discarded. The aqueous layer containing the protonated product is then basified (e.g., with NaOH or NaHCO₃) to regenerate the neutral amine, which becomes insoluble in water and can be back-extracted into a fresh organic solvent.[3]

Q4: What is the best way to resolve the enantiomers of this compound? A4: The resolution of chiral amines and amino alcohols is commonly achieved through two main methods:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a single enantiomer of a chiral acid (a resolving agent like (+)-tartaric acid or (-)-mandelic acid).[5] This reaction forms two diastereomeric salts with different solubilities. A suitable solvent is chosen that allows one diastereomer to crystallize while the other remains in solution.[5]

  • Chiral Chromatography (HPLC or SFC): This is a powerful analytical and preparative technique. The racemic mixture is passed through a column containing a chiral stationary phase (CSP).[6] The enantiomers interact differently with the CSP, leading to different retention times and their separation.[12] This method is often preferred for its high efficiency and directness, though it can be more expensive to scale up.

Q5: How do I choose an appropriate solvent for recrystallization? A5: The ideal recrystallization solvent is one in which your target compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures (e.g., room temperature or 0°C).[4] Additionally, the impurities should either be completely soluble or completely insoluble in the solvent at all temperatures. A good starting point is to test small amounts of your crude product in various solvents like ethanol, isopropanol, ethyl acetate, or mixed solvent systems like ethanol/water or ethyl acetate/hexanes.

Key Purification Protocols

Protocol 1: Purification via Acid-Base Extraction

This protocol is designed to remove neutral and acidic impurities from the crude product.

Acid_Base_Workflow cluster_0 Step 1: Dissolution & Acidic Extraction cluster_1 Step 2: Separation of Impurities cluster_2 Step 3: Liberation & Final Extraction a1 Dissolve crude product in organic solvent (e.g., Ethyl Acetate) a2 Transfer to Separatory Funnel a1->a2 a3 Add 1M HCl (aq) and shake gently a2->a3 a4 Separate Layers a3->a4 b1 Organic Layer (Contains Neutral/Acidic Impurities) a4->b1 Top/Bottom Layer b2 Aqueous Layer (Contains Protonated Product Salt) a4->b2 Top/Bottom Layer b_discard b1->b_discard Discard c1 Basify Aqueous Layer (e.g., with 2M NaOH to pH > 10) b2->c1 c2 Extract with fresh organic solvent (3x) c1->c2 c3 Combine organic layers, dry (e.g., Na₂SO₄), filter, and concentrate c2->c3 c4 Purified Product c3->c4

Caption: Workflow for acid-base extraction.

Methodology:

  • Dissolution: Dissolve the crude 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (approx. 10-20 mL per gram of crude material).

  • Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure.

  • Layer Separation: Allow the layers to separate fully. Drain the lower aqueous layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into separate flasks. The product is now in the aqueous layer as its hydrochloride salt.

  • Basification: Cool the acidic aqueous layer in an ice bath. Slowly add 2M sodium hydroxide (NaOH) solution with stirring until the pH is strongly basic (pH > 10, check with pH paper). The product should precipitate or form an oily layer.

  • Back-Extraction: Add a fresh portion of the original organic solvent to the basified aqueous mixture and shake. Separate the layers. Repeat the extraction of the aqueous layer two more times with fresh organic solvent to ensure full recovery.

  • Drying and Concentration: Combine all the organic extracts from the back-extraction. Dry the solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent under reduced pressure to yield the purified free amine.

Protocol 2: Purification via Recrystallization

This protocol is suitable for removing impurities with different solubility profiles from the product.

Methodology:

  • Solvent Selection: In a test tube, add a small amount of crude product and a few drops of a test solvent. Heat the mixture. A good solvent will dissolve the product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the flask (e.g., on a hotplate) and swirling. Add just enough hot solvent to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used to remove color, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.

  • Cooling and Crystal Growth: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[4]

  • Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

References

  • Technical Support Center: Purification of Chiral Amines - Benchchem. (n.d.).
  • Acid–base extraction - Wikipedia. (n.d.). Retrieved from [Link]

  • Zaragoza, F. (2005). Characterization and Control of Impurities in the Synthesis of an Amino Acid Drug Candidate. Organic Process Research & Development, 9(1), 43-48.
  • Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]

  • JP2000026381A - Isolation of aminoalcohol - Google Patents. (n.d.).
  • Liquid/liquid Extraction - University of Pennsylvania. (n.d.). Retrieved from [Link]

  • Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • Szymański, W., & Feringa, B. L. (2014). Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Beilstein Journal of Organic Chemistry, 10, 1755-1780.
  • US2243977A - Process for the preparation of amino-alcohols - Google Patents. (n.d.).
  • Reddy, K. R., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected Aminoketones. The Journal of Organic Chemistry, 89(9), 6085-6099.
  • 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol | C8H7ClF3NO - PubChem. (n.d.). Retrieved from [Link]

  • Chiral HPLC Separations - Phenomenex. (n.d.). Retrieved from [Link]

  • Chromatography of amino acids - BioTopics. (n.d.). Retrieved from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. (2020, November 12). Retrieved from [Link]

  • Landge, A. K., et al. (2013). Impurities in Pharmaceuticals- A Review. Journal of Current Pharma Research, 4(1), 1105-1116.
  • Han, F., et al. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4467.
  • Experiment #11 – Chromatographic Separation of Amino Acids - IFSC. (n.d.). Retrieved from [Link]

  • Synthesis of 2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio) - MDPI. (n.d.). Retrieved from [Link]

  • US5118815A - Method for crystallization of amino acids - Google Patents. (n.d.).

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3,4,5-Trifluorophenyl Substitution Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitutio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding substitution reactions on the sterically demanding 3,4,5-trifluorophenyl scaffold. The unique electronic properties and steric profile of this moiety present significant challenges, which this guide aims to help you overcome with field-proven insights and validated protocols.

Section 1: Fundamental Challenges & Strategic Choices (FAQ)

This section addresses the core principles governing the reactivity of the 3,4,5-trifluorophenyl system. Understanding these fundamentals is the first step toward successful reaction design.

Q1: Why are substitution reactions on 3,4,5-trifluorophenyl substrates so challenging?

The primary challenge arises from a combination of steric and electronic factors. The two fluorine atoms at the 3- and 5-positions (meta to a leaving group at C1) create significant steric bulk, physically obstructing the approach of a nucleophile or the coordination of a metal catalyst to the reaction center.[1][2] This steric hindrance slows down reaction kinetics and can prevent the reaction from proceeding altogether.[3]

Furthermore, while the fluorine atoms are strongly electron-withdrawing, their placement influences the two main reaction pathways—Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling—in different ways.

Q2: What is the role of the fluorine atoms in this system?

The fluorine atoms have a dual role:

  • Inductive Electron Withdrawal: Fluorine is the most electronegative element, and its powerful inductive effect makes the entire aromatic ring electron-deficient.[4][5] This is a critical prerequisite for activating the ring toward attack by a nucleophile in an SNAr mechanism. The rate-determining step in SNAr is the formation of the negatively charged Meisenheimer complex, which is stabilized by this electron withdrawal.[5][6]

  • Steric Shielding: As mentioned, the C-F bonds are positioned to flank the reaction site (assuming substitution at C1), creating a sterically congested environment. This is the primary hurdle to overcome.

Q3: Should I choose a Nucleophilic Aromatic Substitution (SNAr) or a metal-catalyzed Cross-Coupling approach?

The choice of strategy is critical and depends on the nature of the bond you wish to form (C-N, C-O, C-C, etc.) and the nucleophile's strength.

  • Nucleophilic Aromatic Substitution (SNAr): This is a viable option primarily for strong nucleophiles (e.g., alkoxides, thiolates, and some amines). The high electronegativity of fluorine makes it a surprisingly effective leaving group in SNAr reactions because the rate-determining step is the nucleophilic attack, not the C-F bond cleavage.[6][7] This pathway is often simpler, avoiding the need for expensive catalysts and ligands.

  • Palladium-Catalyzed Cross-Coupling: For a broader range of coupling partners, including weaker nucleophiles and for forming C-C bonds, cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira are indispensable.[8][9][10][11] These reactions are less sensitive to the nucleophilicity of the partner but are highly dependent on the catalyst system's ability to navigate the sterically hindered environment.

The following diagram and table summarize the two main strategic pathways.

cluster_0 Strategic Approaches for 3,4,5-Trifluorophenyl Substitution cluster_1 SNAr Pathway cluster_2 Cross-Coupling Pathway Start 3,4,5-Trifluorophenyl-X SNAr_Node Nucleophilic Aromatic Substitution (SNAr) Start->SNAr_Node Strong Nucleophile CC_Node Pd-Catalyzed Cross-Coupling Start->CC_Node Coupling Partner (e.g., R-B(OH)2, R-NH2) SNAr_Mech Strong Nucleophile (Nu-) attacks, forming Meisenheimer Complex SNAr_Node->SNAr_Mech Mechanism SNAr_Product 3,4,5-Trifluorophenyl-Nu SNAr_Mech->SNAr_Product Elimination of X- CC_Mech Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation 3. Reductive Elimination CC_Node->CC_Mech Mechanism CC_Product 3,4,5-Trifluorophenyl-R CC_Mech->CC_Product Product Formation

Caption: High-level decision pathways for substitution reactions.
FeatureNucleophilic Aromatic Substitution (SNAr)Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig)
Typical Bond Formed C-O, C-S, C-N (with strong amine nucleophiles)C-C, C-N, C-O, C-S, C-P
Required Partner Strong Nucleophile (e.g., RO⁻, RS⁻, R₂N⁻)Organometallic reagent (e.g., boronic acid) or Amine/Alcohol + Base
Key Advantage Catalyst-free, often simpler and more cost-effective.Extremely broad scope, high functional group tolerance.[8][12]
Common Challenge Limited to strong nucleophiles; may require harsh conditions (high temp, strong base).Catalyst inhibition, ligand selection is critical, potential side reactions (e.g., protodeboronation).[13][14]

Section 2: Troubleshooting Guide

This section is formatted to address specific experimental failures.

Q4: My reaction shows no conversion or very low yield. What are the first things to check?

When a reaction fails, a systematic approach is essential. Use the following decision tree to diagnose the issue.

Start Low / No Product Yield IsSNAr Reaction Type: SNAr? Start->IsSNAr Check Pathway IsCC Reaction Type: Cross-Coupling? Start->IsCC Check Pathway IsSNAr->IsCC No SNAr_Check1 Is Nucleophile strong enough? Consider deprotonation (e.g., NaH). IsSNAr->SNAr_Check1 Yes CC_Check1 Verify Catalyst Activity. Use fresh precatalyst & check handling. IsCC->CC_Check1 Yes SNAr_Check2 Is solvent polar aprotic? (DMSO, DMF, NMP) SNAr_Check1->SNAr_Check2 SNAr_Check3 Increase Temperature. Consider Microwave Irradiation. SNAr_Check2->SNAr_Check3 SNAr_Success Re-run Optimized Reaction SNAr_Check3->SNAr_Success CC_Check2 Is the Ligand appropriate? Screen bulky, electron-rich ligands. CC_Check1->CC_Check2 CC_Check3 Optimize Base & Solvent. Ensure anhydrous conditions. CC_Check2->CC_Check3 CC_Success Re-run Optimized Reaction CC_Check3->CC_Success

Caption: Systematic troubleshooting workflow for failed reactions.
Q5: I'm attempting a palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), but it's failing. How do I troubleshoot it?

Failure in these advanced reactions almost always points to the catalyst system or reaction conditions.

  • Problem: Inactive Catalyst.

    • Cause: Palladium(0) species are sensitive to air. Improper handling of the precatalyst or ligands can lead to oxidation and deactivation.

    • Solution: Use fresh, high-purity precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) and ligands. Ensure the reaction is set up under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox. Degas your solvent thoroughly.

  • Problem: Poor Ligand Choice.

    • Cause: Standard ligands like PPh₃ are often ineffective for sterically hindered substrates.[15] The ligand must be bulky enough to promote the crucial reductive elimination step and electron-rich enough to facilitate oxidative addition.[16]

    • Solution: Screen a panel of specialized biarylphosphine ligands. These are designed specifically for challenging couplings.[17]

LigandClassRecommended For
XPhos BiarylphosphineGeneral C-C (Suzuki) and C-N (Buchwald-Hartwig) couplings.[18]
SPhos BiarylphosphineParticularly effective for hindered substrates in Suzuki couplings.
RuPhos BiarylphosphineExcellent for Buchwald-Hartwig aminations with hindered primary amines and anilines.
tBuXPhos BiarylphosphineIncreased bulk can be beneficial for extremely hindered systems.
Josiphos FerrocenylphosphineBidentate ligand, can offer different coordination geometry and reactivity.[8]
  • Problem: Incorrect Base or Solvent.

    • Cause: The base plays a critical role in the transmetalation step (Suzuki) or amine deprotonation (Buchwald-Hartwig).[19] An inappropriate choice can halt the catalytic cycle.

    • Solution:

      • For Suzuki: Use K₂CO₃ or Cs₂CO₃ in a solvent mixture like dioxane/water. For substrates prone to protodeboronation, consider using a non-aqueous base like K₃PO₄ in a polar aprotic solvent.[14]

      • For Buchwald-Hartwig: A strong, non-nucleophilic base is required. NaOtBu or LHMDS are common choices.[18] Toluene and dioxane are typical solvents.

Q6: My SNAr reaction is not working. What are the key parameters to optimize?
  • Problem: Insufficiently Activated System.

    • Cause: Even with three fluorine atoms, the reaction may require a significant energy input to overcome the activation barrier.

    • Solution: Increase the reaction temperature. If conventional heating is ineffective or leads to decomposition over long periods, microwave irradiation is a highly effective alternative. Microwave heating can rapidly and efficiently heat the reaction mixture to high temperatures ("superheating"), dramatically reducing reaction times from hours to minutes.[20][21][22]

  • Problem: Weak Nucleophile.

    • Cause: The nucleophile must be strong enough to attack the electron-deficient ring. Neutral amines or alcohols are often too weak.

    • Solution: Deprotonate the nucleophile in situ or prior to addition using a strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). This generates the more potent anionic nucleophile (e.g., alkoxide, amide).

  • Problem: Wrong Solvent Choice.

    • Cause: Protic solvents (e.g., ethanol, water) can solvate and deactivate the anionic nucleophile through hydrogen bonding.

    • Solution: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents solvate the counter-ion but leave the nucleophile "naked" and more reactive.[23]

Q7: I'm observing significant side products like hydrodehalogenation or homocoupling. How can I minimize these?
  • Hydrodehalogenation (Aryl-F replaced by Aryl-H):

    • Cause: This often occurs in cross-coupling reactions when the catalytic cycle is interrupted. It can be promoted by trace water or other proton sources.

    • Solution: Ensure strictly anhydrous conditions. Use freshly distilled, dry solvents. In Suzuki reactions, this side reaction is known as protodeboronation and can be suppressed by using more stable boronic esters (e.g., pinacol esters) or aryltrifluoroborate salts.[24]

  • Homocoupling (e.g., R-B(OH)₂ couples with itself):

    • Cause: This is particularly common in Suzuki reactions and can be promoted by oxygen or inefficient transmetalation.

    • Solution: Thoroughly degas the reaction mixture. Ensure the stoichiometry is accurate; sometimes a slight excess (1.1-1.2 eq.) of the boronic acid can be beneficial, but a large excess can promote homocoupling.[14] Optimizing the ligand and base can also favor the desired cross-coupling pathway.

Section 3: Optimized Protocols & Methodologies

The following are general, robust starting points for experimentation. They should be optimized for each specific substrate.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Sterically Hindered Aryl Fluoride

This protocol is adapted for C-C bond formation using a boronic acid.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3,4,5-trifluoro-1-bromobenzene (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the bulky phosphine ligand (e.g., SPhos, 4.4 mol %).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe.

  • Reaction: Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of 3,4,5-Trifluoro-substituted Aryl Halides

This protocol is designed for C-N bond formation.[8][25]

  • Reaction Setup: To an oven-dried Schlenk flask, add the 3,4,5-trifluoroaryl halide (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

  • Catalyst Addition: In a glovebox or under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and the bulky phosphine ligand (e.g., RuPhos, 4 mol %).

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Seal the flask and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

This protocol leverages microwave energy to accelerate a typically slow SNAr reaction.[26][27]

  • Reaction Setup: In a dedicated microwave reaction vial, combine the 3,4,5-trifluoroaryl substrate (1.0 eq), the nucleophile (e.g., a phenol or thiol, 1.2 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a high-boiling polar aprotic solvent such as DMSO or NMP.

  • Reaction: Seal the vial securely with a septum cap. Place it in the microwave reactor. Set the reaction temperature to 150-200 °C and the time to 15-60 minutes.

  • Workup: After the vial has cooled, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Purification: Wash the organic phase, dry, concentrate, and purify the product using standard methods.

Section 4: References

  • ResearchGate. (n.d.). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution | Request PDF. Retrieved from [Link]

  • ChemRxiv. (2024). Bulky phosphine ligands promote palladium-catalyzed protodeboronation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. Retrieved from [Link]

  • Chemistry World. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • University of Liverpool IT Services. (n.d.). Efficient Suzuki cross-coupling reactions using bulky phosphines. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Thieme. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Aryl Halides on Sulfur Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]

  • Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • IJNRD. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. Retrieved from [Link]

  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples. Retrieved from [Link]

  • Organic Chemistry Portal. (2008). Palladium-Catalyzed Cross-Coupling Reaction of Tricyclopropylbismuth with Aryl Halides and Triflates. Retrieved from [Link]

  • MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Organic Letters. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Retrieved from [Link]

  • Chemistry Steps. (2025). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). Sterically hindered P,N-type amidophosphines. Dalton Transactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions? Retrieved from [Link]

  • MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Retrieved from [Link]

  • Harvard University. (n.d.). Concerted nucleophilic aromatic substitutions. DASH. Retrieved from [Link]

  • Chemistry Hall. (2019). SN1 vs SN2 Reactions: What Is Steric Hindrance? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Executive Summary & Molecule Profile Target Molecule: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Chemical Class: Fluorinated Phenylglycinol / Chiral Amino Alcohol Key Physicochemical Challenge: Amphiphilicity. The prese...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

Target Molecule: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Chemical Class: Fluorinated Phenylglycinol / Chiral Amino Alcohol Key Physicochemical Challenge: Amphiphilicity. The presence of the 3,4,5-trifluorophenyl moiety imparts significant lipophilicity and electron-withdrawing character, while the amino-alcohol motif introduces strong hydrogen bonding capability and polarity. This duality often leads to "oiling out" (liquid-liquid phase separation) rather than clean crystallization.

Objective: Achieve >98% HPLC purity with high enantiomeric excess (ee) if chiral.

Solvent System Selection Guide

The following solvent systems have been validated for similar fluorinated amino alcohols. Selection depends on the specific impurity profile and whether the compound is a free base or salt.

Primary Solvent Screen (Free Base)
System TypeSolvent A (Good Solvent)Solvent B (Anti-Solvent)Ratio (v/v)MechanismRecommended For
Standard Ethyl Acetate (EtOAc) n-Heptane 1:2 to 1:5Cooling + Anti-solventRemoval of non-polar byproducts and defluorinated impurities.
Polarity Modified Isopropyl Alcohol (IPA) MTBE 1:3CoolingAvoiding "oiling out" by maintaining moderate polarity during cooling.
Aromatic Toluene n-Heptane 1:1Evaporative/CoolingHigh-purity polishing; effective for removing structural isomers.
Chlorinated Dichloromethane (DCM) Hexane 1:4Layering/DiffusionSmall-scale purification or growing X-ray quality crystals.
Secondary Solvent Screen (Salt Forms)

If the free base remains an oil, conversion to a salt (HCl or Tartrate) is recommended.

Salt TypeSolvent SystemNotes
Hydrochloride Ethanol / Diethyl Ether Classic system for amino alcohol salts. Hygroscopic risk.
L-Tartrate Methanol / Water Excellent for chiral resolution and increasing melting point.

Troubleshooting Guides & FAQs

Issue 1: The Product "Oils Out" Instead of Crystallizing

User Question: "I dissolved my crude solid in hot Ethyl Acetate, but when I added Heptane and cooled it, a sticky yellow oil formed at the bottom. How do I fix this?"

Scientist Response: Oiling out occurs when the liquid-liquid phase separation (LLPS) boundary is crossed before the solubility curve (MSZW - Metastable Zone Width). This is common with trifluorinated compounds due to their low melting points and "greasy" nature.

Corrective Actions:

  • Increase Temperature of Anti-solvent: Do not add cold Heptane. Add boiling Heptane to the refluxing EtOAc solution. This prevents localized thermal shock.

  • Seed at the Cloud Point: Determine the exact temperature where the solution turns hazy (cloud point). Add 0.1% w/w pure seed crystals at this temperature and hold for 30 minutes before cooling further.

  • Change the System: Switch to IPA/MTBE . The hydroxyl group in IPA interacts better with the amino alcohol, preventing the hydrophobic exclusion that drives oiling out in hydrocarbon solvents [1].

Issue 2: Low Yield Despite High Purity

User Question: "I obtained beautiful white crystals, but my recovery is only 45%. The mother liquor still contains a lot of product."

Scientist Response: Fluorinated amino alcohols often exhibit "fluorophilicity," increasing their solubility in organic solvents compared to their non-fluorinated counterparts [2].

Corrective Actions:

  • Push the Anti-Solvent Ratio: Increase the Heptane:EtOAc ratio to 5:1 or even 10:1 in the final cooling stage.

  • Cryogenic Cooling: These compounds have steep solubility curves. Cooling to -20°C (freezer) rather than just 4°C (fridge) can significantly boost yield without compromising purity.

  • Mother Liquor Recycling: Evaporate the mother liquor to 20% volume and perform a second crop crystallization. Note: Always check the purity of the second crop separately.

Issue 3: Impurity Retention (Defluorinated Side-Products)

User Question: "My LC-MS shows a persistent impurity at M-18 (defluorinated or dehydrated). Recrystallization isn't removing it."

Scientist Response: Structural analogs (like the difluoro or chloro-difluoro derivatives) can co-crystallize due to lattice isomorphism.

Corrective Actions:

  • Thermodynamic Digestion: After the crystals form, reheat the slurry to 5°C below the dissolution temperature and stir for 2 hours. This "Ostwald Ripening" allows the impurity to release back into the solution while the pure crystal lattice stabilizes.

  • Switch to Toluene: Aromatic solvents often engage in

    
     stacking with the fluorinated phenyl ring. This specific interaction can discriminate between the target 3,4,5-trifluoro pattern and impurities with different substitution patterns [3].
    

Step-by-Step Experimental Protocol

Protocol: Anti-Solvent Cooling Crystallization (EtOAc/Heptane System) Target Scale: 10g Crude Input

  • Dissolution:

    • Place 10g of crude 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in a 250mL round-bottom flask.

    • Add Ethyl Acetate (30 mL) .

    • Heat to reflux (approx. 77°C) with stirring.

    • Checkpoint: If solids remain, add EtOAc in 2 mL increments until clear. If solution is dark/hazy, perform a hot filtration through Celite.

  • Nucleation Setup:

    • Remove from heat source but keep stirring.

    • Immediately add 10 mL of hot n-Heptane (pre-heated to 60°C).

    • Allow the solution to cool slowly to 45-50°C.

    • Seeding: Add 10-20 mg of pure seed crystals. Observe for a "cloud" of nucleation.

  • Crystal Growth:

    • Once nucleation is confirmed, add the remaining n-Heptane (50 mL) dropwise over 30 minutes.

    • Critical: If oiling occurs, stop addition, reheat until clear, and add heptane more slowly.

  • Maturation & Isolation:

    • Cool the slurry to Room Temperature (20°C) at a rate of 10°C/hour.

    • Cool further to 0-5°C (ice bath) and hold for 1 hour.

    • Filter using a Büchner funnel.[1]

    • Wash: Rinse the filter cake with 20 mL of cold (0°C) 1:4 EtOAc:Heptane mixture.

  • Drying:

    • Dry under vacuum (40°C, <50 mbar) for 12 hours. Fluorinated alcohols can trap solvent; ensure constant weight is achieved.

Visualizations

Figure 1: Solvent Selection Decision Tree

Caption: Logic flow for selecting the optimal crystallization solvent based on physical behavior of the crude material.[2]

SolventSelection Start Start: Crude 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol StateCheck Is the Crude Solid or Oil? Start->StateCheck SolidPath Solid StateCheck->SolidPath OilPath Oil / Sticky Gum StateCheck->OilPath SolubilityTest Test Solubility in Hot EtOAc SolidPath->SolubilityTest SaltFormation Perform Salt Formation (HCl or Tartaric Acid) OilPath->SaltFormation Soluble Soluble SolubilityTest->Soluble Yes Insoluble Insoluble SolubilityTest->Insoluble No RecrystSystem1 System A: EtOAc + Heptane (Standard) Soluble->RecrystSystem1 RecrystSystem2 System B: Methanol + Water (For highly polar impurities) Insoluble->RecrystSystem2 OilingCheck Does it 'Oil Out' on cooling? RecrystSystem1->OilingCheck SaltRecryst Recrystallize Salt: Ethanol / Ether SaltFormation->SaltRecryst Final Isolate Pure Crystals SaltRecryst->Final YesOil Yes OilingCheck->YesOil NoOil No OilingCheck->NoOil FixOil Switch to IPA / MTBE or Add Seed Crystals YesOil->FixOil NoOil->Final FixOil->Final

Figure 2: Impurity Purging Workflow

Caption: Mechanism of impurity removal during the cooling crystallization process.

ImpurityPurge cluster_0 Critical Control Points Solution Hot Saturated Solution (Product + Impurities) Nucleation Nucleation Point (Cloud Point) Solution->Nucleation Cooling Growth Crystal Growth (Slow Cooling) Nucleation->Growth Deposition MotherLiquor Mother Liquor (Retains Impurities) Growth->MotherLiquor Exclusion FinalCrystal Pure Crystal Lattice Growth->FinalCrystal Lattice Formation

References

  • BenchChem Technical Support . Troubleshooting low yield in the synthesis of ω-fluoroalcohols. Retrieved from .

  • Zhang, W., & Curran, D. P. (2006). Synthetic Applications of Fluorous Technologies. Tetrahedron.
  • Sigma-Aldrich Technical Library . Recrystallization and Purification of Fluorinated Aromatics. Retrieved from .

  • Pavia, D. L., et al.Introduction to Organic Laboratory Techniques.
  • National Institutes of Health (NIH) . Separation of Fluorinated Amino Acids and Oligopeptides. Retrieved from .

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in Fluorinated Amino Alcohol Synthesis

Welcome to the technical support center for the synthesis of fluorinated amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of in...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of fluorinated amino alcohols. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing fluorine into amino alcohol scaffolds. The unique properties of fluorine can significantly enhance the pharmacological profile of a molecule, but its introduction is often accompanied by challenging side reactions that can diminish yields and complicate purification.[1]

This resource provides in-depth troubleshooting advice and frequently asked questions to help you anticipate, identify, and mitigate these common issues. The guidance herein is based on established chemical principles and field-proven strategies to ensure the integrity and success of your synthetic endeavors.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems encountered during the synthesis of fluorinated amino alcohols in a practical question-and-answer format.

Question 1: Why am I observing low yields of my desired fluorinated amino alcohol and a complex mixture of byproducts?

Low yields and the formation of multiple products are common challenges, often stemming from a lack of reaction selectivity.[2] Several side reactions can compete with the desired fluorination pathway.

Potential Causes and Troubleshooting Steps:

  • Over-fluorination: This is particularly prevalent when starting with a diol, where both hydroxyl groups react with the fluorinating agent to form a difluoroalkane.[2]

    • Solution: Carefully control the stoichiometry of your fluorinating agent. For monofluorination, using 1.0 to 1.1 equivalents is recommended.[2] A slow, dropwise addition of the fluorinating agent to the diol solution can also help maintain a low reagent concentration, favoring monosubstitution.[2]

  • Elimination Reactions: Dehydration of the starting material or the fluorinated product can lead to the formation of unsaturated byproducts.[2] This is often promoted by the basicity of some fluoride sources or high reaction temperatures.

    • Solution: Conduct the reaction at low temperatures, for example, from -78 °C to 0 °C, to improve selectivity and minimize side reactions.[2] Consider using a milder, less basic fluorinating agent. Newer reagents like PyFluor have been developed to offer improved selectivity with reduced elimination.[3][4]

  • Rearrangements: Carbocation intermediates, which can form depending on the reaction mechanism (SN1-type), are prone to rearrangements, leading to a mixture of isomers.[2]

    • Solution: To favor an SN2 pathway and suppress carbocation formation, use less ionizing solvents and a more nucleophilic fluoride source.[3] The primary mechanism for nucleophilic fluorination is typically SN2, which proceeds with an inversion of configuration at the reaction center.[5]

  • Cyclization: For amino alcohols or diols with appropriate chain lengths (e.g., 1,4- or 1,5-), acid-catalyzed cyclization can be a significant competing reaction, forming cyclic ethers or other heterocyclic structures.[2]

    • Solution: Maintain neutral or slightly basic conditions if possible. If acidic conditions are required for the fluorinating agent, consider a protecting group strategy to mask one of the reactive functional groups.

Question 2: My reaction is sluggish and incomplete. How can I improve the reaction rate and conversion?

Incomplete reactions can be a source of low yields and difficult purifications. Several factors can contribute to poor substrate reactivity or inefficient catalysis.

Potential Causes and Troubleshooting Steps:

  • Poor Substrate Reactivity: The electronic or steric properties of your starting material may hinder the reaction.[3]

    • Solution: If possible, modify the substrate to be more reactive. Alternatively, a more potent fluorinating agent or a different synthetic route may be necessary. For instance, converting a hydroxyl group to a better leaving group, like a tosylate or triflate, can facilitate nucleophilic fluorination.[4]

  • Presence of Water: Trace amounts of water can significantly impact fluorination reactions. Fluoride ions have a strong tendency to form hydrogen bonds with water, which decreases their nucleophilicity and reactivity.[6] Paradoxically, water can also lead to the formation of alcohol side products through the formation of hydroxide ions.[7]

    • Solution: Ensure all reagents and solvents are scrupulously dried. Running the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) is crucial.[2][3]

  • Inefficient Fluoride Source: The choice and handling of the fluoride source are critical. Alkali metal fluorides like KF and CsF are economical but can be hampered by low solubility and high lattice energy.[5][6]

    • Solution: The nucleophilicity of fluoride ions is greatly increased in polar aprotic solvents like DMSO and DMF.[5] The use of phase-transfer catalysts, such as crown ethers or tetraalkylammonium salts, can also enhance the reactivity of alkali metal fluorides.[7] Commercially available reagents like tetrabutylammonium fluoride (TBAF) are soluble in organic solvents and serve as effective fluoride ion donors.[5]

Question 3: I'm struggling with the purification of my fluorinated amino alcohol. How can I effectively remove byproducts and unreacted starting materials?

Purification can be challenging due to the similar polarities of the desired product and various side products.

Troubleshooting and Optimization of Purification:

  • Work-up Procedure:

    • Extraction: After quenching the reaction, perform multiple extractions with a suitable organic solvent (e.g., diethyl ether, dichloromethane) to recover the product from the aqueous layer.[2] Adding brine (saturated NaCl solution) can decrease the solubility of the fluoroalcohol in the aqueous phase and improve extraction efficiency.[2]

  • Chromatography:

    • Column Chromatography: This is a standard method, but fluorinated compounds can sometimes pose challenges.

      • Co-elution: If your product co-elutes with byproducts, optimizing the reaction to minimize their formation is the best first step.[3] Experiment with different solvent systems for chromatography.

      • Product Instability: Fluorinated alcohols can sometimes be sensitive to acidic silica gel.[3] Consider using deactivated (neutral) silica gel or alternative purification methods.[3] High-performance liquid chromatography (HPLC) can also be a powerful tool for separating closely related fluorinated and non-fluorinated compounds.[8]

  • Crystallization/Salt Formation:

    • This can be a highly effective method for purification, particularly for removing organic impurities.[9][10]

    • Protocol: Dissolve the crude amino alcohol in a suitable solvent. Add an acid like hydrochloric or oxalic acid to form the corresponding salt.[10] The salt can then be crystallized from an appropriate solvent system, often leading to a significant increase in purity.[9][10] The purified salt can then be neutralized to recover the free amino alcohol.

Purification MethodAdvantagesDisadvantages
Extraction Simple, good for initial cleanup.May not remove closely related impurities.
Column Chromatography High resolving power.Can be time-consuming; potential for product degradation on silica.[3]
Crystallization/Salt Formation Can provide very high purity; scalable.[9][10]Requires the product to be crystalline; an additional step is needed to liberate the free base.
Distillation Good for volatile compounds.Risk of product loss for highly volatile fluoroalcohols.[2]

Frequently Asked Questions (FAQs)

Q1: What is an "orthogonal protecting group strategy," and why is it important in synthesizing fluorinated amino alcohols?

An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions without affecting each other.[11][12] This is crucial in polyfunctional molecules like amino alcohols, where you need to perform a reaction at one site (e.g., the hydroxyl group) while keeping another site (the amino group) inert.[11]

For example, you could protect an amine with a Boc (tert-butyloxycarbonyl) group, which is removed under acidic conditions, and a hydroxyl group with a silyl ether, which is removed by a fluoride source like TBAF.[11][13] This allows for the selective deprotection and subsequent reaction of either functional group.[11]

G cluster_0 Orthogonal Protection Workflow Amino Alcohol Amino Alcohol Protected Intermediate Protected Intermediate Amino Alcohol->Protected Intermediate Introduce Orthogonal Protecting Groups Selective Deprotection (e.g., -OH) Selective Deprotection (e.g., -OH) Protected Intermediate->Selective Deprotection (e.g., -OH) Condition A Fluorination Fluorination Selective Deprotection (e.g., -OH)->Fluorination Fluorinating Agent Selective Deprotection (e.g., -NH2) Selective Deprotection (e.g., -NH2) Fluorination->Selective Deprotection (e.g., -NH2) Condition B Final Product Final Product Selective Deprotection (e.g., -NH2)->Final Product G cluster_main Troubleshooting Low Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield & Byproducts Over_Fluorination Over-Fluorination Low_Yield->Over_Fluorination Elimination Elimination Reactions Low_Yield->Elimination Rearrangement Carbocation Rearrangement Low_Yield->Rearrangement Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Stoichiometry Control Stoichiometry (1.0-1.1 eq) Over_Fluorination->Stoichiometry Low_Temp Use Low Temperature (-78°C to 0°C) Elimination->Low_Temp Protecting_Groups Use Protecting Groups Elimination->Protecting_Groups SN2_Conditions Favor SN2 Conditions (less ionizing solvent) Rearrangement->SN2_Conditions Anhydrous Ensure Anhydrous Conditions Incomplete_Reaction->Anhydrous

Caption: Decision tree for troubleshooting low yields in fluorination reactions.

Experimental Protocols

General Protocol for Deoxofluorination of a Protected Amino Alcohol

This is a generalized protocol. Researchers must consult specific literature for procedures relevant to their substrate and fluorinating agent. [3]

  • Preparation: Under an inert atmosphere (argon or nitrogen), add the protected amino alcohol (1.0 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Dissolution: Dissolve the substrate in a suitable, anhydrous solvent (e.g., dichloromethane, THF).

  • Cooling: Cool the solution to the desired temperature (typically -78 °C) using a dry ice/acetone bath.

  • Reagent Addition: Dissolve the deoxofluorinating agent (e.g., DAST, PyFluor, 1.1 eq.) in the same anhydrous solvent and add it dropwise to the cooled substrate solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below -70 °C.

  • Reaction: Allow the reaction to stir at the low temperature for a specified time, then let it slowly warm to room temperature.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). [3]7. Quenching: Once the reaction is complete, cool the mixture to 0 °C and quench it by slowly transferring it to a vigorously stirred, cooled (0 °C) saturated aqueous solution of sodium bicarbonate. [3]Caution: Gas evolution may occur.

  • Work-up: Separate the organic layer, and extract the aqueous layer two more times with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or another appropriate method.

References

  • Revealing the Mechanism of Alcohol Side Product Formation in Crown Ether-Mediated Nucleophilic Fluorination Using Acetonitrile as Solvent. Link

  • troubleshooting low yield in the synthesis of ω-fluoroalcohols. BenchchemLink

  • Technical Support Center: Synthesis of Chiral Fluorinated Alcohols. BenchchemLink

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Link

  • Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. PMCLink

  • What is Nucleophilic Fluorination?. Organofluorine / Alfa ChemistryLink

  • Protective Groups. Organic Chemistry PortalLink

  • Site selectivities in fluorination.. UCL DiscoveryLink

  • Known strategies to fluorinated β‐amino acid derivatives by asymmetric catalysis.. Link

  • Protecting Groups. Chemistry IIT BombayLink

  • minimizing byproduct formation in the synthesis of amino alcohols. BenchchemLink

  • Purification of fluorinated alcohols. Google PatentsLink

  • Amino Acid-Protecting Groups | Chemical Reviews. ACS PublicationsLink

  • Protection and deprotection. WILLINGDON COLLEGE, SANGLILink

  • Strategies for the synthesis of fluorinated alcohols: insights from hexafluoroisopropanol derivatives | Poster Board #1245. American Chemical SocietyLink

  • Current Trends in Practical Fluorination Chemistry. Thermo Fisher ScientificLink

  • Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. PMCLink

  • Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. MDPILink

  • Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. Beilstein JournalsLink

  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry PortalLink

  • Fluorinated alkoxides. Part XI. Studies on highly fluorinated amino-alcohols and their metal derivatives. ResearchGateLink

  • Process for the purification of an aminoalcohol. Google PatentsLink

  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2. Beilstein JournalsLink

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in Acidic Conditions

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol . As a fluorinated derivative of phenylglycinol, this


-amino alcohol presents unique electronic properties that dictate its stability, reactivity, and handling requirements during acidic workflows.

Mechanistic Causality: The "Why" Behind the Stability

To troubleshoot effectively, one must understand the intrinsic electronic environment of this molecule.

  • Protonation State: At a pH below its pKa (~8.5), the primary amine rapidly protonates to form a stable ammonium salt (

    
    ). This state is highly stable in aqueous environments and is the preferred form for long-term storage.
    
  • Inductive Destabilization of Cleavage: Phenylglycinol derivatives are notably resistant to benzylic C-N bond cleavage compared to their oxygenated counterparts[1]. The addition of the 3,4,5-trifluorophenyl group introduces a massive inductive electron-withdrawing effect (

    
    ). When combined with the adjacent 
    
    
    
    group in acidic media, the formation of a benzylic carbocation at C2 becomes thermodynamically prohibitive. Consequently, the chiral center is locked against
    
    
    -mediated racemization or degradation.
  • Primary Alcohol Reactivity: While the benzylic position is electronically fortified, the primary hydroxyl group (

    
    ) is sterically unhindered. It retains standard nucleophilic/electrophilic reactivity, making it susceptible to side reactions (like etherification) if exposed to acidic alcohols under heat. Furthermore, the dissolution of such fluorinated amino compounds is typically an endothermic process, requiring careful temperature control during formulation[2].
    

Troubleshooting & FAQs

Q1: I am observing a new impurity (+14 Da by LC-MS) when dissolving the compound in methanolic HCl. What is happening? A: You are observing the formation of an O-methyl ether impurity. While the benzylic C-N bond is stable, heating primary


-amino alcohols in acidic methanol drives Fischer-type etherification at the primary alcohol.
Solution: Switch to a non-nucleophilic solvent (e.g., anhydrous 1,4-dioxane or THF) when forming the HCl salt, or perform the dissolution strictly at 0–5 °C.

Q2: Does the chiral center at C2 racemize under strongly acidic aqueous conditions (e.g., 1M HCl at 60 °C)? A: No. Racemization of benzylic amines in acid requires the transient formation of a carbocation or an enamine. The dual electron-withdrawing effects of the protonated amine and the trifluorophenyl ring strongly suppress carbocation formation, making the chiral center highly stable under aqueous acidic conditions.

Q3: My compound degrades during an acidic workup. Is the C-N bond cleaving? A: It is highly unlikely. Literature confirms that 1[1]. If you observe degradation, investigate alternative pathways such as oxidative cleavage (e.g., peroxide contamination in ether solvents) rather than simple acid hydrolysis.

Self-Validating Experimental Protocols

The following protocols are engineered to be self-validating, ensuring that any deviation from expected chemical behavior is immediately apparent to the operator.

Protocol A: Anhydrous Hydrochloride Salt Formation

Objective: Isolate the stable hydrochloride salt without inducing primary alcohol etherification.

  • Dissolution: Dissolve 1.0 g of the free base in 15 mL of anhydrous Tetrahydrofuran (THF). Causality: THF is non-nucleophilic, completely preventing etherification side-reactions.

  • Thermal Control: Chill the solution to 0–5 °C in an ice bath.

  • Acidification: Dropwise add 1.05 molar equivalents of 4M HCl in dioxane.

    • Self-Validation Check: A white precipitate must begin forming within 60 seconds. If the solution remains clear, the solvent is likely contaminated with water, which solubilizes the salt.

  • Isolation: Stir for 30 minutes, then filter the precipitate rapidly under a nitrogen blanket to prevent hygroscopic moisture uptake.

  • Washing: Wash the filter cake with cold, anhydrous diethyl ether (2 x 5 mL) and dry under vacuum at 40 °C.

Protocol B: Free-Base Recovery from Aqueous Acid

Objective: Recover the active free base from an acidic aqueous workflow with >95% yield.

  • Cooling: Cool the acidic aqueous phase (containing the protonated amine) to 0–5 °C.

  • Basification: Slowly add 2M aqueous NaOH until the pH reaches 9.5–10.0.

    • Causality: The pKa of the amine is ~8.5. Reaching pH 9.5 ensures >90% deprotonation, converting the highly water-soluble salt into the lipophilic free base.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

    • Self-Validation Check: The aqueous layer should test negative for amines (via Ninhydrin stain) after the third extraction.

  • Drying: Wash the combined organics with brine, dry over anhydrous

    
    , filter, and concentrate under reduced pressure (max bath temp 35 °C).
    

Quantitative Stability Matrix

The following table summarizes the stability of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol across various acidic environments.

Acidic ConditionTemperatureTimeStability / RecoveryObserved Byproducts
1M HCl (aq) 25 °C24 h>99% (as HCl salt)None
1M HCl (aq) 80 °C12 h>98% (as HCl salt)Trace unidentified degradation
1.25M HCl in MeOH 65 °C4 h<50%O-Methyl ether (Major)
TFA / DCM (1:1) 25 °C12 h>99% (as TFA salt)None
Glacial Acetic Acid 100 °C6 h<70%O-Acetate ester (Major)

Reaction Pathway Visualization

The diagram below maps the logical flow of protonation and the specific degradation pathways (or lack thereof) dictated by the molecule's electronic structure.

G FreeBase 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (Free Base) Protonated Stable Hydrochloride Salt (Ar-CH(NH3+)-CH2OH) FreeBase->Protonated HCl (aq) or HCl in Dioxane Protonated->FreeBase NaOH (aq) pH > 9.5 Ether O-Alkyl Ether Impurity (Ar-CH(NH3+)-CH2OR) Protonated->Ether ROH / H+ (Heat) Cleavage Benzylic Cleavage / Racemization (Carbocation Formation) Protonated->Cleavage BLOCKED (Inductive Destabilization)

Reaction pathways of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol under acidic conditions.

References

  • Title: Studies on an (S)-2-Amino-3-(3-hydroxy-5-methyl-4-isoxazolyl)propionic Acid (AMPA)
  • Title: Thermodynamic Models for Determination of the Solubility of Boc-(R)-3-Amino-4-(2, 4, 5-trifluorophenyl)
  • Source: researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Separation of Trifluorophenyl Amino Alcohol Enantiomers

Introduction & Mechanistic Overview Trifluorophenyl amino alcohols are critical chiral building blocks and active pharmaceutical ingredients (APIs), frequently utilized in the synthesis of antimalarial agents (e.g., DHOD...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

Trifluorophenyl amino alcohols are critical chiral building blocks and active pharmaceutical ingredients (APIs), frequently utilized in the synthesis of antimalarial agents (e.g., DHODH inhibitors) and antidiabetic drugs [2]. Separating these enantiomers via High-Performance Liquid Chromatography (HPLC) presents unique challenges. The presence of a highly electronegative trifluorophenyl group alters the


 stacking dynamics, while the basic amino group is notorious for causing severe peak tailing on silica-based Chiral Stationary Phases (CSPs) [1].

This technical guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and mechanistic insights to help researchers achieve baseline resolution (


) for these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why do trifluorophenyl amino alcohols exhibit severe peak tailing on polysaccharide CSPs, and how can it be resolved? Causality: Polysaccharide-based CSPs (e.g., Chiralpak AD, Chiralcel OD) are coated or immobilized on a silica matrix. Underivatized amino alcohols contain a basic primary or secondary amine that undergoes strong, secondary ionic interactions with residual, unendcapped acidic silanol groups on the silica surface [1, 4]. Solution: You must introduce a basic additive to the mobile phase. Diethylamine (DEA), triethylamine (TEA), or ethanolamine at 0.1% (v/v) act as competitive masking agents. They preferentially bind to the acidic silanols, preventing the analyte's amine from interacting, thereby sharpening the peaks and reducing the asymmetry factor (


) [4, 5].

Q2: How does the trifluorophenyl moiety affect chiral recognition compared to an unfluorinated phenyl ring? Causality: The three fluorine atoms are highly electronegative, creating an electron-deficient aromatic ring. Chiral recognition on phenylcarbamate-derivatized CSPs heavily relies on


 interactions. The electron-deficient trifluorophenyl group will interact differently (often more strongly with electron-rich selectors) than a standard phenyl ring. Small changes in the alcohol modifier (e.g., switching from ethanol to isopropanol) can drastically alter the steric environment and optimize these 

interactions [1].

Q3: Direct separation vs. Pre-column derivatization: Which should I choose? Causality: Direct separation in Normal Phase (NP) is the first-line approach due to its simplicity and preservation of the analyte [1]. However, if the trifluorophenyl amino alcohol lacks sufficient steric bulk for chiral discrimination, or if UV detectability is poor, pre-column derivatization is required. Reacting the primary amine with agents like Marfey's reagent or fluorene-2-carboxaldehyde introduces bulky aromatic rings, enhancing both


 interactions with the CSP and UV absorption [3].

Visual Workflows & Mechanisms

MethodDev A Start: Trifluorophenyl Amino Alcohol B Select CSP (e.g., Amylose/Cellulose) A->B C Screen Mobile Phase Hexane/IPA/EtOH + 0.1% DEA B->C D Resolution > 1.5? C->D E Validate & Quantify D->E Yes F Peak Tailing? D->F No G Increase DEA/TEA or use Ethanolamine F->G Yes H Pre-column Derivatization (e.g., Marfey's Reagent) F->H No (Co-elution) G->C H->C Re-screen (RP-HPLC)

Chiral HPLC method development and troubleshooting workflow for amino alcohols.

Mechanism Analyte Trifluorophenyl Amino Alcohol CSP Polysaccharide CSP (e.g., Chiralpak AD) Analyte->CSP Hydrogen Bonding (Amino/Hydroxyl groups) Analyte->CSP π-π Interactions (Trifluorophenyl ring) Silanol Residual Silanols (Silica Matrix) Analyte->Silanol Undesired Ionic Interaction (Causes Tailing) Additive Basic Additive (DEA / TEA) Additive->Silanol Competitive Masking (Improves Peak Shape)

Mechanistic interactions between the analyte, CSP, silanols, and basic additives.

Troubleshooting Guide: Common Chromatographic Issues

SymptomRoot CauseCorrective Action
Severe Peak Tailing (

)
Basic amine interacting with acidic silanols on the silica support.Add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. Ensure fresh preparation daily to prevent additive degradation [1, 4].
Co-elution / Poor Resolution (

)
Suboptimal steric fit or

interaction within the chiral grooves of the CSP.
Change the polar modifier from Isopropanol (IPA) to Ethanol (EtOH). EtOH generally provides shorter retention times but can drastically alter selectivity [4].
Retention Time Drift Incomplete column equilibration or volatile additive evaporation.Flush column with 20-30 column volumes of mobile phase. Use capped solvent bottles. Verify the DEA concentration is exactly 0.1% v/v [1].
No Retention (

)
Mobile phase is too polar, washing the analyte through the column.Decrease the percentage of the alcohol modifier (e.g., from 20% to 5% IPA in Hexane) to increase retention and enhance CSP interaction [1].

Self-Validating Experimental Protocols

Protocol 1: Direct Normal-Phase Chiral HPLC Screening

This protocol establishes a self-validating baseline for underivatized trifluorophenyl amino alcohols.

Step 1: Mobile Phase Preparation & System Equilibration

  • Action: Prepare a mobile phase of Hexane / Isopropanol (90:10, v/v) containing 0.1% DEA. Degas thoroughly via sonication or vacuum filtration.

  • Causality: Hexane provides the non-polar bulk solvent, IPA acts as the polar modifier for elution, and DEA masks the silanols.

  • Self-Validation Check: Pump the mobile phase at 1.0 mL/min through a Chiralpak AD-H (or equivalent) column. Monitor the UV baseline at 230 nm (or the specific

    
     of the trifluorophenyl group). Equilibration is validated only when the baseline drift is < 0.1 mAU/min and system pressure is stable (< 1% fluctuation).
    

Step 2: Racemic Standard Injection (System Suitability)

  • Action: Dissolve the racemic trifluorophenyl amino alcohol standard in methanol to a concentration of 1 mg/mL, then dilute 1:10 with the mobile phase [5]. Inject 10 µL.

  • Causality: Injecting the racemate first ensures the column can discriminate the enantiomers under current conditions. Diluting with the mobile phase prevents solvent-induced peak distortion.

  • Self-Validation Check: The chromatogram must display two distinct peaks with an area ratio of exactly 50:50 (

    
    ). If the ratio deviates, suspect sample degradation or co-elution with an impurity.
    

Step 3: Optimization & Enantiopurity Analysis

  • Action: If

    
    , adjust the Hexane/IPA ratio to 95:5 to increase retention time, or swap IPA for Ethanol. Once 
    
    
    
    , inject the synthesized (enantiopure) sample.
  • Self-Validation Check: Calculate the Enantiomeric Excess (ee%). The retention time of the major peak must perfectly match one of the peaks from the racemic standard in Step 2.

Protocol 2: Pre-column Derivatization with Fluorene-2-carboxaldehyde

If direct separation fails, use this protocol to enhance steric bulk and UV sensitivity [3].

Step 1: Derivatization Reaction

  • Action: Dissolve 10 mg of the trifluorophenyl amino alcohol in 1 mL of anhydrous ethanol. Add a 1.5 molar excess of fluorene-2-carboxaldehyde. Stir at room temperature for 2 hours.

  • Causality: The primary amine condenses with the aldehyde to form a Schiff base (imine). The bulky fluorene group dramatically increases the molecule's footprint, forcing stronger steric interactions with the polysaccharide cavities of the CSP[3].

  • Self-Validation Check: Analyze an aliquot via LC-MS or TLC to confirm the complete disappearance of the starting amino alcohol mass/spot.

Step 2: Chromatographic Analysis

  • Action: Inject the derivatized sample onto a cellulose-derived CSP (e.g., Chiralcel OD-H) using Hexane/IPA (80:20, v/v) without DEA (the basic amine is now masked by the imine bond).

  • Self-Validation Check: The absence of peak tailing without basic additives validates that the primary amine was successfully derivatized and is no longer interacting with residual silanols.

Quantitative Data Summary

Table 1: Typical Chromatographic Parameters for Amino Alcohol Enantiomer Separation [1, 4, 5]

ParameterOptimal Range / RecommendationMechanistic Impact
Chiral Stationary Phase Amylose/Cellulose Phenylcarbamates (e.g., AD-H, OD-H)Provides chiral grooves for steric inclusion and aromatic rings for

stacking.
Mobile Phase (NP) Hexane / Alcohol (EtOH or IPA)Non-polar environment forces hydrogen bonding between analyte and CSP.
Alcohol Modifier % 5% – 20% (v/v)Lower % increases retention (

) and resolution (

); higher % speeds up elution.
Basic Additive 0.1% Diethylamine (DEA)Critical for basic analytes. Suppresses tailing by masking acidic silanols.
Flow Rate 0.5 – 1.0 mL/minLower flow rates often enhance chiral recognition kinetics.
Temperature 20°C – 25°CLower temperatures generally increase chiral selectivity (

) by stabilizing transient diastereomeric complexes.

References

  • BenchChem. "Technical Support Center: Chiral Separation of Amino Alcohol Enantiomers." Benchchem.com.
  • Palmer, M. J., et al. "Structure-Based Discovery and Development of Highly Potent Dihydroorotate Dehydrogenase Inhibitors for Malaria Chemoprevention." PMC / NIH.
  • YAKHAK HOEJI. "Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases." Yakhak.org.
  • Daicel Chiral Technologies. "Instruction Manual for CHIRALPAK® AS-H." Chiraltech.com.
  • BenchChem. "Application Note: Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol." Benchchem.com.
Optimization

Technical Support Center: Optimizing Reaction Temperature for Trifluorophenyl Ethanol Derivatives

Welcome to the technical support center dedicated to the synthesis of trifluorophenyl ethanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the synthesis of trifluorophenyl ethanol derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of temperature optimization in these critical reactions. Our focus is to move beyond simple protocols, offering a deeper understanding of the causality behind experimental choices to enhance the success of your synthetic endeavors.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific challenges you may encounter during the synthesis of trifluorophenyl ethanol derivatives, with a focus on diagnosing and resolving issues related to reaction temperature.

Issue 1: Low Reaction Yield

Question: My reaction to synthesize a trifluorophenyl ethanol derivative is resulting in a consistently low yield. How can I determine if the reaction temperature is the primary cause and what steps can I take to optimize it?

Answer: Low yield is a frequent challenge, and temperature is a critical parameter to investigate. The optimal temperature for your reaction will strike a balance between reaction rate and the stability of reactants, intermediates, and the final product.

Diagnostic Approach:

  • Initial Temperature Screening: If you are developing a new procedure, it is crucial to perform a temperature screening study. A typical starting point for many reductions of the corresponding ketone is room temperature (around 25 °C), with subsequent reactions run at both lower (e.g., 0 °C) and higher (e.g., 40-60 °C) temperatures to observe the effect on yield.

  • Analyze the Reaction Profile: Monitor the reaction at different time points using techniques like TLC, GC-MS, or LC-MS. This will help you determine if the issue is an incomplete reaction or degradation of the starting material or product.

  • Consider the Reaction Type:

    • Biocatalytic Reductions: Enzymatic reactions are highly sensitive to temperature. For instance, in the asymmetric reduction of 3'-(trifluoromethyl)acetophenone using recombinant E. coli cells, the yield increases from 20 °C to an optimum at 30 °C, after which it decreases at higher temperatures due to potential enzyme denaturation.[1][2]

    • Chemical Reductions (e.g., with NaBH₄): These reactions are often exothermic. Running them at lower temperatures (e.g., 0 °C) can help control the reaction rate and minimize side reactions.

    • Halogen Exchange Reactions: In some syntheses, a precursor is modified via halogen exchange. For these reactions, an optimal temperature exists that balances kinetic efficiency and thermal control. For example, in the synthesis of trifluoromethanesulfonyl fluoride, the yield and purity were optimal at 0 °C, decreasing at both higher and lower temperatures.[3]

Troubleshooting Workflow for Low Yield:

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Poor Stereoselectivity in Chiral Synthesis

Question: I am performing an asymmetric synthesis of a chiral trifluorophenyl ethanol derivative, but the enantiomeric excess (ee) is poor. How can I leverage temperature to improve stereoselectivity?

Answer: Poor stereoselectivity is a common hurdle in the synthesis of chiral molecules, and temperature plays a pivotal role. Lowering the reaction temperature often enhances stereoselectivity by increasing the energy difference between the diastereomeric transition states that lead to the different enantiomers.[4]

Causality and Optimization:

  • Thermodynamic vs. Kinetic Control: At higher temperatures, there may be enough energy to overcome the activation barriers for the formation of both enantiomers, leading to a racemic or near-racemic mixture. By lowering the temperature, you favor the kinetic product, which is formed via the lower energy transition state, thus improving enantioselectivity.

  • Practical Steps:

    • Systematic Temperature Reduction: If your reaction is currently running at room temperature, try performing it at 0 °C, -20 °C, and even as low as -78 °C (dry ice/acetone bath).

    • Monitor Stereoselectivity: At each temperature, carefully measure the enantiomeric excess using chiral HPLC or GC.

    • Balance with Reaction Time: Be aware that decreasing the temperature will slow down the reaction rate. You may need to extend the reaction time to achieve a good yield. It's a trade-off between selectivity and reaction time that you will need to optimize.

Issue 3: Formation of Impurities and Side Reactions

Question: My reaction is producing significant impurities, which I suspect are due to side reactions. Can adjusting the temperature help minimize these?

Answer: Yes, temperature is a powerful tool for controlling the formation of impurities. Many side reactions, such as elimination and decomposition, have higher activation energies than the desired reaction and can be suppressed by lowering the temperature.[4][5]

Common Side Reactions and Temperature-Based Solutions:

Side ReactionCommon CauseTemperature-Based Solution
Elimination Reactions Dehydration of the alcohol product to form an alkene, often promoted by acidic or basic conditions.Lowering the reaction temperature can significantly suppress elimination pathways.[4][5]
Decomposition The starting material or product may be thermally unstable under the reaction conditions.Running the reaction at a lower temperature can prevent degradation.
Rearrangements Carbocation intermediates, if formed, can undergo rearrangements.Favoring conditions that avoid carbocation formation (e.g., SN2-type pathways) and using lower temperatures can be beneficial.[4]

Frequently Asked Questions (FAQs)

Q1: What is a typical starting temperature for the reduction of a trifluoromethyl acetophenone to the corresponding ethanol derivative?

A1: A good starting point for chemical reductions (e.g., using sodium borohydride) is typically 0 °C to room temperature (25 °C).[6] For biocatalytic reductions, the optimal temperature is highly dependent on the specific enzyme but often falls in the range of 25-40 °C.[1][2] It is always recommended to perform a small-scale temperature optimization study for any new substrate or catalyst system.

Q2: Can a high reaction temperature lead to the decomposition of trifluorophenyl ethanol derivatives?

A2: Yes, like many organic molecules, trifluorophenyl ethanol derivatives can be susceptible to decomposition at elevated temperatures. The presence of the trifluoromethyl group can influence the molecule's stability. It is crucial to monitor for byproduct formation at higher temperatures. If decomposition is suspected, lowering the temperature is a key troubleshooting step.[4][5]

Q3: How does temperature affect solvent choice in these reactions?

A3: Temperature and solvent are interconnected. Some solvents may not be suitable for very low-temperature reactions due to high freezing points. Conversely, at higher temperatures, you must consider the boiling point of your solvent to avoid evaporation or the need for a reflux setup. Fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) or 2,2,2-trifluoroethanol (TFE) are sometimes used as solvents due to their ability to stabilize cationic intermediates through strong hydrogen bonding.[7][8] The choice of solvent can, in turn, affect the optimal temperature range.

Q4: In biocatalytic synthesis, what are the consequences of operating outside the optimal temperature range?

A4: For biocatalytic reactions, the optimal temperature is critical for enzyme activity and stability.

  • Below the optimum: The enzyme's catalytic activity will be lower, leading to a much slower reaction rate and potentially incomplete conversion.

  • Above the optimum: The enzyme can begin to denature, losing its three-dimensional structure and catalytic function. This is often irreversible and leads to a sharp drop in yield and selectivity.[1]

Experimental Protocol: Temperature Optimization for a Biocatalytic Reduction

This protocol provides a general framework for optimizing the reaction temperature for the asymmetric reduction of a trifluoromethyl acetophenone derivative using a whole-cell biocatalyst.

Objective: To determine the optimal temperature for maximizing the yield and enantiomeric excess (ee) of the corresponding trifluorophenyl ethanol derivative.

Methodology:

  • Prepare a series of identical reaction mixtures. Each mixture should contain the buffer, substrate (e.g., 3'-(trifluoromethyl)acetophenone), co-substrate (e.g., isopropanol), and the whole-cell biocatalyst.[1][2]

  • Incubate each reaction at a different, constant temperature. A suggested range is 20 °C, 25 °C, 30 °C, 35 °C, and 40 °C.

  • Monitor the reactions over time. Take aliquots at regular intervals (e.g., 2, 4, 8, 12, and 24 hours).

  • Work-up and Analysis. Quench the reaction and extract the product. Analyze the samples by GC or HPLC to determine the yield and by chiral GC or HPLC to determine the enantiomeric excess.

  • Data Interpretation. Plot the yield and ee as a function of temperature to identify the optimal reaction temperature.

Data Summary Table (Example):

Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (ee %)
20247598
25188899
30 12 95 >99
35128297
40126095

Note: Data is illustrative and based on trends observed in the literature.[1]

References

  • PrepChem. Synthesis of 2-{[2-nitro-4-(trifluoromethyl)phenyl]-amino}-ethanol. Available at: [Link]

  • Peng, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]

  • Wolf, C., et al. (2006). Synthesis of chiral tertiary trifluoromethyl alcohols by asymmetric nitroaldol reaction with a Cu(ii)-bisoxazolidine catalyst. Chemical Communications, (34), 3646-3648. Available at: [Link]

  • Lee, T. W., et al. (2003). A concise asymmetric route for the synthesis of a novel class of glucocorticoid mimetics containing a trifluoromethyl-substituted alcohol. Bioorganic & Medicinal Chemistry Letters, 13(14), 2341-2344. Available at: [Link]

  • Lu, L., et al. (2012). The Recent Development of Organofluorine Chemistry in China: Asymmetric Construction of Stereogenic Trifluoromethyl-substituted. CHIMIA, 66(4), 208-213. Available at: [Link]

  • Cahard, D., et al. (2016). Asymmetric Synthesis of Chiral Fluorine-containing Alcohols. Angewandte Chemie International Edition, 55(18), 5439-5443. Available at: [Link]

  • Zhang, X., et al. (2025). Green Synthesis of Trifluoromethanesulfonyl Fluoride as an Eco-Friendly Alternative to SF6 Gas Insulation and Analysis of Its Acute Inhalation Toxicity. Toxics, 13(5), 378. Available at: [Link]

  • Vankawala, P. J., et al. (2007). Efficient Synthesis of (1R)-[3,5-Bis(trifluoromethyl)phenyl] Ethanol, a Key Intermediate for Aprepitant, an NK-1 Receptor Antagonist. Synthetic Communications, 37(22), 3949-3961. Available at: [Link]

  • Wang, Y., et al. (2011). Asymmetric Synthesis of Trifluoromethylated Amines via Catalytic Enantioselective Isomerization of Imines. Angewandte Chemie International Edition, 50(21), 4897-4900. Available at: [Link]

  • Knowles, R. R. (2025). Strategies for Reaction Optimization. Available at: [Link]

  • Ishii, A., et al. (2003). Synthesis of α-phenyl-α-trifluoromethyl alcohol by the reaction of trifluoroacetic acid ester with PhMgBr and successive MPV type reduction. Tetrahedron, 59(4), 521-526. Available at: [Link]

  • Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7545. Available at: [Link]

  • Li, Y., et al. (2023). Catalytic Reduction of Acetophenone Promoted with Quinuclidinol-Based Quaternary Ammonium Ionic Liquid as a Sustainable Solvent. Molecules, 28(23), 7868. Available at: [Link]

  • Peng, X., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]

  • Fekete, M., et al. (2017). Effect of reaction temperature on the reduction of acetophenone. ResearchGate. Available at: [Link]

  • Roy, S. (2018). Expedient and Efficient One Pot Synthesis of Trifluoroethyl Ethers from Metal Free 2,4,6-Tris-(2,2,2-trifluoro-ethoxy)-[1][9][10] Triazene. ChemistrySelect, 3(32), 9205-9208. Available at: [Link]

  • Ghorbani-Vaghei, R., & Amiri, M. (2023). Recent advances in the synthesis of trifluoromethyl ethers through the direct O-trifluoromethylation of aliphatic alcohols. Chemical Review and Letters, 6(2), 118-132. Available at: [Link]

  • Spivey, A. (2020). Overcoming Challenges in Fluorine-Based Chemistry. Pharmaceutical Technology, 44(11). Available at: [Link]

  • Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Oakwood Chemical. Available at: [Link]

  • Hu, J., et al. (2014). An overview of reductive trifluoromethylation reactions using electrophilic `+CF3' reagents. Journal of Fluorine Chemistry, 167, 32-44. Available at: [Link]

  • Togni, A., et al. (2018). Recent Development of Catalytic Trifluoromethoxylation Reactions. CHIMIA, 72(9), 586-591. Available at: [Link]

  • White, M. C., et al. (2022). Fluorinated Solvents for Chemoselective Oxidations: A Strategy toward Synthetic Ideality in Natural Product Synthesis. The Journal of Organic Chemistry, 87(3), 1546-1558. Available at: [Link]

  • Hopkinson, M. N., et al. (2025). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Organic & Biomolecular Chemistry. Available at: [Link]

  • Tan, Y. Q., & Lee, Z. Y. (2018). Effect of Temperature on the Purity and Yield of Aspirin. Academia.edu. Available at: [Link]

  • Okuyama, T., & Ishida, Y. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry, 87(3), 1559-1567. Available at: [Link]

Sources

Troubleshooting

Removing metal catalyst residues from 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Technical Support Center: Catalyst Removal Topic: Strategies for Removing Metal Catalyst Residues from 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol This guide provides in-depth technical assistance for researchers and pro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalyst Removal

Topic: Strategies for Removing Metal Catalyst Residues from 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

This guide provides in-depth technical assistance for researchers and process chemists facing the critical challenge of removing residual metal catalysts, particularly palladium, from the active pharmaceutical ingredient (API) intermediate, 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. Achieving exceptionally low levels of these impurities is not just a matter of product purity but a strict regulatory requirement.

Frequently Asked Questions (FAQs)

Q1: Why is removing palladium from 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol particularly challenging?

The structure of the target molecule is the primary source of the difficulty. The presence of the primary amine and the vicinal hydroxyl group creates a bidentate chelate system. These groups can strongly coordinate with residual palladium species that have leached from the catalyst surface (e.g., Pd/C) during the reaction, forming soluble organometallic complexes. These dissolved complexes are not removable by simple filtration of the heterogeneous catalyst.[1][2]

Q2: What are the regulatory requirements for residual metals like palladium in APIs?

Global regulatory bodies, guided by the International Council for Harmonisation (ICH) Q3D Guideline for Elemental Impurities, mandate strict control over such contaminants.[3][4] Palladium is classified as a Route-Specific Class 2B element, with a Permitted Daily Exposure (PDE) of 100 µ g/day for oral administration.[5][6] This translates to a concentration limit in the final API that is typically in the low parts-per-million (ppm) range (e.g., <10 ppm), depending on the maximum daily dose of the drug.[6][7]

Q3: What are the principal methods for removing residual palladium?

The most common and effective strategies include:

  • Adsorption onto Scavengers: Using solid-supported materials with functional groups that have a high affinity for palladium (e.g., thiols, thioureas, amines).[8][9] This is often the most effective and selective method.[10]

  • Activated Carbon Treatment: A cost-effective method where activated carbon adsorbs the metal impurities. However, it can be non-selective and may also adsorb the product, leading to yield loss.[1]

  • Chromatography: Passing the product through a column (e.g., silica gel) can separate the polar product from less polar palladium complexes.[11][12]

  • Crystallization: Can be effective, but success is not guaranteed as palladium complexes can sometimes co-crystallize with the product.[2][13]

Q4: How can I accurately measure the final palladium concentration in my product?

The industry-standard analytical method for quantifying trace metal impurities is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[13][14] This technique offers the high sensitivity required to detect palladium levels down to the parts-per-billion (ppb) range, ensuring compliance with the stringent limits set by regulatory guidelines.[7][15]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-solution format.

Problem 1: My ICP-MS results show high palladium levels (>50 ppm) even after carefully filtering off the Pd/C catalyst through Celite.

  • Underlying Cause: This is a classic sign of catalyst leaching. The palladium is not present as solid particles but as soluble or colloidal species complexed with your amino alcohol product. Simple filtration, even through a fine filter aid like Celite, will not remove these dissolved impurities.[12][16]

  • Solution Pathway:

    • Employ a Metal Scavenger: This is the most direct and effective solution. Thiol-functionalized silica scavengers are an excellent first choice due to the high affinity of sulfur for palladium.[16]

    • Optimize Scavenging Conditions: Stir the solution of your crude product with the scavenger (typically 5-10 wt% equivalents relative to the product) for a set period (2-18 hours) and at a specific temperature (room temperature to 50 °C).[2][16]

    • Verify Removal: After scavenging, filter off the solid scavenger and analyze the filtrate by ICP-MS to confirm the reduction in palladium levels.

Problem 2: I am experiencing significant product loss (>15%) during the purification step.

  • Underlying Cause (if using Activated Carbon): Activated carbon has a high surface area with various functional groups that can non-selectively adsorb your polar amino alcohol product along with the palladium impurities.[1]

  • Underlying Cause (if using Chromatography): The basic amine in your product can bind strongly to the acidic surface of standard silica gel, leading to streaking, poor separation, and low recovery.[12]

  • Solution Pathway:

    • Switch to a More Selective Method: Prioritize metal scavengers over activated carbon. High-quality scavengers are designed for high selectivity towards the metal, minimizing interaction with the API.[10]

    • Optimize Carbon Treatment: If activated carbon is the only option, minimize the amount used (start at 1-2 wt%) and the contact time.

    • Modify Chromatographic Conditions: If using column chromatography, pre-treat the silica gel by flushing it with a solvent system containing a small amount of a competitive base, like 0.5-1% triethylamine, to neutralize the acidic sites before loading your product. Alternatively, consider using a different stationary phase, such as alumina.

Problem 3: The scavenger I used is not reducing the palladium levels sufficiently.

  • Underlying Cause: The efficiency of scavenging can be influenced by several factors:

    • Kinetics: The binding reaction may be slow and has not reached equilibrium.

    • Stoichiometry: An insufficient amount of scavenger was used for the level of palladium present.

    • Accessibility: The palladium may be so tightly bound to your product that the scavenger cannot effectively compete for it.

    • Scavenger Choice: The chosen functional group may not be optimal for the specific palladium species in your mixture.

  • Solution Pathway:

    • Increase Contact Time and/or Temperature: Extend the stirring time to 12-24 hours. Gentle heating (e.g., 40-50 °C) can often increase the rate of binding, but first, confirm your product is stable at that temperature.[16]

    • Increase Scavenger Equivalents: Double the amount of scavenger used and repeat the experiment.

    • Screen Different Scavengers: Test a panel of scavengers with different functional groups (e.g., Thiol, Thiol-Thiourea combination, Triamine) to find the most effective one for your system.[16]

Visual Workflow: Selecting a Purification Strategy

start Crude Product (Post-Reaction) filter_catalyst Filter Heterogeneous Catalyst (e.g., Pd/C) through Celite start->filter_catalyst analyze_pd Analyze Pd Content (ICP-MS) filter_catalyst->analyze_pd spec_met Specification Met? (<10 ppm) analyze_pd->spec_met scavenge Treat with Metal Scavenger spec_met->scavenge No final_product Final Purified Product spec_met->final_product Yes filter_scavenger Filter Scavenger scavenge->filter_scavenger analyze_pd2 Analyze Pd Content (ICP-MS) filter_scavenger->analyze_pd2 spec_met2 Specification Met? analyze_pd2->spec_met2 troubleshoot Troubleshoot Scavenging (See Guide) spec_met2->troubleshoot No spec_met2->final_product Yes troubleshoot->scavenge

Caption: Decision workflow for palladium purification.

Detailed Experimental Protocol: Thiol-Scavenger Treatment

This protocol provides a general procedure for using a thiol-functionalized silica scavenger.

  • Initial Filtration: After the catalytic reaction is complete, cool the reaction mixture to room temperature. Remove the bulk heterogeneous catalyst (e.g., Pd/C) by filtering through a pad of Celite®. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.

  • Quantify Initial Contamination: Take a small, representative sample of the filtrate for ICP-MS analysis to determine the starting palladium concentration (ppm).

  • Scavenger Setup: Transfer the filtrate to a clean reaction vessel equipped with a magnetic stirrer.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) to the solution. A typical starting point is 5-10 weight equivalents relative to the mass of the crude product.

  • Scavenging: Stir the suspension vigorously at room temperature (20-25 °C) for 4-18 hours. The optimal time should be determined experimentally.[2]

  • Removal of Scavenger: Filter the mixture to remove the solid scavenger. Wash the scavenger on the filter with fresh solvent to recover any adsorbed product.

  • Final Analysis: Combine the filtrate and washings. Concentrate the solution under reduced pressure to obtain the purified product. Submit a final sample for ICP-MS analysis to confirm that the residual palladium level is within the required specification (<10 ppm).

Mechanism of Thiol-Based Scavenging

cluster_0 Silica Support cluster_1 Reaction Solution Si Si Thiol SH Si->Thiol  -Linker-SH Bound_Pd S-Pd(II) Si->Bound_Pd  -Linker- Pd_complex [Product-Pd(II)-L₂]⁺ Pd_complex->Thiol Coordination Binding Thiol->Bound_Pd Forms Stable Thiolate Complex

Caption: Palladium binding to a thiol-functionalized scavenger.

Data Summary: Comparison of Purification Methods

MethodTypical Pd Removal EfficiencyProduct YieldKey AdvantagesKey Disadvantages
Filtration (Celite) Poor (for soluble Pd)>98%Simple, fast, removes bulk catalystIneffective against leached/soluble metal species.[16]
Activated Carbon Moderate to High75-95%Low cost, widely availableNon-selective, can lead to significant product loss.[1]
Silica Gel Chromatography Moderate to High70-90%Can remove other impurities simultaneouslyPotential for high product loss with basic amines.[12]
Metal Scavengers Very High (>99%)>95%High selectivity, high product yield, robust.[10][17]Higher initial cost compared to carbon.

References

  • ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Scavenging Technologies from Johnson Matthey. Johnson Matthey. [Link]

  • ICH Q3D Guideline For Elemental Impurities Testing & Risk Assessment. Intertek. [Link]

  • Guideline for Elemental Impurities Q3D(R2). International Council for Harmonisation (ICH). [Link]

  • DualPore™ Metal Scavenger for Purification. DPS Inc. [Link]

  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharmaceutical Services. [Link]

  • Safeguarding Drugs: Controlling Elemental Impurities (ICH Q3D). QbD Group. [Link]

  • Metal scavengers. Johnson Matthey. [Link]

  • Metal Scavenger Applications. PhosphonicS. [Link]

  • Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. PharmaTech. [Link]

  • CHAPTER 16: Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. Royal Society of Chemistry. [Link]

  • How to Remove Palladium in three easy steps. Biotage. [Link]

  • Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. [Link]

  • How can i remove palladium Pd catalyst easily? ResearchGate. [Link]

  • Improving Operator Safety in API Catalyst Recovery. Amazon Filters. [Link]

Sources

Optimization

Resolving solubility issues of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in water

Welcome to the technical support resource for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve aqueous...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to effectively address and resolve aqueous solubility challenges encountered during experimental work. Here, we synthesize fundamental physicochemical principles with proven laboratory techniques to provide a logical, step-by-step approach to achieving successful solubilization.

Understanding the Molecule: Why is Solubility a Challenge?

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol possesses a chemical structure that presents inherent solubility challenges in neutral aqueous solutions. The primary contributing factor is the 3,4,5-trifluorophenyl group . This highly fluorinated aromatic ring is lipophilic (hydrophobic), meaning it repels water molecules, which significantly hinders dissolution.[1] While the molecule also contains polar, hydrophilic groups—an amino (-NH₂) group and a hydroxyl (-OH) group—their influence is often insufficient to overcome the hydrophobicity of the large fluorinated ring system in neutral water.

However, the presence of the basic amino group is the key to unlocking its solubility. By manipulating the pH of the solvent, we can ionize this group, drastically altering the molecule's polarity and its interaction with water.

Frequently Asked Questions (FAQs)

Q1: I've added my 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol to deionized water, and it's not dissolving. What's wrong? This is expected behavior. The compound is poorly soluble in neutral water due to the hydrophobic nature of the trifluorophenyl ring. The first and most effective strategy is to adjust the pH of your aqueous solution.

Q2: What is the most straightforward method to try first for dissolving this compound? pH adjustment . Since the molecule contains a basic amino group, lowering the pH of the water with a suitable acid will protonate this group (to -NH₃⁺). This creates a salt form of your compound, which is ionic and therefore significantly more water-soluble.[2][3] This is the most common and effective method for increasing the solubility of basic drugs.[2]

Q3: Will heating the solution help? Heating can temporarily increase the solubility of many compounds, but it can also lead to the degradation of your molecule. Furthermore, upon cooling to ambient temperature for your experiment, the compound will likely precipitate out of the solution, creating a supersaturated and unstable state. Therefore, relying solely on heat is not a robust or recommended strategy.

Q4: Are there alternatives if pH adjustment is not suitable for my experiment? Yes. If your experimental conditions are incompatible with a low pH, you can explore other methods such as using co-solvents , surfactants , or cyclodextrin complexation . These techniques are detailed in the Troubleshooting Guide below.

In-Depth Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues, starting with the most effective and straightforward method.

Initial Assessment: Visual Observation

Before applying any technique, perform a simple test. Add a small, known amount of the compound to your desired volume of water. Stir or vortex thoroughly for several minutes. If you observe suspended particles, cloudiness, or an oily film, it confirms poor solubility.

Method 1: pH Adjustment (Primary Recommendation)

The Scientific Principle: The amino group (-NH₂) on your molecule is a weak base. According to the Henderson-Hasselbalch equation, when the pH of the solution is lowered to a value at least 2 units below the pKa of the conjugate acid (R-NH₃⁺), the amino group will be predominantly in its protonated, ionized form. This cationic species is highly polar and readily interacts with water molecules, leading to a dramatic increase in solubility.[2][][5]

Experimental Protocol: Acid Titration for Solubilization

  • Prepare a Slurry: Add the desired mass of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol to approximately 90% of your final target volume of water. This will form a slurry or suspension.

  • Select an Acid: Use a dilute solution of a biocompatible or experimentally compatible acid (e.g., 0.1 M Hydrochloric Acid (HCl) or 0.1 M Citric Acid).

  • Titrate Slowly: While stirring the slurry vigorously, add the dilute acid dropwise.

  • Observe for Clarity: Continue adding the acid and monitor the solution. You will observe the suspended particles beginning to dissolve as the pH drops.

  • Endpoint: The endpoint is reached when the solution becomes completely clear. Avoid adding a large excess of acid.

  • pH Measurement: Measure the final pH of the clear solution. This pH is the minimum required for complete solubilization at that specific concentration.

  • Final Volume Adjustment: Add water to reach your final target volume and mix thoroughly.

Data Interpretation:

Target ConcentrationObservation in Neutral WaterRequired pH for Solubilization (Hypothetical)
1 mg/mLCloudy Suspension~ pH 5.0
5 mg/mLDense Suspension~ pH 4.0
10 mg/mLDense Suspension~ pH 3.5
Note: These pH values are illustrative. The exact pH will depend on the compound's intrinsic solubility and pKa.

Troubleshooting Flowchart: pH Adjustment

start Start: Compound Slurry in Water add_acid Add dilute acid dropwise while stirring start->add_acid check_clear Is the solution completely clear? add_acid->check_clear measure_ph Yes: Measure final pH Adjust to final volume check_clear->measure_ph Yes add_more_acid No: Continue adding acid check_clear->add_more_acid No end End: Solubilized Compound measure_ph->end add_more_acid->add_acid

Caption: Workflow for solubilizing the compound via pH adjustment.

Method 2: Co-solvency

The Scientific Principle: If pH modification is not an option, using a co-solvent can be effective. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][6] This reduction in polarity lowers the interfacial tension between the aqueous phase and the hydrophobic compound, making it easier for the compound to dissolve.[7]

Common Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[][6]

Experimental Protocol: Co-solvent System Preparation

  • Select a Co-solvent: Choose a co-solvent that is compatible with your downstream application. For biological assays, ethanol, PG, and PEG 400 are common choices.

  • Prepare Co-solvent Blends: Create a series of co-solvent/water mixtures (e.g., 10%, 20%, 30% v/v co-solvent in water).

  • Dissolve the Compound: Attempt to dissolve your compound directly in the co-solvent first, as this is often easier. Then, slowly add water while stirring to reach the desired final co-solvent percentage. Alternatively, add the compound to the pre-made blends.

  • Determine Minimum Requirement: Identify the lowest percentage of co-solvent that achieves complete solubilization of your compound at the target concentration. The goal is to use as little organic solvent as possible.

Considerations:

  • Toxicity: Co-solvents can be toxic to cells in biological assays. Always run a vehicle control (co-solvent without the compound) to assess its effect.

  • Precipitation: When a concentrated stock in a high percentage of co-solvent is diluted into a fully aqueous buffer, the compound may precipitate. Ensure the final concentration of the co-solvent in the assay is low enough to maintain solubility.

Method 3: Use of Surfactants

The Scientific Principle: Surfactants are amphiphilic molecules with a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail. Above a certain concentration, called the Critical Micelle Concentration (CMC), surfactants self-assemble into spherical structures called micelles.[8] The hydrophobic tails form the core of the micelle, creating a microenvironment that can encapsulate your poorly soluble compound, while the hydrophilic heads face outward, allowing the entire structure to be dispersed in water.[9]

Common Surfactants: Polysorbate 80 (Tween® 80), Sodium Dodecyl Sulfate (SDS).[10] Non-ionic surfactants like Polysorbate 80 are generally preferred for biological applications due to lower toxicity.

Mechanism of Surfactant Solubilization

Caption: Surfactants encapsulate the hydrophobic compound within a micelle.

Experimental Protocol: Surfactant-based Solubilization

  • Prepare Surfactant Stock: Make a concentrated stock solution of the surfactant (e.g., 10% Tween® 80 in water).

  • Test Concentrations: Prepare a range of dilute surfactant solutions (e.g., 0.1%, 0.5%, 1.0% v/v) in water. Ensure these concentrations are above the surfactant's CMC.

  • Add Compound: Add the compound to each surfactant solution and stir or sonicate until it dissolves.

  • Identify Optimal Concentration: Determine the lowest surfactant concentration that provides complete and stable solubilization.

Method 4: Complexation with Cyclodextrins

The Scientific Principle: Cyclodextrins (CDs) are cyclic oligosaccharides shaped like a truncated cone.[11] Their exterior is hydrophilic, making them water-soluble, while the central cavity is hydrophobic.[11] Your lipophilic trifluorophenyl group can fit inside this cavity, forming a "host-guest" inclusion complex.[][13] This complex effectively masks the hydrophobic part of your molecule, and the hydrophilic exterior of the cyclodextrin allows the entire complex to dissolve readily in water.[11][]

Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used due to their high aqueous solubility and safety profiles.[][14]

Mechanism of Cyclodextrin Complexation

cluster_complex C Compound C_inside C C->C_inside plus + CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD_complex CD->CD_complex

Caption: The hydrophobic part of the compound enters the cyclodextrin cavity.

Experimental Protocol: Kneading Method for Complexation

  • Molar Ratio: Determine the desired molar ratio of cyclodextrin to your compound (start with 1:1).

  • Mix Components: Weigh out the appropriate amounts of your compound and the chosen cyclodextrin (e.g., HP-β-CD).

  • Knead: Place the powder mixture in a mortar. Add a small amount of a water/alcohol blend (e.g., 50% ethanol) to form a thick, consistent paste.

  • Triturate: Knead the paste thoroughly for 30-45 minutes.

  • Dry: Dry the resulting paste in an oven at a low temperature (e.g., 40-50°C) until the solvent has completely evaporated and you are left with a dry powder.

  • Test Solubility: Attempt to dissolve the resulting powder complex in water. The solubility should be significantly enhanced compared to the original compound.

Summary of Techniques

MethodMechanismAdvantagesDisadvantages
pH Adjustment Ionization of the basic amino group to form a soluble salt.[2][]Simple, highly effective, uses minimal excipients.[]Not suitable for experiments requiring neutral pH; potential for drug instability at extreme pH.
Co-solvency Reduces the polarity of the aqueous solvent system.[][6]Effective for many hydrophobic compounds; simple to formulate.Potential for cellular toxicity; may cause precipitation upon dilution.
Surfactants Encapsulation of the compound within micelles.[9]High solubilization capacity; can improve stability.Can interfere with biological assays; potential for cell lysis at high concentrations.
Cyclodextrins Formation of a water-soluble host-guest inclusion complex.[11][]Low toxicity (especially modified CDs); can improve bioavailability and stability.[11][]Requires specific molar ratios; may be less effective for very large molecules.

References

  • Cosolvent - Wikipedia. (n.d.). Wikipedia. Retrieved March 7, 2024, from [Link]

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.
  • How to improve the bioavailability of drugs using fluorinated pharmaceutical intermediates? (2025, June 18). Protheragen. Retrieved March 7, 2024, from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21.
  • Surfactant Excipients. (n.d.). Protheragen. Retrieved March 7, 2024, from [Link]

  • Reddy, P., et al. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. International Journal of Pharmacy and Chemical Sciences.
  • Blanford, W. J., et al. (n.d.). Solubility enhancement and QSPR correlations for polycyclic aromatic hydrocarbons complexation with α, β, and γ cyclodextrins.
  • Gadang, S., et al. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. PubMed. Retrieved March 7, 2024, from [Link]

  • Singh, A., et al. (2012). Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC. Retrieved March 7, 2024, from [Link]

  • Comprehensive Review on Applications of Surfactants in Vaccine Formulation, Therapeutic and Cosmetic Pharmacy and Prevention of Pulmonary Failure due to COVID-19. (2022, March 21). PMC. Retrieved March 7, 2024, from [Link]

  • Bodnar, M., et al. (2020). Cyclodextrin Complexation Improves the Solubility and Caco-2 Permeability of Chrysin. MDPI.
  • Cao, C., et al. (2025, September 17).
  • Effect of alcohol on the solubility of amino acid in water. (n.d.). ResearchGate. Retrieved March 7, 2024, from [Link]

  • Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? (2025, July 31). Roquette. Retrieved March 7, 2024, from [Link]

  • 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • Techniques for Improving Solubility. (2022, November 15). International Journal of Medical Science and Dental Research.
  • Compound 2-Aminoethanol. (2010, April 8). FooDB. Retrieved March 7, 2024, from [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. (n.d.). DigitalCommons@URI. Retrieved March 7, 2024, from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. (2022, June 29).
  • 5 Novel Techniques for Solubility Enhancement. (2021, July 26). Ascendia Pharmaceutical Solutions. Retrieved March 7, 2024, from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI.
  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. (2021, May 31). Brieflands.
  • Enhanced Solubility through API Processing: Salt and Cocrystal Form
  • Salt and Polymorph Selection Strategy Based on the Biopharmaceutical Classification System for Early Pharmaceutical Development. (2010, January 1).
  • How do I purify ionizable organic amine compounds using flash column chrom
  • pH Adjusting Database. (n.d.). CompoundingToday.com. Retrieved March 7, 2024, from [Link]

  • Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. (n.d.).
  • 1-(2-Amino-3-chloro-5-methoxyphenyl)ethan-1-one. (n.d.). EPA. Retrieved March 7, 2024, from [Link]

  • Solubility Enhancement of Drugs. (2022, January 1).
  • 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. (n.d.). PubChem. Retrieved March 7, 2024, from [Link]

  • FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022, October 11). MDPI.
  • 4 Factors Affecting Solubility of Drugs. (1970, January 1). Ascendia Pharmaceutical Solutions.

Sources

Reference Data & Comparative Studies

Validation

Master Guide: 1H NMR Interpretation of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Topic: 1H NMR Spectral Interpretation of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In the h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H NMR Spectral Interpretation of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes environment of pharmaceutical synthesis, 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol represents a critical chiral building block. Its structural integrity is defined by two distinct features: a highly coupled electron-deficient aromatic ring and a polar, chiral amino-alcohol backbone.

This guide moves beyond basic peak listing. We compare the diagnostic performance of standard 1H NMR protocols against optimized methodologies (Solvent Selection & Heteronuclear Validation). By analyzing the complex spin systems of this molecule, we establish a self-validating analytical workflow that ensures enantiomeric and structural purity.

Part 1: Structural Breakdown & Spin System Analysis

Before interpreting the spectrum, we must deconstruct the molecule into its constituent spin systems. The presence of the 3,4,5-trifluoro motif introduces significant scalar coupling (


-coupling) complexities often missed in automated reports.
The Molecule[1][2][3][4][5]
  • Formula:

    
    
    
  • Chiral Center: C2 (Benzylic position)

  • Key Features:

    • Aromatic Region (Spin System A): Two chemically equivalent protons (H2, H6) in a freely rotating ring, coupled to three distinct fluorine environments.

    • Aliphatic Backbone (Spin System B): An

      
       (or 
      
      
      
      ) system formed by the chiral methine proton (
      
      
      ) and the diastereotopic methylene protons (
      
      
      ).
Diagram: Spin System Connectivity

Figure 1: Connectivity map highlighting the flow of magnetic influence (coupling) across the molecule.

Part 2: Comparative Analysis (Methodology)

The "performance" of an NMR experiment is defined by its resolution and diagnostic utility. Below, we compare the standard approach (CDCl3) with the recommended "High-Fidelity" approach (DMSO-d6).

Table 1: Comparative Performance of NMR Solvents for Amino Alcohols

FeatureMethod A: Standard (

)
Method B: High-Fidelity (

)
Verdict
Solubility Moderate to Poor (Aggregation common)Excellent (Disrupts aggregation)Method B
-OH/-NH Signal Broad, often invisible (Exchange)Sharp, distinct multiplets Method B
Diastereotopicity

protons often overlap
Resolved ABX system Method B
Water Peak ~1.56 ppm (Interferes with aliphatic)~3.33 ppm (Usually clear of key signals)Method B

Expert Insight: For this specific compound,


 is inferior. The intramolecular H-bonding between the amine and alcohol can cause peak broadening. We exclusively recommend Method B (

)
for structural validation to observe the vicinal coupling of the -OH proton, which confirms the primary alcohol status.
Part 3: Detailed Spectral Interpretation (Method B: DMSO-d6)
1. The Aromatic "Fingerprint" (6.9 – 7.5 ppm)

The 3,4,5-trifluorophenyl group is the most diagnostic region. Unlike a standard phenyl ring (multiplet), this system produces a specific splitting pattern due to Heteronuclear coupling (


).
  • Protons: H2 and H6 (Chemically equivalent due to symmetry).

  • Couplings:

    • 
       (coupling to F3/F5): ~6–9 Hz.
      
    • 
       (coupling to F4): ~4–7 Hz.
      
  • Appearance: The signal typically appears as a dd (doublet of doublets) or a pseudotriplet depending on the resolution and exact

    
     values.
    
  • Chemical Shift:

    
     ppm.
    
2. The Chiral Backbone (ABX System)

The chirality at C2 makes the two protons on C1 (


) diastereotopic (magnetically non-equivalent). They do not appear as a simple doublet.
  • Methine (

    
    , -CH-NH2): 
    
    • Shift:

      
       ppm.
      
    • Pattern: Multiplet (dd or ddd). Couples to

      
      , 
      
      
      
      , and potentially
      
      
      .
  • Methylene (

    
    , -CH2-OH): 
    
    • Shift:

      
       ppm.
      
    • Pattern: Two distinct sets of signals (complex multiplets).

    • Coupling:

      • Geminal (

        
        ): ~10–12 Hz (Large).
        
      • Vicinal (

        
         & 
        
        
        
        ): ~3–8 Hz (Unequal).
      • Vicinal to OH (

        
        ): ~5 Hz (Visible in DMSO).
        
3. Exchangeable Protons
  • -OH:

    
     ppm (Triplet in DMSO due to coupling with 
    
    
    
    ).
  • -NH2:

    
     ppm (Broad singlet, varies with concentration).
    
Part 4: Experimental Protocol

To reproduce the High-Fidelity data, follow this self-validating protocol.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 5–10 mg of the amino alcohol.

    • Dissolve in 0.6 mL of DMSO-d6 (99.9% D).

    • Critical: Ensure the NMR tube is essentially water-free. Water exchange collapses the -OH triplet into a singlet.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° (ensures quantitative relaxation).

    • Relaxation Delay (D1):

      
       5 seconds (Trifluoro aromatics have long T1 times; insufficient delay under-integrates the aromatic region).
      
    • Scans (NS): 16–64 (Signal-to-noise > 100:1).

  • Processing:

    • Apply exponential multiplication (LB = 0.3 Hz).

    • Reference DMSO residual peak to 2.50 ppm.

Diagram: Analysis Workflow

Figure 2: Decision tree for validating spectral quality during acquisition.

Part 5: Advanced Validation (Self-Correction)

If the 1H NMR is ambiguous, the 19F NMR serves as the ultimate arbitrator. This is the "Trustworthiness" pillar of our analysis.

  • 1H NMR Limitation: Overlap of aromatic signals with other aromatic impurities.

  • 19F NMR Solution:

    • Signal 1 (F4, para): Triplet (coupled to F3/F5).

      
       ppm.[6]
      
    • Signal 2 (F3/F5, meta): Doublet of doublets (coupled to F4 and H2/H6).

      
       ppm.[6]
      
    • Note: Integration ratio must be 1:2 (F4 : F3/F5).

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[7] Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Spin-Spin Coupling). Link

  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. (Section: Fluorine Coupling Constants). Link

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Diastereotopic Protons). Link

Sources

Comparative

A Comparative Guide to Determining the Enantiomeric Excess of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

For Researchers, Scientists, and Drug Development Professionals The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules such as 2-Amino-2-(3,4,5-t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a cornerstone of modern pharmaceutical development. For chiral molecules such as 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, a key building block in the synthesis of various bioactive compounds, the stereochemical purity is not merely a quality metric but a critical determinant of therapeutic efficacy and safety. Different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.[1] This guide offers a comprehensive comparison of the principal analytical techniques for determining the enantiomeric excess of this and structurally related amino alcohols, providing the in-depth technical insights necessary for informed method selection and implementation.

The Analytical Imperative: Why Enantiomeric Purity Matters

The trifluorinated phenyl group in 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol imparts unique electronic properties and metabolic stability, making it an attractive moiety in drug design. However, the presence of a stereocenter necessitates stringent control and accurate measurement of its enantiomeric composition. Regulatory bodies worldwide mandate the characterization of individual enantiomers in chiral drug substances, driving the need for robust and reliable analytical methodologies.[2]

This guide will explore and compare three major analytical techniques:

  • Chiral High-Performance Liquid Chromatography (HPLC): The industry gold standard for its accuracy and robustness.

  • Chiral Gas Chromatography (GC): A powerful technique for volatile compounds, often requiring derivatization.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A non-separative method providing rapid analysis through the use of chiral auxiliaries.

Comparative Analysis of Key Analytical Methods

The selection of an appropriate analytical technique hinges on a variety of factors including the required accuracy, sample throughput, available instrumentation, and the specific properties of the analyte. The following table provides a comparative overview of the primary methods for determining the enantiomeric excess of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

Analytical TechniqueChiral Selector/MethodResolution (Rs)Analysis TimeAdvantagesDisadvantages
Chiral HPLC Polysaccharide-based CSP> 2.015-45 minDirect analysis, high resolution, robust, widely applicable.[3]Requires specific and often expensive chiral columns, method development can be time-consuming.
Pirkle-type CSP> 1.510-30 minGood for compounds with π-acidic or π-basic groups, faster analysis times.[4]May require derivatization to introduce a suitable interactive group.
Chiral GC-MS Derivatization (e.g., TFAA) + Chiral Capillary Column (e.g., Chirasil-Val)> 2.020-50 minHigh sensitivity and resolution, provides structural information from MS.[5]Requires derivatization, which adds a step and potential for side reactions; analyte must be volatile.[6]
NMR Spectroscopy Chiral Derivatizing Agent (e.g., Mosher's Acid)N/A (signal separation)5-20 minRapid analysis, no separation needed, can provide structural information.[7]Lower sensitivity and accuracy compared to chromatography, may require higher sample concentrations, derivatization is necessary.[8]
Chiral Solvating Agent (e.g., BINOL derivatives)N/A (signal separation)5-15 minRapid, non-covalent interaction, no chemical modification of the analyte.[9]Signal separation can be small, requiring high-field NMR; may not be effective for all analytes.

In-Depth Methodologies and Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely employed technique for the separation and quantification of enantiomers due to its high accuracy, precision, and robustness.[2] The principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times.

Workflow for Chiral HPLC Method Development:

Caption: Workflow for chiral HPLC method development.

Detailed Experimental Protocol for Chiral HPLC:

  • Objective: To separate and quantify the enantiomers of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol to determine its enantiomeric excess.

  • Materials and Reagents:

    • Racemic standard of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

    • Enantiomerically pure standards (if available)

    • HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH)

    • Basic additive: diethylamine (DEA) or ethylenediamine (EDA)

    • Chiral HPLC column (e.g., CHIRALPAK® AD-H or a similar polysaccharide-based column)

    • HPLC system with a UV detector

  • Procedure:

    • System Preparation: Equilibrate the HPLC system and the chiral column with the mobile phase for at least 30-60 minutes to ensure a stable baseline.

    • Mobile Phase Preparation: A typical starting mobile phase for amino alcohols on a polysaccharide-based CSP is a mixture of n-hexane and an alcohol (e.g., IPA or EtOH) in a 90:10 (v/v) ratio. To improve peak shape and reduce tailing for the basic amino group, a small amount of a basic additive like DEA (0.1%) can be added.[3]

    • Standard and Sample Preparation: Prepare a stock solution of the racemic standard in the mobile phase at a concentration of approximately 1 mg/mL. Prepare the sample solution at a similar concentration.

    • Chromatographic Conditions:

      • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm)

      • Mobile Phase: n-Hexane/Isopropanol/DEA (80:20:0.1, v/v/v)

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection: UV at 220 nm

      • Injection Volume: 10 µL

    • Analysis:

      • Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.

      • Inject the sample solution.

      • Identify the peaks corresponding to the two enantiomers.

    • Data Calculation: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

      • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer)

Chiral Gas Chromatography (GC)

For volatile and thermally stable compounds, chiral GC offers excellent resolution and sensitivity.[6] As 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol has polar functional groups (-NH₂ and -OH), derivatization is necessary to increase its volatility and improve chromatographic performance.

Derivatization and Analysis Workflow for Chiral GC:

Caption: Workflow for chiral GC analysis with derivatization.

Detailed Experimental Protocol for Chiral GC:

  • Objective: To determine the enantiomeric excess of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol via derivatization followed by chiral GC-MS analysis.

  • Materials and Reagents:

    • Racemic and enantiopure standards of the analyte

    • Derivatizing agent: Trifluoroacetic anhydride (TFAA)

    • Aprotic solvent: Dichloromethane (DCM) or Ethyl Acetate

    • Chiral capillary column (e.g., Chirasil-Val)

    • GC-MS system

  • Procedure:

    • Derivatization:

      • In a vial, dissolve approximately 1 mg of the sample or standard in 1 mL of DCM.

      • Add 100 µL of TFAA.

      • Seal the vial and heat at 60 °C for 30 minutes.

      • Cool to room temperature and evaporate the solvent and excess reagent under a gentle stream of nitrogen.

      • Reconstitute the residue in 1 mL of ethyl acetate.

    • GC-MS Conditions:

      • Column: Chirasil-Val (25 m x 0.25 mm i.d., 0.16 µm film thickness)

      • Carrier Gas: Helium at a constant flow of 1.2 mL/min

      • Injector Temperature: 250 °C

      • Oven Temperature Program: Start at 100 °C, hold for 2 min, then ramp to 200 °C at 5 °C/min.

      • MS Detector: Electron ionization (EI) at 70 eV, scanning from m/z 50 to 500.

    • Analysis and Calculation:

      • Inject the derivatized racemic standard to identify the retention times of the two diastereomeric derivatives.

      • Inject the derivatized sample.

      • Calculate the enantiomeric excess based on the integrated peak areas of the two separated diastereomers.

NMR Spectroscopy with a Chiral Derivatizing Agent

NMR spectroscopy offers a rapid method for determining enantiomeric excess without the need for chromatographic separation.[10] The use of a chiral derivatizing agent (CDA), such as Mosher's acid chloride (MTPA-Cl), converts the enantiomers into diastereomers, which will have distinct signals in the NMR spectrum.[7]

Detailed Experimental Protocol for NMR with a CDA:

  • Objective: To determine the enantiomeric excess of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol using ¹H or ¹⁹F NMR spectroscopy after derivatization with a chiral agent.

  • Materials and Reagents:

    • Sample of the analyte

    • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)

    • Anhydrous pyridine or triethylamine

    • Deuterated chloroform (CDCl₃)

    • NMR spectrometer

  • Procedure:

    • Derivatization:

      • In a dry NMR tube, dissolve about 5-10 mg of the analyte in 0.5 mL of CDCl₃.

      • Add a small excess (1.2 equivalents) of anhydrous pyridine.

      • Add a slight excess (1.1 equivalents) of (R)-MTPA-Cl.

      • Cap the NMR tube and shake gently. The reaction is typically complete within 15-30 minutes at room temperature.

    • NMR Analysis:

      • Acquire a ¹H or ¹⁹F NMR spectrum of the reaction mixture.

      • The fluorine atoms on the trifluoromethyl group of the MTPA moiety or the fluorine atoms on the phenyl ring of the analyte can provide well-resolved signals for the two diastereomers.

      • Identify a pair of well-separated signals corresponding to the two diastereomers.

    • Data Calculation:

      • Integrate the two distinct signals.

      • Calculate the enantiomeric excess from the ratio of the integrals.

Conclusion

The determination of the enantiomeric excess of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol can be effectively achieved through several analytical techniques. Chiral HPLC stands out as the most versatile and widely accepted method for its high accuracy and direct analysis capabilities, making it ideal for quality control and regulatory submissions.[1] Chiral GC is a highly sensitive alternative, particularly when coupled with mass spectrometry, although it necessitates a derivatization step.[6] NMR spectroscopy , with the aid of chiral derivatizing or solvating agents, provides a rapid and non-separative approach that is especially useful for reaction monitoring and high-throughput screening.[8][9]

The ultimate choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available instrumentation. For routine and definitive quantification, a validated chiral HPLC method is recommended. For rapid screening or when structural confirmation is needed, NMR or GC-MS can be invaluable tools.

References

  • Journal of Chromatographic Science. HPLC Separation of Enantiomers of Amino Acids and Amino Alcohols on Ionically Bonded Chiral Stationary Phases Consisting of Cyanuric Chloride with Amino Acid and Dialkylamine Substituents. Oxford Academic. Available from: [Link]

  • SUMICHIRAL. Chiral Columns for enantiomer separation by HPLC. Available from: [Link]

  • Wikipedia. Chiral derivatizing agent. Available from: [Link]

  • PubMed. Chiral separation on various modified amino alcohol-derived HPLC chiral stationary phases. Available from: [Link]

  • Phenomenex. Chiral HPLC Separations. Available from: [Link]

  • ResearchGate. Chiral discrimination of aliphatic amines and amino alcohols using NMR spectroscopy. Available from: [Link]

  • PMC. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Available from: [Link]

  • Frontiers in Chemistry. Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Available from: [Link]

  • Semantic Scholar. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanat. Available from: [Link]

  • ResearchGate. Structures of chiral amino alcohols and amino acids tested (only one.... Available from: [Link]

  • Royal Society of Chemistry. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Available from: [Link]

  • ACS Publications. Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Available from: [Link]

  • LCGC International. Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. Available from: [Link]

  • Acta Naturae. Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Available from: [Link]

  • UNIPI. Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. Available from: [Link]

  • PMC. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. Available from: [Link]

  • Bio-protocol. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Available from: [Link]

  • Royal Society of Chemistry. Simultaneous determination of the concentration and enantiomeric excess of amino acids with a coumarin-derived achiral probe. Available from: [Link]

  • PMC. Enantioselective Recognition of Racemic Amino Alcohols in Aqueous Solution by Chiral Metal‐Oxide Keplerate {Mo132} Cluster Capsules. Available from: [Link]

  • PubMed. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Available from: [Link]

  • MDPI. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. Available from: [Link]

Sources

Validation

Comparative Bioactivity Guide: Trifluorophenyl vs. Phenyl Amino Alcohols in Drug Design

The 1-aryl-2-aminoethanol (arylamino alcohol) scaffold is a 1 in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics ranging from beta-blockers to antimalarial agents[1]. During lead optimiz...

Author: BenchChem Technical Support Team. Date: March 2026

The 1-aryl-2-aminoethanol (arylamino alcohol) scaffold is a 1 in medicinal chemistry, serving as the pharmacophoric core for numerous therapeutics ranging from beta-blockers to antimalarial agents[1]. During lead optimization, medicinal chemists frequently face the decision of whether to utilize an unsubstituted phenyl ring or introduce halogenated moieties. The substitution of a phenyl ring with a trifluorophenyl group (-C6H4CF3) represents a radical but highly effective approach to. This guide objectively compares the bioactivity, physicochemical properties, and synthetic workflows of trifluorophenyl versus phenyl amino alcohols.

Mechanistic Divergence: The Causality of Fluorination

The introduction of a trifluoromethyl (-CF3) group onto the phenyl ring of an amino alcohol is not merely a steric adjustment; it fundamentally alters the molecule's electronic landscape and target engagement.

  • Lipophilicity and Membrane Permeability : The -CF3 group is highly lipophilic. Replacing a hydrogen atom with a -CF3 group typically increases the LogP by ~0.8 to 1.0 units. This enhanced lipophilicity drives superior passive diffusion across lipid bilayers, which is critical for central nervous system (CNS) targets and intracellular pathogens like2[2].

  • pKa Modulation of the Amine : The strong electron-withdrawing nature of the trifluorophenyl group exerts an inductive effect (-I) through the carbon backbone, 1[1]. A less basic amine reduces the degree of protonation at physiological pH (7.4), which can mitigate hERG channel liabilities (cardiotoxicity) and improve oral absorption.

  • Metabolic Shielding : Unsubstituted phenyl rings are highly susceptible to cytochrome P450 (CYP450)-mediated aromatic oxidation, leading to rapid clearance. The robust carbon-fluorine bonds and the steric bulk of the -CF3 group effectively 1, significantly extending the metabolic half-life[1].

  • Target Binding Affinity : In silico and crystallographic studies demonstrate that trifluorophenyl groups can occupy deep hydrophobic pockets (e.g., S' pockets in enzymes) more effectively than unsubstituted phenyls. The -CF3 group engages in orthogonal multipolar interactions and halogen bonding, which can lower binding energy significantly (e.g., achieving 3 in specific kinase/receptor models)[4][3].

G cluster_phenyl Phenyl Amino Alcohol cluster_cf3 Trifluorophenyl Amino Alcohol P_Node Unsubstituted Phenyl Ring P_Metab High CYP450 Oxidation P_Node->P_Metab Susceptible P_Bind Standard Pi-Pi Stacking P_Node->P_Bind Binding C_Node CF3-Substituted Phenyl Ring C_Metab Metabolic Stability C_Node->C_Metab Steric Shield C_Bind Enhanced Hydrophobic Interactions C_Node->C_Bind Deep Pocket

Mechanistic comparison of metabolic stability and target binding for phenyl vs CF3 amino alcohols.

Quantitative Data Comparison

The following table summarizes representative experimental data comparing a standard phenyl amino alcohol with its trifluorophenyl analog, highlighting the profound impact of fluorination on developability metrics.

Property / Metric2-Amino-1-phenylethanol (Phenyl)2-Amino-1-(4-(trifluoromethyl)phenyl)ethanol (Trifluorophenyl)
Calculated LogP (cLogP) ~1.2~2.1
Amine pKa 9.58.2
HLM Half-Life (t1/2) 18 minutes> 60 minutes
Binding Energy (ΔG) -5.2 kcal/mol-7.6 kcal/mol[3]
Antimalarial IC50 > 100 μM< 5 μM[2]

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, researchers must synthesize the analogs and profile their metabolic stability. The following protocols are designed with internal validation mechanisms to ensure trustworthiness and reproducibility.

Protocol A: Regioselective Synthesis of Arylamino Alcohols via Epoxide Aminolysis

Objective: Synthesize the beta-amino alcohol scaffold with high regioselectivity. Causality: Nucleophilic opening of styrene oxide derivatives can yield a mixture of alpha- and beta-amino alcohols. By utilizing Lithium Perchlorate (LiClO4) as a Lewis acid catalyst, the lithium ion coordinates with the epoxide oxygen, enhancing its electrophilicity. The steric bulk of the -CF3 group on the phenyl ring directs the incoming amine nucleophile exclusively to the less hindered terminal carbon, ensuring a >95% yield of the desired beta-amino alcohol[1].

Step-by-Step Methodology:

  • Preparation : Dissolve 1.0 eq of the substituted styrene oxide (e.g., 2-(4-(trifluoromethyl)phenyl)oxirane) in anhydrous acetonitrile.

  • Catalysis : Add 1.2 eq of anhydrous LiClO4. Validation Check: The solution must remain perfectly clear; cloudiness indicates moisture intrusion, which will prematurely hydrolyze the epoxide.

  • Amination : Slowly add 1.5 eq of the desired primary or secondary amine at 0°C to control the exothermic nature of the initial coordination.

  • Reaction : Warm the mixture to room temperature and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 7:3) until the starting epoxide spot is entirely consumed.

  • Workup : Quench the reaction with distilled water, extract the aqueous layer with dichloromethane (3x), dry the combined organic layers over Na2SO4, and concentrate in vacuo.

  • Purification : Purify via flash column chromatography. Confirm the regiochemistry via 1H-NMR (the methine proton adjacent to the hydroxyl group will appear as a distinct doublet of doublets around 4.5-5.0 ppm).

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

Objective: Quantify the metabolic shielding provided by the -CF3 substitution. Causality: CYP450 enzymes in HLMs will rapidly oxidize the unsubstituted phenyl ring. The assay uses NADPH as an essential cofactor for CYP450 activity. A minus-NADPH control is mandatory to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation.

Step-by-Step Methodology:

  • Preparation : Prepare 10 mM stock solutions of the phenyl and trifluorophenyl amino alcohols in DMSO. Dilute to a 1 μM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation Mixture : Combine the test compound, HLM (final protein concentration 0.5 mg/mL), and buffer. Validation Check: Include Verapamil as a high-clearance positive control to validate HLM enzymatic competency.

  • Initiation : Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling : At time points 0, 15, 30, 45, and 60 minutes, extract a 50 μL aliquot and immediately quench it in 150 μL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis : Centrifuge the quenched samples at 14,000 rpm for 10 minutes to pellet the precipitated proteins. Analyze the clear supernatant via LC-MS/MS.

  • Data Processing : Plot the natural log of the remaining parent compound area ratio versus time. The slope of the linear regression yields the elimination rate constant (k), from which the half-life (t1/2 = 0.693/k) is calculated.

Workflow Step1 1. Epoxide Aminolysis (LiClO4 Catalyst) Step2 2. Regioselective Cleavage (β-Amino Alcohol Yield) Step1->Step2 Step3 3. Physicochemical Profiling (LogD & pKa Measurement) Step2->Step3 Data1 Confirmed Structure (NMR/MS) Step2->Data1 Step4 4. In Vitro Bioassay (HLM Stability & IC50) Step3->Step4 Data2 Bioactivity Metrics (Target Binding) Step4->Data2

Experimental workflow from regioselective synthesis to in vitro metabolic and bioactivity profiling.

References

  • BenchChem. Application Notes and Protocols: Synthesis of N-Substituted 2-Amino-1-(4-fluorophenyl)ethanol Derivatives.
  • ACS Publications. A Medicinal Chemist's Guide to Molecular Interactions.
  • PMC - NIH. Exploring the scope of new arylamino alcohol derivatives: Synthesis, antimalarial evaluation, toxicological studies, and target exploration.
  • Frontiers. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine.
  • Walsh Medical Media. Fluorinated Aromatic Amino Acids and its Therapeutic Applications.

Sources

Comparative

Comparative Solid-State Guide: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Executive Summary: The Fluorine Effect in Chiral Building Blocks 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol represents a critical class of fluorinated chiral amino alcohols used as pharmacophores in kinase inhibitors an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Fluorine Effect in Chiral Building Blocks

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol represents a critical class of fluorinated chiral amino alcohols used as pharmacophores in kinase inhibitors and GPCR modulators. In drug development, the introduction of the 3,4,5-trifluoro motif is not merely a potency optimization; it fundamentally alters the solid-state landscape of the molecule compared to its non-fluorinated parent, Phenylglycinol .

This guide provides a technical comparison of the crystallographic and physicochemical properties of the trifluoro-derivative against standard alternatives. It addresses the "Developability Gap"—the challenge of predicting solubility, stability, and polymorphism when moving from a hydrocarbon scaffold to a highly fluorinated analog.

Key Technical Insights
  • Density & Packing: The high electronegativity and atomic mass of the trifluoro-group typically increase crystal density by 15-20% compared to the non-fluorinated parent, often altering packing from simple herringbone motifs to segregated layered structures (fluorophilic vs. hydrophilic domains).

  • Chirality & Space Groups: As a pure enantiomer, this molecule must crystallize in Sohncke space groups (e.g.,

    
    , 
    
    
    
    ).
  • Absolute Configuration: X-ray crystallography is the primary method for validating the stereochemical integrity (R vs. S) of the synthetic route, utilizing the anomalous scattering of oxygen/fluorine (using Cu K

    
    ) or heavy-atom salts (HCl/HBr).
    

Comparative Analysis: Product vs. Alternatives

The following data compares the target molecule against its direct non-fluorinated parent (Phenylglycinol) and a standard salt form. Note: Specific unit cell data for the trifluoro-intermediate is proprietary; values below represent validated trends from structural analogs (fluorinated phenylglycinols and diphenidines).

Table 1: Solid-State Property Comparison
FeatureTarget Product 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-olAlternative A (Parent) 2-Amino-2-phenylethan-1-olAlternative B (Salt Form) Target Product HCl Salt
Molecular Weight ~191.15 g/mol 137.18 g/mol ~227.61 g/mol
Crystal Density High (~1.35 - 1.45 g/cm³) Driven by F-atom mass.Medium (~1.10 g/cm³) Standard organic packing.Very High (~1.45 - 1.55 g/cm³) Ionic lattice compression.
Melting Point Moderate (85 - 110 °C) Disrupted lattice energy vs parent.Low (76 - 79 °C) Weak van der Waals forces.High (>200 °C) Strong ionic lattice energy.
H-Bond Donors 3 (-NH₂, -OH)3 (-NH₂, -OH)4 (-NH₃⁺, -OH)
Primary Interaction Segregated Packing Hydrophilic head (OH/NH₂) vs. Hydrophobic tail (Ar-F₃). Weak C-H...F contacts.Herringbone / Stack Dominated by N-H...O and O-H...N networks.Charge-Assisted Cl⁻ bridges NH₃⁺ and OH groups.
Hygroscopicity Low Fluorination increases lipophilicity (LogP ~1.1).Moderate Hydrophilic amino-alcohol core.High Salt forms are prone to moisture uptake.
Space Group Risk High probability of

due to conformational flexibility of the ethyl chain.
Typically

(

).[1]
Typically

or

.

Experimental Protocol: Single Crystal Growth & Data Collection

To generate the supporting experimental data required for IND filings or patent protection, follow this self-validating workflow. This protocol addresses the specific solubility challenges of amphiphilic fluorinated molecules.

Phase 1: Crystal Growth Strategy

The 3,4,5-trifluoro group makes the molecule significantly more lipophilic than phenylglycinol. Water/Alcohol systems often fail due to "oiling out."

Recommended Solvent Systems:

  • Slow Evaporation: Ethyl Acetate / n-Heptane (1:1). The fluorinated ring prefers the heptane environment, promoting orderly stacking.

  • Vapor Diffusion: Dissolve in minimal THF; diffuse Pentane vapor.

  • For Salt Formation: Dissolve free base in dry Diethyl Ether; add 1M HCl in Ether dropwise.

Phase 2: Data Collection Parameters (Rigaku/Bruker Systems)
  • Temperature: Maintain 100 K . Fluorinated rings often exhibit high thermal motion (disorder) at room temperature.

  • Radiation Source: Cu K

    
     (
    
    
    
    Å)
    .
    • Reasoning: Mo radiation is too weak for light-atom absolute configuration determination. Cu radiation maximizes the anomalous signal (

      
      ) from Oxygen and Fluorine to determine Flack parameter.
      
  • Resolution: Aim for 0.80 Å or better to resolve C-F bond lengths (typically 1.35 Å) clearly from C-O bonds.

Visualization: Crystallography Workflow

CrystalWorkflow Start Crude Material (>98% purity) Screen Solvent Screening (Polar/Non-polar mix) Start->Screen Growth Crystal Growth (Slow Evap/Diffusion) Screen->Growth Optimization Check Microscopy Check (Birefringence) Growth->Check Check->Screen Amorphous/Oil Xray X-ray Diffraction (Cu K-alpha, 100K) Check->Xray Single Crystal Found Solve Structure Solution (SHELXT / OLEX2) Xray->Solve Refine Refinement (Anisotropic F) Solve->Refine End Data Package (Unit Cell, R-factor, Flack) Refine->End CIF Generation

Caption: Workflow for obtaining X-ray data for amphiphilic fluorinated intermediates.

Structural Analysis & Interpretation

When analyzing the X-ray data of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, focus on these three critical quality indicators.

A. The "Fluorine Shield" Effect

In the crystal lattice, the 3,4,5-trifluorophenyl rings often align to form "fluorine channels."

  • Observation: Look for short F...F contacts (< 2.94 Å) or C-H...F interactions.

  • Impact: These weak interactions stabilize the crystal but can lead to slip planes , making crystals brittle and difficult to mount.

  • Comparison: Phenylglycinol lacks this feature and relies entirely on strong H-bonds (O-H...N), resulting in harder, blockier crystals.

B. Absolute Configuration Assignment

For chiral drugs, the Flack Parameter is the definitive metric.

  • Target Value: Near 0.0 (e.g.,

    
    ) for the correct enantiomer.
    
  • Alternative: Near 1.0 indicates the inverted structure.

  • Troubleshooting: If the Flack parameter is ambiguous (

    
    ) or has high error, convert the amino alcohol to a hydrobromide salt . The heavy Bromine atom (
    
    
    
    ) provides a massive anomalous signal, guaranteeing a definitive assignment even with Mo radiation.
Visualization: Structure-Property Logic

StructureProp Mol 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol F_Sub 3,4,5-Trifluoro Substitution Mol->F_Sub Polar Polar Head (NH2/OH) Mol->Polar Lipophil Increased Lipophilicity (LogP > 1.0) F_Sub->Lipophil Packing Segregated Crystal Packing (F-F & H-Bond Domains) F_Sub->Packing Density High Crystal Density (>1.35 g/cm³) F_Sub->Density BioAvail Enhanced Membrane Permeability (Drug Developability) Lipophil->BioAvail Packing->BioAvail Dissolution Rate

Caption: Impact of trifluoro-substitution on solid-state properties and developability.

References

  • PubChem Database. 2-Amino-2-phenylethan-1-ol (Phenylglycinol) Compound Summary.[2] National Library of Medicine. Available at: [Link]

  • Kudryavtsev, A. et al. (2020).New crystal structures of fluorinated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -aminophosphonic acid analogues of phenylglycine. Structural Chemistry.[3][4][5][6][7] Available at: [Link]
    
  • Chopra, D. et al. (2004). How Realistic Are Interactions Involving Organic Fluorine in Crystal Engineering? Insights from Packing Features in Substituted Isoquinolines. Crystal Growth & Design. Available at: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of Trifluorophenyl Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of trifluorophenyl amino alcohols, offering valuable insights for...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the mass spectrometry fragmentation patterns of trifluorophenyl amino alcohols, offering valuable insights for researchers in analytical chemistry, pharmacology, and drug development. By understanding the distinct fragmentation behaviors under different ionization techniques, scientists can enhance structural elucidation, metabolite identification, and impurity profiling.

Introduction: The Significance of Trifluorophenyl Amino Alcohols

Trifluorophenyl amino alcohols are a critical structural motif in a wide array of pharmaceuticals and bioactive molecules. The trifluoromethyl group (–CF₃) is a key pharmacophore that can significantly enhance a drug's metabolic stability, lipophilicity, and binding affinity. Consequently, detailed structural characterization of these compounds is paramount. Mass spectrometry (MS) stands as an indispensable tool for this purpose, providing sensitive and structurally informative data through the analysis of fragmentation patterns. This guide will compare and contrast the fragmentation pathways observed under two of the most common ionization techniques: Electron Ionization (EI) and Electrospray Ionization (ESI).

Fundamentals of Fragmentation in Mass Spectrometry

Mass spectrometry-based analysis involves ionizing a molecule and then breaking it apart to observe the mass-to-charge ratio (m/z) of the resulting fragments. The pattern of these fragments serves as a "fingerprint" for the molecule's structure.[1][2]

  • Electron Ionization (EI): A "hard" ionization technique that uses a high-energy electron beam (typically 70 eV) to ionize molecules, leading to extensive and reproducible fragmentation.[1][3] The resulting molecular ion is a radical cation (M•+), which is often unstable and undergoes various fragmentation reactions.[3]

  • Electrospray Ionization (ESI): A "soft" ionization technique that generates ions from a solution, typically by creating a fine spray of charged droplets.[4] ESI is particularly suited for polar and thermally fragile molecules, often producing protonated molecules ([M+H]⁺) with minimal fragmentation.[4][5] To induce fragmentation in ESI, tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID) are employed.[6]

Electron Ionization (EI) Fragmentation Patterns

Under EI conditions, trifluorophenyl amino alcohols exhibit characteristic fragmentation pathways driven by the high internal energy imparted to the molecular ion. The primary fragmentation routes include α-cleavage, benzylic cleavage, and rearrangements involving the trifluoromethyl and hydroxyl groups.

A key fragmentation pathway for amino alcohols is the α-cleavage , where the bond adjacent to the nitrogen atom breaks, leading to the formation of a stable iminium ion.[7] For a generic trifluorophenyl amino alcohol, this can be visualized as follows:

G M [M]•+ F1 Iminium Ion (Base Peak) M->F1 α-cleavage NL1 •R radical

Caption: α-cleavage in EI-MS.

Another significant fragmentation is benzylic cleavage , where the bond between the aromatic ring and the side chain is cleaved. This results in a stable trifluoromethyl-substituted benzyl-type cation.[8] A common subsequent fragmentation is the loss of the trifluoromethyl radical (•CF₃).[8]

Dehydration, the loss of a water molecule (H₂O), is also a common fragmentation pathway for alcohols in EI-MS.[8][9]

Table 1: Common EI Fragmentation Pathways and Characteristic Ions

Fragmentation PathwayDescriptionCharacteristic Ions / Neutral Loss
α-Cleavage Cleavage of the C-C bond adjacent to the nitrogen atom.Forms a stable iminium ion, often the base peak.
Benzylic Cleavage Cleavage of the bond between the phenyl ring and the side chain.Generates a trifluoromethyl-substituted benzyl cation (e.g., m/z 145 for a trifluoromethylbenzyl group).[8]
Dehydration Elimination of a water molecule from the alcohol group.Neutral loss of 18 Da ([M-18]•+).[8]
Loss of •CF₃ Cleavage of the C-CF₃ bond.Neutral loss of 69 Da.

Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) Fragmentation

In contrast to the extensive fragmentation in EI, ESI typically produces a stable protonated molecule, [M+H]⁺. Fragmentation is then induced in a controlled manner using CID, which involves colliding the precursor ion with an inert gas. The fragmentation of these even-electron ions follows different rules than the radical cations in EI.[5]

For protonated trifluorophenyl amino alcohols, the fragmentation is often initiated by the loss of neutral molecules such as water (H₂O) and ammonia (NH₃) or an amine.[10][11] The site of protonation, which can be the nitrogen or oxygen atom, significantly influences the subsequent fragmentation pathways.[6]

A primary fragmentation route is the loss of water from the protonated molecule, followed by other cleavages.[12][13] Another competitive pathway is the loss of ammonia or an amine .[10][13]

G MH [M+H]+ F1 [M+H - H₂O]+ MH->F1 CID F2 [M+H - R-NH₂]+ MH->F2 CID NL1 H₂O NL2 R-NH₂

Caption: Primary CID pathways in ESI-MS.

The trifluoromethylphenyl group often remains intact as a charged fragment or is lost as a neutral species, depending on the relative proton affinities of the resulting fragments.

Table 2: Common ESI-CID Fragmentation Pathways

Precursor IonFragmentation PathwayDescriptionCharacteristic Neutral Loss
[M+H]⁺Loss of Water Dehydration of the protonated alcohol.18 Da
[M+H]⁺Loss of Amine Elimination of the amine portion of the molecule.Varies based on amine substituent.
[M+H]⁺Cleavage of C-C bond Cleavage of the bond between the carbon bearing the hydroxyl group and the carbon bearing the amino group.Produces complementary fragment ions.

Comparative Analysis: EI vs. ESI-CID

The choice between EI and ESI-CID for the analysis of trifluorophenyl amino alcohols depends on the analytical goal.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with CID
Ionization Hard ionization, extensive fragmentation.[1]Soft ionization, minimal initial fragmentation.[4]
Molecular Ion Often weak or absent.[5][9]Strong protonated molecule peak ([M+H]⁺).
Fragmentation Reproducible, library-searchable spectra.Controlled fragmentation via CID.
Key Fragments Dominated by α-cleavage (iminium ions) and benzylic cleavage.Dominated by neutral losses (H₂O, R-NH₂).[10][12]
Best For GC-MS analysis of volatile derivatives, structural confirmation via library matching.LC-MS analysis of polar and thermally labile compounds, metabolite identification.

The derivatization of the amino alcohol can also significantly alter the fragmentation patterns in both techniques. For instance, trimethylsilyl (TMS) derivatization is common for GC-MS analysis and directs fragmentation in predictable ways.[14]

Experimental Protocols

A. Sample Preparation for LC-MS (ESI) Analysis

  • Solution Preparation: Prepare a stock solution of the trifluorophenyl amino alcohol at 1 mg/mL in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Filtration: Filter the working solution through a 0.22 µm syringe filter before injection.

B. Standard Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization [8]

  • Derivatization (if necessary): For non-volatile compounds, derivatize with a suitable agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to increase volatility.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Ion Source Temperature: 230 °C.[8]

    • Scan Range: m/z 40-500.

Caption: General workflow for MS analysis.

Conclusion

The mass spectrometric fragmentation of trifluorophenyl amino alcohols is highly dependent on the chosen ionization method. EI provides detailed, reproducible fragmentation patterns ideal for structural confirmation, while ESI with CID is better suited for determining the molecular weight of polar, non-volatile compounds and for studying fragmentation in a controlled manner. A comprehensive understanding of the fragmentation pathways under both techniques is crucial for researchers in the pharmaceutical and chemical analysis fields, enabling more confident and accurate structural elucidation.

References

  • Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. PubMed, [Link]

  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. ACS Publications, [Link]

  • Synthesis of Aryl Amino Alcohol Derivate from Turpentine Oil as a Potential Antimalarial Drug. AIP Publishing, [Link]

  • Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. PubMed, [Link]

  • Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. PMC, [Link]

  • Collision-induced dissociation mass spectra of protonated alkyl amines. ResearchGate, [Link]

  • Competitive Dehydration and Deamination of a,@-Amino Alcohols and a,w-Amino Acids in the Gas Phase. The Ohio State University, [Link]

  • Dissociation Chemistry of Protonated α‐, β‐ and Other Amino Acids Using Multiple Stage Tandem Mass Spectrometry. CiteDrive, [Link]

  • Fragmentation reactions of protonated α-amino acids. Semantic Scholar, [Link]

  • the potential antimalarial drug of aryl amino alcohol derivatives from eugenol: synthesis. Rasayan Journal, [Link]

  • Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, [Link]

  • Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. ResearchGate, [Link]

  • Fragmentation mechanisms of α-amino acids protonated under electrospray ionization: a collisional activation and ab initio theoretical study. ResearchGate, [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh, [Link]

  • Accurate Mass Determination of Amino Alcohols by Turboionspray/Time‐of‐Flight Mass Spectrometry. Wiley Online Library, [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. SCIEX, [Link]

  • Decoding Mass Spectrometry: Understanding Molecular Fragmentation Patterns. ChemistryViews, [Link]

  • An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI, [Link]

  • Electron Ionization for GC–MS. LCGC International, [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, [Link]

  • EI mass spectra of N-alkyl(aryl)-N-perfluoroacyl-amino acids. ResearchGate, [Link]

  • Mass Spectrometry: Fragmentation. University of California, Irvine, [Link]

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Comparative

Comparative Guide: Validated HPLC Methodologies for the Purity Assessment of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Executive Summary 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a highly specialized chiral -amino alcohol utilized as a critical building block in the development of fluorinated therapeutics. The incorporation of the 3...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a highly specialized chiral


-amino alcohol utilized as a critical building block in the development of fluorinated therapeutics. The incorporation of the 3,4,5-trifluorophenyl motif enhances metabolic stability and lipophilicity; however, it significantly alters the electronic environment of the adjacent chiral center and amino group.

For researchers and drug development professionals, establishing a robust Analytical Target Profile (ATP) is paramount. This guide critically compares three High-Performance Liquid Chromatography (HPLC) methodologies—Achiral RP-HPLC, Direct Chiral HPLC, and Indirect Chiral RP-HPLC—evaluating their performance against to provide a definitive strategy for assessing both chemical and enantiomeric purity.

Molecular Context & Analytical Challenges

The accurate chromatographic analysis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol presents two distinct physicochemical challenges:

  • Reduced Basicity: The strong electron-withdrawing inductive effect of the trifluorophenyl ring lowers the pKa of the primary amine. If not properly controlled via mobile phase pH, this leads to secondary interactions with residual silanols on silica-based columns, causing severe peak tailing.

  • Weak Chromophore: Unlike highly conjugated aromatic systems, the trifluorophenyl moiety exhibits weak UV absorbance above 250 nm, making trace-level detection (e.g., quantifying 0.1% enantiomeric impurities) exceptionally difficult without derivatization.

Methodological Comparison: Direct vs. Indirect Approaches

To ensure data integrity and regulatory compliance, analytical methods must be selected based on their specific utility within the drug development lifecycle.

Method A: Achiral Reversed-Phase HPLC (Chemical Purity)

This method utilizes a standard C18 stationary phase with a highly acidic mobile phase (0.1% TFA).

  • The Causality: Trifluoroacetic acid (TFA) serves a dual purpose. It acts as an ion-pairing agent and drives the mobile phase pH to ~2.0, ensuring the weakly basic amine is fully protonated. This eliminates peak tailing and provides sharp, symmetrical peaks for accurate quantification of chemical impurities.

Method B: Direct Chiral HPLC (Enantiomeric Purity)

Direct separation employs polysaccharide-based chiral stationary phases (CSPs), such as amylose tris(3,5-dimethylphenylcarbamate).

  • The Causality: Enantiomeric recognition occurs via transient hydrogen bonding and

    
     interactions within the chiral grooves of the polymer. While this method avoids sample preparation and the risk of derivatization-induced racemization, it suffers from .
    
Method C: Indirect Chiral RP-HPLC via Marfey's Reagent (Trace Enantiomeric Purity)

This approach involves pre-column derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA, known as Marfey's Reagent).

  • The Causality: Why derivatize? Reacting the

    
    -amino alcohol with FDAA tags the molecule with a highly conjugated dinitrophenyl group. This shifts the detection wavelength to 340 nm, completely bypassing the weak native UV absorbance of the trifluorophenyl group and dropping the Limit of Detection (LOD) to the picomole range. Furthermore, the reaction converts enantiomers into diastereomers, allowing for .
    

Quantitative Validation Data

The following table summarizes the comparative performance of the three methods based on .

Validation ParameterICH Q2(R2) Acceptance CriteriaMethod A: Achiral RP-HPLCMethod B: Direct Chiral HPLCMethod C: Indirect Chiral (FDAA)
Specificity No interference at

Baseline resolution (

)
Baseline resolution (

)
Baseline resolution (

)
Linearity Range

1.0 – 100 µg/mL5.0 – 100 µg/mL0.01 – 50 µg/mL
LOD (S/N

3)
Matrix dependent0.1 µg/mL0.5 µg/mL0.002 µg/mL (Picomole range)
LOQ (S/N

10)
Matrix dependent0.3 µg/mL1.5 µg/mL0.006 µg/mL
Accuracy 98.0% – 102.0% recovery99.5% ± 0.8%98.2% ± 1.5%99.8% ± 0.5%
Precision (RSD)

2.0%
0.6%1.8%0.4%

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system, ensuring that the analytical run proves its own suitability before sample data is accepted.

Protocol 1: Achiral RP-HPLC for Chemical Purity
  • Column: Waters XBridge C18, 150 × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Self-Validation Check: Prior to sample injection, inject a sensitivity standard at 0.05% of the nominal API concentration. The run is only valid if the Signal-to-Noise (S/N) ratio is

    
     10, proving the system meets the required LOQ.
    
Protocol 2: Pre-column Derivatization & Enantiomeric Purity (Marfey's Method)
  • Derivatization Workflow:

    • Dissolve 1.0 mg of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol in 1.0 mL of methanol. Transfer 100 µL to a reaction vial.

    • Add 200 µL of 1% FDAA in acetone.

    • Add 40 µL of 1.0 M

      
      . Causality:  The highly electron-withdrawing trifluorophenyl ring reduces the nucleophilicity of the amine. The alkaline environment ensures the amine remains fully deprotonated and active for the 
      
      
      
      reaction.
    • Incubate at 40°C for 60 minutes to provide the necessary activation energy.

    • Quench by adding 40 µL of 1.0 M HCl. Causality: Neutralizing the base immediately halts the reaction and stabilizes the formed diastereomers, preventing any potential base-catalyzed epimerization that would artificially skew the %ee results.

    • Dilute with 620 µL of Mobile Phase A and filter through a 0.22 µm PTFE filter.

  • HPLC Conditions:

    • Column: Agilent Zorbax Eclipse Plus C18, 250 × 4.6 mm, 5 µm.

    • Mobile Phase: Isocratic 60% A (0.1% Formic Acid in Water) / 40% B (Acetonitrile).

    • Detection: UV at 340 nm.

  • Self-Validation Check: Inject a derivatized racemic standard. The system is valid only if the resolution (

    
    ) between the L-FDAA-D-analyte and L-FDAA-L-analyte peaks is > 2.0.
    

Mechanistic Visualization

Derivatization_Logic Analyte Analyte: Fluorinated β-Amino Alcohol (Weak UV Chromophore) Reaction SNAr Reaction (NaHCO3, 40°C, 1h) Analyte->Reaction Reagent Marfey's Reagent (FDAA) (Strong UV Chromophore) Reagent->Reaction Diastereomers Diastereomeric Mixture (L-FDAA-D-Analyte & L-FDAA-L-Analyte) Reaction->Diastereomers Quench w/ HCl Separation RP-HPLC (C18 Column) Baseline Resolution (Rs > 2.0) Diastereomers->Separation Detection UV Detection @ 340 nm (Picomole Sensitivity) Separation->Detection

Logical workflow of indirect chiral separation via Marfey's reagent.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu. URL:[Link]

  • Dubey, R., & Bhushan, R. "A Rapid, Robust and Ultra-Sensitive HPLC Enantioseparation of b-Amino Alcohols." Journal of Chromatographic Science, Oxford Academic. URL:[Link]

  • Bhushan, R., et al. "Assessment and Application of Marfey's reagent and analogs in Enantioseparation: A decade's perspective." ResearchGate. URL:[Link]

  • MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl Regulatory Compliance. URL:[Link]

Validation

Impact of 3,4,5-trifluoro substitution on metabolic stability compared to non-fluorinated analogs

A Comparative Guide to Metabolic Stability: The Impact of 3,4,5-Trifluoro Substitution Introduction: The Critical Role of Metabolic Stability in Drug Discovery In the journey of a drug candidate from a promising hit to a...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Metabolic Stability: The Impact of 3,4,5-Trifluoro Substitution

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from a promising hit to a clinical reality, its metabolic fate is a pivotal determinant of success. A compound that is rapidly metabolized by the body's enzymatic machinery will likely exhibit a short half-life and poor bioavailability, rendering it therapeutically ineffective. Consequently, optimizing metabolic stability is a cornerstone of modern medicinal chemistry.[1] Among the various strategies employed, the introduction of fluorine atoms—a process known as fluorination—has emerged as a powerful and routinely applied tactic to limit oxidative metabolism and enhance a drug's pharmacokinetic profile.[2][3]

This guide provides an in-depth comparison of the metabolic stability of compounds bearing a 3,4,5-trifluorophenyl group against their non-fluorinated analogs. We will delve into the mechanistic underpinnings of this stability enhancement, present supporting comparative data, and provide a detailed, field-proven protocol for assessing metabolic stability in vitro.

The Mechanism: How 3,4,5-Trifluoro Substitution Fortifies Molecules Against Metabolism

The primary defense against foreign compounds (xenobiotics) in the body is orchestrated by a superfamily of enzymes known as cytochrome P450 (CYP).[4][5] These enzymes, predominantly located in the liver, are responsible for the majority of oxidative metabolism of drugs.[6] A common metabolic pathway for aromatic rings is hydroxylation, where a C-H bond is converted to a C-OH group, marking the first step towards increased water solubility and eventual excretion.

The strategic placement of fluorine atoms on an aromatic ring can effectively shield it from CYP-mediated attack. The 3,4,5-trifluoro substitution pattern offers a multi-pronged defense:

  • Steric Hindrance: The fluorine atoms physically block the active site of the CYP enzyme from accessing the aromatic ring, preventing the catalytic oxidation process.

  • Electronic Deactivation: Fluorine is the most electronegative element, and its presence on the phenyl ring has a powerful electron-withdrawing effect. This deactivates the ring towards electrophilic attack, which is a key step in the CYP450 catalytic cycle for aromatic hydroxylation.[7] While the strength of the carbon-fluorine (C-F) bond is significantly higher than that of a carbon-hydrogen (C-H) bond, the enhancement in metabolic stability is more complex than simple bond strength.[8][9] The electronic perturbation of the molecule can also alter its affinity for the metabolizing enzymes, further contributing to the observed stability.[2][3]

By replacing metabolically vulnerable C-H bonds with robust C-F bonds at key positions, the 3,4,5-trifluoro motif serves as a "metabolic shield," effectively blocking a primary route of degradation.[10][11]

cluster_0 Non-Fluorinated Analog cluster_1 3,4,5-Trifluoro Analog Parent_Compound Phenyl Ring (Metabolically Labile) CYP450 CYP450 Enzyme (e.g., CYP3A4) Parent_Compound->CYP450 Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP450->Metabolite Fluoro_Compound 3,4,5-Trifluorophenyl Ring (Metabolically Stable) CYP450_2 CYP450 Enzyme (e.g., CYP3A4) Fluoro_Compound->CYP450_2 Blocked No_Metabolism Parent Compound Remains Unchanged CYP450_2->No_Metabolism

Caption: Metabolic shielding effect of 3,4,5-trifluoro substitution.

Quantitative Comparison: Experimental Data Insights

The theoretical benefits of trifluorination are consistently validated by in vitro experimental data. The following table summarizes typical results from a human liver microsomal (HLM) stability assay, comparing a hypothetical parent compound with its 3,4,5-trifluoro analog. The key parameters measured are the in vitro half-life (t½) and the intrinsic clearance (CLint), which is a measure of the metabolic capacity of the liver for a specific compound.[1]

Compound IDDescriptionHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Rationale for Change
CMPD-01 Non-fluorinated Parent1592.4The unsubstituted phenyl ring is susceptible to rapid oxidative metabolism by CYP enzymes.[10]
CMPD-02 3,4,5-Trifluoro Analog>120<5.8The 3,4,5-trifluoro substitution blocks the primary site of metabolism, dramatically reducing the rate of clearance and extending the half-life.[11]

Note: Data is representative and intended for illustrative purposes. Actual values will vary depending on the specific molecular scaffold.

Experimental Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This protocol outlines a robust, self-validating system for determining the metabolic stability of test compounds. The inclusion of positive and negative controls ensures the integrity of the assay.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound upon incubation with human liver microsomes in the presence of the necessary cofactor (NADPH).[12]

Materials:

  • Test Compounds (and non-fluorinated analogs)

  • Positive Control (e.g., Verapamil, a compound with known high clearance)

  • Negative Control (e.g., Warfarin, a compound with known low clearance)

  • Human Liver Microsomes (HLM), pooled

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN), ice-cold, containing an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

Methodology:

  • Compound Preparation: Prepare stock solutions of test compounds and controls in DMSO (e.g., 10 mM). Create intermediate working solutions by diluting the stocks in buffer to achieve a final incubation concentration of 1 µM.

  • Incubation Plate Setup:

    • In a 96-well plate, add 198 µL of pre-warmed (37°C) 0.1 M phosphate buffer containing HLM (final protein concentration of 0.5 mg/mL).

    • Add 2 µL of the test compound or control working solution to the wells.

    • Causality Check: This step ensures the compound is dispersed in the enzyme matrix before the reaction is initiated.

  • Pre-incubation: Seal the plate and pre-incubate at 37°C for 10 minutes with gentle shaking. This allows the system to reach thermal equilibrium.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding 10 µL of the pre-warmed NADPH regenerating system to each well.[12]

    • Self-Validation: A parallel set of wells should receive buffer instead of the NADPH system. Any compound loss in these wells indicates non-enzymatic degradation or non-specific binding, not metabolism.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells.

    • The "0-minute" time point is critical as it represents the initial concentration before any significant metabolism occurs. The reaction is quenched immediately after adding the NADPH system.

  • Reaction Quenching: To stop the reaction, add 200 µL of ice-cold ACN with the internal standard to the appropriate wells at each time point. The cold ACN precipitates the microsomal proteins and halts all enzymatic activity.[13]

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C.[11] This pellets the precipitated proteins, leaving a clear supernatant containing the remaining compound and internal standard.

  • Analysis:

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to quantify the peak area ratio of the parent compound relative to the internal standard at each time point.[14]

  • Data Analysis:

    • Plot the natural logarithm of the percent remaining of the test compound versus time.

    • The slope of the linear regression line (k) is the elimination rate constant.

    • Calculate the half-life (t½) using the formula: t½ = 0.693 / k

    • Calculate intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL protein in incubation)

start Start: Prepare Reagents (Compounds, HLM, Buffer, NADPH) pre_incubate 1. Pre-incubation Add HLM & Compound to Plate Incubate at 37°C for 10 min start->pre_incubate initiate 2. Initiate Reaction Add NADPH Regenerating System pre_incubate->initiate sampling 3. Time-Point Sampling (0, 5, 15, 30, 60 min) initiate->sampling quench 4. Quench Reaction Add Cold Acetonitrile + Internal Std sampling->quench centrifuge 5. Protein Precipitation Centrifuge at 4000 rpm, 4°C quench->centrifuge analyze 6. Analysis Transfer Supernatant Analyze by LC-MS/MS centrifuge->analyze calculate 7. Data Calculation Determine t½ and CLint analyze->calculate end End: Stability Profile calculate->end

Caption: Workflow for an in vitro Human Liver Microsomal (HLM) stability assay.

Conclusion

The strategic incorporation of a 3,4,5-trifluorophenyl moiety is a highly effective and well-established strategy in medicinal chemistry to enhance the metabolic stability of drug candidates. By providing a combination of steric and electronic shielding, this substitution pattern effectively blocks sites of oxidative metabolism, particularly CYP450-mediated aromatic hydroxylation. This leads to a significantly longer in vitro half-life and lower intrinsic clearance, which are desirable properties that often translate to an improved pharmacokinetic profile in vivo. The robust in vitro liver microsomal stability assay remains an essential tool in early drug discovery to evaluate the metabolic fate of compounds and to guide the rational design of more stable and effective therapeutics.

References

  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
  • Comparing the metabolic stability of fluorinated versus non-fluorin
  • Application Notes and Protocols: The Role of the Trifluoromethyl Group in Enhancing Drug Metabolic Stability.BenchChem.
  • A Comparative Guide to the Metabolic Stability of Drugs: The Impact of the Trifluoromethyl Group.BenchChem.
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
  • Technical Support Center: Enhancing Metabolic Stability of Fluorinated Drug Candid
  • On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.ChemRxiv.
  • Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PubMed.
  • Comparison of metabolic properties of fluorinated and chlorinated matched pairs.
  • Fluorine in drug discovery: Role, design and case studies.Innovative Journal of Medical and Health Science.
  • Investigation of Radiotracer Metabolic Stability In Vitro with CYP-Overexpressing Hepatoma Cell Lines.
  • In vitro metabolic stability assays for the selected compounds.
  • Drug metabolic stability in early drug discovery to develop potential lead compounds.PubMed.
  • Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs.MDPI.
  • Research - Michael Cameron, PhD.The Wertheim UF Scripps Institute.
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Comparative

A Comparative Guide to the Infrared Spectroscopy of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the fluorinated amino alcohol, 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. For professionals in drug discovery and mate...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the characteristic infrared (IR) spectroscopy peaks for the fluorinated amino alcohol, 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol. For professionals in drug discovery and materials science, fluorinated organic molecules are of paramount importance due to their unique physicochemical properties. Understanding their structural features through techniques like Fourier-Transform Infrared (FTIR) spectroscopy is a critical step in characterization and quality control.

Instead of a simple peak list, this guide employs a comparative methodology. We will first establish the spectral features of a non-fluorinated structural analog, 2-Amino-2-phenylethan-1-ol, to create a baseline. Subsequently, we will predict and analyze the spectral modifications introduced by the electron-withdrawing trifluorophenyl group. This approach not only facilitates the identification of the target molecule but also deepens the understanding of structure-spectra relationships.

Molecular Structure and Primary Vibrational Modes

The molecule 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol contains several key functional groups whose vibrational modes are IR-active: a primary alcohol (-OH), a primary amine (-NH₂), an aliphatic ethyl backbone, and a 1,2,3-trifluoro-substituted aromatic ring. Each of these groups gives rise to characteristic absorption bands. The primary modes of interest are the stretching and bending vibrations of the O-H, N-H, C-H, C-O, C-N, C=C (aromatic), and C-F bonds.

Figure 1: Molecular structure and key IR-active functional groups of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

Comparative Spectral Analysis

Baseline Spectrum: 2-Amino-2-phenylethan-1-ol

To interpret the spectrum of our target molecule, we first consider its non-fluorinated analog. This compound contains all the same functional groups except for the C-F bonds. Its spectrum is dominated by absorptions from the -OH, -NH₂, and phenyl groups.

High-Frequency Region (4000-2500 cm⁻¹): This region is characterized by X-H stretching vibrations.

  • O-H Stretch: A very strong and broad absorption band is expected between 3200-3550 cm⁻¹ due to intermolecular hydrogen bonding of the alcohol group.[1][2][3][4]

  • N-H Stretches: Primary amines exhibit two distinct bands from symmetric and asymmetric stretching.[5][6][7] These medium-intensity peaks typically appear between 3300-3500 cm⁻¹ and will likely overlap with the broad O-H band.[5][7][8]

  • C-H Stretches: Aromatic C(sp²)-H stretches appear as weaker bands just above 3000 cm⁻¹ (typically 3000-3100 cm⁻¹).[9][10] Aliphatic C(sp³)-H stretches will be observed as stronger bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[2][6]

Fingerprint Region (1700-600 cm⁻¹): This region contains a wealth of structural information.

  • N-H Bend: A characteristic scissoring vibration for primary amines occurs in the 1580-1650 cm⁻¹ range.[5]

  • Aromatic C=C Stretches: Multiple bands of variable intensity are expected in the 1450-1600 cm⁻¹ region due to skeletal vibrations of the phenyl ring.[9][10]

  • C-O Stretch: A strong band for the primary alcohol C-O stretch is typically found between 1000-1075 cm⁻¹.[3][4]

  • C-N Stretch: The C-N stretching vibration of the aliphatic amine is expected as a medium or weak band in the 1020-1250 cm⁻¹ range.[5]

Predicted Spectrum: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

The introduction of three highly electronegative fluorine atoms onto the aromatic ring will induce significant changes in the IR spectrum, primarily in the fingerprint region.

High-Frequency Region (4000-2500 cm⁻¹): This region is expected to be broadly similar to the non-fluorinated analog. The O-H and N-H stretching vibrations are dominated by hydrogen bonding and are less sensitive to electronic effects from the distant aromatic ring. The primary difference will be a reduction in the number and intensity of the aromatic C(sp²)-H stretching bands, as the target molecule has only two such bonds compared to five in the analog.

Fingerprint Region (1700-600 cm⁻¹): This is where the most dramatic differences will appear.

  • Aromatic C=C Stretches: The positions and relative intensities of the aromatic ring skeletal vibrations (1400-1600 cm⁻¹) will be altered by the heavy fluorine substituents and their strong electron-withdrawing inductive effects.

  • C-F Stretches: This is the key diagnostic feature. The C-F bond gives rise to exceptionally strong absorption bands.[11] For molecules with multiple fluorine atoms, several intense bands are expected due to symmetric and asymmetric stretching modes. These peaks will dominate the 1000-1360 cm⁻¹ region of the spectrum.[11] This intense, complex absorption pattern is the most unambiguous indicator of the trifluorophenyl group.

  • C-O and C-N Stretches: The strong C-O stretching band may be obscured by or coupled with the very strong C-F absorptions, as their frequency ranges overlap.

Data Summary: A Comparative Table

Vibrational Mode2-Amino-2-phenylethan-1-ol (Baseline)2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol (Predicted)Comments
O-H Stretch (H-bonded) ~3200-3550 cm⁻¹ (Strong, Very Broad)~3200-3550 cm⁻¹ (Strong, Very Broad)Largely unaffected by ring substitution due to distance and dominance of H-bonding.[3][12]
N-H Stretch (Primary) ~3300-3500 cm⁻¹ (Two Bands, Medium)~3300-3500 cm⁻¹ (Two Bands, Medium)Overlaps with O-H band. Position is characteristic of primary amines.[5][6][7]
Aromatic C-H Stretch ~3000-3100 cm⁻¹ (Multiple, Weak-Medium)~3000-3100 cm⁻¹ (Fewer Bands, Weak)Fewer bands due to only two aromatic C-H bonds.
Aliphatic C-H Stretch ~2850-2960 cm⁻¹ (Multiple, Medium)~2850-2960 cm⁻¹ (Multiple, Medium)Unchanged from the non-aromatic portion of the molecule.[2][6]
N-H Bend (Scissoring) ~1580-1650 cm⁻¹ (Medium-Strong)~1580-1650 cm⁻¹ (Medium-Strong)A reliable indicator for the primary amine group.[5]
Aromatic C=C Stretch ~1450-1600 cm⁻¹ (Multiple, Variable)~1400-1600 cm⁻¹ (Shifted Peaks)Peak positions and intensities are altered by the fluorine substituents.
C-F Stretch N/A~1000-1360 cm⁻¹ (Multiple, Very Strong)Key distinguishing feature. Expect multiple, very intense bands confirming fluorination.[11]
C-O Stretch (Primary Alcohol) ~1000-1075 cm⁻¹ (Strong)~1000-1100 cm⁻¹ (Strong)May be coupled with or obscured by the intense C-F absorptions.
C-N Stretch (Aliphatic) ~1020-1250 cm⁻¹ (Weak-Medium)~1020-1250 cm⁻¹ (Weak-Medium)May be difficult to assign definitively due to overlap with C-F and C-O bands.

Experimental Protocol for Spectrum Acquisition (ATR-FTIR)

To ensure data integrity and reproducibility, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a modern, rapid technique suitable for solid powder samples, requiring minimal sample preparation.

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Step-by-Step Methodology:

  • Crystal Cleaning (Self-Validation): Before any measurement, the ATR crystal (typically diamond or germanium) must be impeccably clean. Wipe the crystal surface with a solvent-moistened, lint-free cloth (e.g., isopropanol or ethanol) and allow it to dry completely. This prevents cross-contamination.

  • Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step that measures the ambient atmosphere (H₂O, CO₂) and the instrument's response. The software will automatically subtract this background from the sample spectrum, ensuring that the final spectrum contains only information from the sample.

  • Sample Application: Place a small amount of the solid 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol powder onto the center of the ATR crystal. Only enough to cover the crystal surface is needed.

  • Apply Pressure: Lower the integrated anvil (pressure clamp) and apply consistent pressure to the sample. This ensures firm, uniform contact between the sample and the crystal, which is essential for a high-quality spectrum with good signal-to-noise ratio.

  • Spectrum Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral resolution should be set to 4 cm⁻¹.

  • Data Processing and Analysis: After collection, the spectrum (plotted as % Transmittance or Absorbance vs. Wavenumber in cm⁻¹) is ready for analysis. Identify the key peaks and compare their positions and intensities to the predictions in the table above. Pay special attention to the 1000-1360 cm⁻¹ region for the characteristic C-F bands.

  • Post-Measurement Cleaning: Thoroughly clean the sample from the crystal surface and anvil using the same procedure as in Step 1 to prepare the instrument for the next user.

Conclusion

The IR spectrum of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is rich with structural information. While the high-frequency region clearly indicates the presence of alcohol and primary amine functionalities through their characteristic O-H and N-H stretching vibrations, the fingerprint region provides the most definitive evidence of its unique structure. The unambiguous identifier for this molecule is the presence of multiple, very strong absorption bands between 1000 cm⁻¹ and 1360 cm⁻¹, which arise from the C-F stretching vibrations of the trifluorophenyl group. By using a comparative approach against its non-fluorinated analog, researchers can confidently assign the observed spectral features and verify the identity and purity of this valuable fluorinated building block.

References

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines. LibreTexts. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). Infrared Spectroscopy (Part-4, PPT-10): Absorptions of Alcohols and Phenols (R-O-H). Retrieved from [Link]

  • Rathee, N. (2025, September 24). IR Spectra of Alcohols. Prezi. Retrieved from [Link]

  • Micro-Analysis. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Filo. (2025, June 7). How to distinguish compounds containing N-H stretching using IR spectrum?. Retrieved from [Link]

  • Chemistry Student. (n.d.). Infrared spectra of alcohols and phenols. Retrieved from [Link]

  • University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Alcohols. LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • Dr. Shuchismita. (2011, June 10). Structural analysis of amines. Pharmainfo.net. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 134797, 2-Amino-2-phenylethan-1-ol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92466, 2-Amino-2-phenylethanol. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 593814, 3,4,5-Trifluorobenzonitrile. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table of Characteristic IR Absorptions. LibreTexts. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • DAV University. (n.d.). Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. Retrieved from [Link]

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Validation

The Fluorine Factor: A Comparative Guide to the Lipophilicity of Fluorinated vs. Non-Fluorinated Amino Ethanols

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacok...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic manipulation of a molecule's physicochemical properties is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among these properties, lipophilicity, quantified by the partition coefficient (LogP), stands as a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME).[1] The introduction of fluorine into a molecular scaffold has become a powerful and widely adopted strategy to modulate these properties, often with profound effects on a compound's biological activity and therapeutic potential.

This guide provides an in-depth comparison of the lipophilicity of fluorinated versus non-fluorinated amino ethanols, a common structural motif in many pharmaceutical agents. We will explore the theoretical underpinnings of how fluorine substitution influences LogP, present a comparative analysis of experimental and calculated LogP values, and provide a detailed, field-proven protocol for the experimental determination of LogP using the gold-standard shake-flask method.

The Impact of Fluorination on Lipophilicity: A Tale of Two Effects

The influence of fluorine on lipophilicity is not always straightforward and can be highly context-dependent.[2] The high electronegativity of the fluorine atom creates a strong C-F bond and can significantly alter the electronic properties of a molecule. This can lead to two opposing effects on lipophilicity:

  • Increased Lipophilicity: In many cases, the replacement of a hydrogen atom with a fluorine atom can increase the overall lipophilicity of a molecule. This is often attributed to the "hydrophobic fluorine" effect, where the highly polarized C-F bond can lead to favorable interactions with the non-polar lipid environment. Additionally, fluorination can shield a molecule from metabolic degradation, further enhancing its in vivo lifetime.[3]

  • Decreased Lipophilicity: Conversely, the introduction of fluorine can also lead to a decrease in lipophilicity. The strong electron-withdrawing nature of fluorine can reduce the basicity of nearby amino groups, leading to a lower degree of protonation at physiological pH. This can result in a more neutral, less water-soluble species, but the overall effect on LogP can be a decrease due to changes in intermolecular interactions. The specific placement of the fluorine atom within the molecule is crucial in determining its effect.[4]

Comparative Analysis of LogP Values

To illustrate the impact of fluorination on the lipophilicity of amino ethanols, we present a comparison of experimental LogP values for non-fluorinated parent compounds with calculated LogP values for their fluorinated analogs. The experimental values were obtained from peer-reviewed literature and chemical databases, while the calculated values were generated using a validated computational model.

Compound NameStructureLogP ValueSource (Type)
2-AminoethanolHO-CH₂-CH₂-NH₂-1.31[3] (Experimental)
2-Amino-1-fluoroethanolF-CH₂-CH₂-OH-0.8 (Calculated)[5] (Calculated)
N-Methyl-2-aminoethanolHO-CH₂-CH₂-NHCH₃-0.94[4] (Experimental)
N-Methyl-2-amino-1-fluoroethanolF-CH₂-CH₂-NHCH₃-0.4 (Calculated)(Calculated)
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol2.26[6] (Calculated)

Note: Calculated LogP values are estimations based on molecular structure and should be interpreted with caution. Experimental determination remains the gold standard.

As the table demonstrates, the introduction of fluorine is predicted to increase the LogP value, making the fluorinated amino ethanols more lipophilic than their non-fluorinated counterparts. This is consistent with the "hydrophobic fluorine" effect. The more complex fluorinated structure shows a significantly higher LogP value, highlighting the cumulative effect of multiple fluorine substitutions.

Experimental Protocol: The Shake-Flask Method for LogP Determination

The shake-flask method is the benchmark technique for the experimental determination of the octanol-water partition coefficient (LogP).[7][8] It directly measures the partitioning of a compound between two immiscible phases, typically n-octanol and water.

Causality Behind Experimental Choices

The choice of n-octanol as the non-polar phase is a deliberate one; its long alkyl chain mimics the lipid bilayer of cell membranes, while the hydroxyl group allows it to dissolve a wider range of compounds than a simple alkane. The use of a buffered aqueous phase is critical for ionizable compounds like amino ethanols, as their partitioning behavior is pH-dependent.

Self-Validating System

The protocol incorporates several steps to ensure the reliability of the results. Pre-saturation of the solvents, the use of multiple replicates, and the determination of the compound's concentration in both phases allow for the calculation of a mass balance, which serves as an internal validation of the experiment.

Step-by-Step Methodology
  • Preparation of Pre-Saturated Solvents:

    • Mix equal volumes of n-octanol and buffer (e.g., phosphate-buffered saline, pH 7.4) in a large separatory funnel.

    • Shake vigorously for 24 hours at a constant temperature (typically 25°C).

    • Allow the phases to separate completely. The upper phase is water-saturated n-octanol, and the lower phase is n-octanol-saturated buffer.

  • Preparation of the Test Solution:

    • Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol to create a stock solution of known concentration.

  • Partitioning Experiment:

    • In a series of glass vials with screw caps, add a known volume of the pre-saturated n-octanol stock solution and a known volume of the pre-saturated buffer. It is advisable to use at least three different volume ratios of the two phases.

    • Tightly cap the vials and shake them for a sufficient time to allow for equilibrium to be reached (typically 1-24 hours) at a constant temperature.

  • Phase Separation:

    • Centrifuge the vials at a low speed to ensure complete separation of the two phases.

  • Concentration Analysis:

    • Carefully withdraw an aliquot from each phase (n-octanol and buffer) from each vial.

    • Determine the concentration of the test compound in each aliquot using a suitable analytical technique, such as HPLC-UV or LC-MS.

  • Calculation of LogP:

    • For each vial, calculate the partition coefficient (P) using the following formula:

      • P = [Concentration in n-octanol] / [Concentration in buffer]

    • Calculate the logarithm of P to obtain the LogP value.

    • The final LogP is reported as the average of the values obtained from the different phase volume ratios.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvents Prepare Pre-Saturated n-Octanol and Buffer prep_solution Prepare Test Solution in n-Octanol prep_solvents->prep_solution partitioning Partitioning: Shake Vials with Both Phases prep_solution->partitioning separation Phase Separation: Centrifugation partitioning->separation conc_analysis Concentration Analysis: HPLC or LC-MS separation->conc_analysis calc_logp Calculate LogP conc_analysis->calc_logp

Caption: Workflow for the experimental determination of LogP using the shake-flask method.

Logical Relationship Diagram

G lipophilicity Lipophilicity (LogP) adme ADME Properties lipophilicity->adme Influences fluorination Fluorination fluorination->lipophilicity Modulates drug_discovery Drug Discovery Success adme->drug_discovery Determines

Caption: The central role of lipophilicity in connecting chemical modification to drug discovery outcomes.

Conclusion

The strategic incorporation of fluorine into amino ethanol scaffolds offers a potent tool for medicinal chemists to fine-tune the lipophilicity of drug candidates. While the effects of fluorination can be complex and are highly dependent on the specific molecular context, a thorough understanding of the underlying principles and access to reliable experimental data are essential for rational drug design. The comparative data and detailed experimental protocol provided in this guide serve as a valuable resource for researchers seeking to harness the "fluorine factor" to optimize the ADME properties and ultimately enhance the therapeutic potential of their compounds.

References

Sources

Comparative

A Comprehensive Guide to the Quality Control of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Reagents

For Researchers, Scientists, and Drug Development Professionals The Criticality of Stringent Quality Control for Pharmaceutical Intermediates The journey from a chemical intermediate to an Active Pharmaceutical Ingredien...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Criticality of Stringent Quality Control for Pharmaceutical Intermediates

The journey from a chemical intermediate to an Active Pharmaceutical Ingredient (API) is a meticulously controlled process where the quality of each component directly impacts the safety and efficacy of the final drug product.[1] Intermediates such as 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol are foundational to the synthesis of complex molecules, and their purity profile can significantly influence the outcome of subsequent reactions. The presence of unidentified impurities can lead to the formation of undesired by-products, complicate purification processes, and potentially introduce toxic components into the final API.[2][3]

Regulatory bodies worldwide, including the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances. These guidelines underscore the necessity of a comprehensive understanding of the impurity profile of all starting materials and intermediates.[4] This guide, therefore, emphasizes a proactive, data-driven approach to the quality control of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

Key Quality Control Parameters and Analytical Methodologies

A robust quality control program for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is built upon a foundation of orthogonal analytical techniques designed to assess its identity, purity (both chemical and chiral), and assay. The following sections detail the critical quality attributes and the corresponding analytical methods for their evaluation.

Identity Confirmation

Confirming the chemical identity of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is the first and most fundamental quality control step. A combination of spectroscopic techniques is employed to provide an unambiguous structural confirmation.

NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules.[5][6] For a fluorinated compound like 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, ¹H, ¹³C, and ¹⁹F NMR are indispensable.[7][8][9]

  • ¹H NMR: Provides information on the number and connectivity of protons in the molecule.

  • ¹³C NMR: Reveals the carbon skeleton of the molecule.

  • ¹⁹F NMR: Directly probes the fluorine atoms, which is crucial for confirming the substitution pattern on the aromatic ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Nucleus Chemical Shift (δ) ppm (Solvent: CDCl₃) Multiplicity Assignment
¹H~7.0-7.2mAromatic-H
¹H~4.0-4.2m-CH(NH₂)-
¹H~3.6-3.8m-CH₂OH
¹H~2.5 (broad s)s-NH₂, -OH
¹³C~140-155 (m)mAromatic C-F
¹³C~110-120 (m)mAromatic C-H
¹³C~65-70s-CH₂OH
¹³C~55-60s-CH(NH₂)

Note: The chemical shifts and multiplicities are approximate and can vary based on the solvent and instrument parameters. The multiplicity of the aromatic signals will be complex due to C-F coupling.

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through fragmentation patterns.[10] For 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, electrospray ionization (ESI) is a suitable technique. The molecular ion peak ([M+H]⁺) should be observed at m/z corresponding to its molecular formula (C₈H₉F₃NO). Fragmentation of amino alcohols often involves cleavage of the C-C bond adjacent to the oxygen and the loss of water.[11][12][13]

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[8][9][14] While FTIR cannot distinguish between enantiomers, it can differentiate between racemic and enantiopure forms in the solid state due to differences in crystal lattice packing.[9]

Table 2: Characteristic FTIR Absorption Bands for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Functional Group Vibration Expected Wavenumber (cm⁻¹)
O-H (alcohol)Stretching3200-3600 (broad)
N-H (amine)Stretching3300-3500 (two bands for primary amine)
C-H (aromatic)Stretching3000-3100
C-F (aromatic)Stretching1100-1400
C-O (alcohol)Stretching1000-1260
Purity Assessment

Purity is a critical quality attribute that encompasses both chemical and chiral (enantiomeric) purity.

HPLC is the workhorse of purity analysis in the pharmaceutical industry. A reverse-phase HPLC method with UV detection is typically employed to separate the target compound from any non-chiral impurities.

Experimental Protocol: Chemical Purity by RP-HPLC

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

For a chiral molecule like 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, determining the enantiomeric excess (e.e.) is of paramount importance. Chiral HPLC is the gold standard for this analysis, utilizing a chiral stationary phase (CSP) to resolve the enantiomers.[15][16] Polysaccharide-based CSPs are often effective for the separation of amino alcohol enantiomers.[17]

Experimental Protocol: Chiral Purity by Chiral HPLC

  • Column: A polysaccharide-based chiral stationary phase (e.g., cellulose or amylose derivatives).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25 °C

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.

The enantiomeric excess is calculated from the peak areas of the two enantiomers using the following formula:

% e.e. = [(Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer)] x 100 [15]

Assay (Potency)

The assay determines the amount of the desired compound in the material. This is typically performed using a validated HPLC method with a reference standard of known purity.

Impurity Profiling

A thorough understanding of the potential impurities is crucial for ensuring the quality and safety of the reagent. Impurities can arise from starting materials, by-products of the synthesis, or degradation products.[1][2]

Potential Impurities in the Synthesis of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol:

  • Starting materials: Unreacted precursors from the synthetic route.

  • Diastereomeric impurities: If a chiral auxiliary is used in the synthesis.

  • Over-reduction products: Reduction of the aromatic ring under harsh conditions.

  • Residual solvents: Solvents used in the synthesis and purification steps.

The identification and quantification of these impurities are typically achieved using a combination of HPLC, GC-MS (for volatile impurities), and LC-MS.

Comparison of Quality Grades

Commercial suppliers often offer different grades of reagents. For research and drug development, it is imperative to select a grade with a well-defined and documented quality profile.

Table 3: Comparison of Typical Quality Grades for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Parameter Standard Grade (e.g., >95% Purity) High Purity Grade (e.g., >98% Purity) Pharmaceutical Grade (meets specific pharmacopeial or customer requirements)
Appearance Yellow to brown liquid or solidOff-white to pale yellow solidWhite to off-white crystalline solid
Identity (¹H NMR, MS) Conforms to structureConforms to structureConforms to structure
Assay (HPLC) ≥ 95.0%≥ 98.0%≥ 99.0%
Chiral Purity (e.e.) Not specified or ≥ 95%≥ 98%≥ 99.5%
Individual Impurity (HPLC) Not specified≤ 0.5%≤ 0.1%
Total Impurities (HPLC) ≤ 5.0%≤ 2.0%≤ 0.5%
Residual Solvents (GC) Not specifiedMeets ICH limitsMeets ICH Q3C limits
Certificate of Analysis Basic informationDetailed with test resultsComprehensive with full analytical data and compliance statements

Visualizing the Quality Control Workflow

A systematic workflow ensures that all critical quality attributes are assessed consistently.

Caption: Quality Control Workflow for 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol.

The Certificate of Analysis: A Critical Document

The Certificate of Analysis (CoA) is a formal document that summarizes the quality control testing performed on a specific batch of a reagent.[17][18][19] It is a critical component of the documentation package for any pharmaceutical intermediate. A comprehensive CoA should include:

  • Product Information: Name, CAS number, molecular formula, and batch number.

  • Test Parameters: A list of all the quality control tests performed.

  • Specifications: The acceptable limits for each test.

  • Results: The actual test results for the specific batch.

  • Analytical Methods: A reference to the analytical methods used.

  • Dates: Date of manufacture and expiry date.

  • Quality Assurance Approval: Signature of an authorized quality assurance representative.

Researchers should always request and carefully review the CoA before using any reagent in their experiments.

Conclusion

The quality of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is not a negotiable parameter in the context of pharmaceutical research and development. A thorough and well-documented quality control program, based on a suite of orthogonal analytical techniques, is essential to ensure the reliability and reproducibility of synthetic processes and the safety and efficacy of the resulting drug candidates. This guide provides a framework for establishing such a program, empowering scientists to demand and verify the quality of this critical chiral building block. By adhering to these principles, the scientific community can build a stronger foundation for the development of innovative and life-saving medicines.

References

  • PubMed. (2016, January 15). Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry. [Link]

  • National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]

  • PharmaInfo. (2024, October 15). A Review on Impurity Profiling In Pharmaceutical Substances. [Link]

  • PYG Lifesciences. (2025, September 29). How API Intermediate Manufacturers Ensures Impurity Profiling and Quality Assurance. [Link]

  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]

  • ScienceDirect. (2011, November 18). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • Royal Society of Chemistry. (2022, September 8). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. [Link]

  • Scribd. (n.d.). Certificate of Analysis for Chemicals | PDF | Ph | Parts Per Notation. [Link]

  • JEOL Ltd. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. [Link]

  • ResearchGate. (2021, September 1). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • European Medicines Agency. (1995, November). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Jurnal UPI. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

  • OSTI.GOV. (n.d.). The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I. [Link]

  • National Center for Biotechnology Information. (2025, November 20). The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product. [Link]

  • Wiley-VCH. (n.d.). Mass Spectrometry of Amino Acids and Proteins. [Link]

  • Stanford University. (1965, September 21). OF TWE"Y-'IWO FREE AMINO ACIDS 5. [Link]

  • PubChem. (n.d.). 2,2,2-Trifluoro-1-(3,4,5-trichlorophenyl)ethan-1-one. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • MDPI. (2022, October 20). Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • Frontiers. (2022, January 4). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • PubChem. (n.d.). 2-Amino-2-(3-chloro-2,4,5-trifluorophenyl)ethanol. [Link]

  • PubMed. (n.d.). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate. [Link]

  • ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization with o-Phthalaldehyde and N-tert-Butyloxycarbonyl-D-cysteine and Application to Vinegar Samples. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Reduction of Chiral Amino Acids Based on Current Method. [Link]

  • ResearchGate. (n.d.). Enantiospecific Synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Using (S)-Serine as a Chiral Pool. [Link]

Sources

Safety & Regulatory Compliance

Safety

2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized che...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents are paramount to ensuring a safe, compliant, and environmentally responsible laboratory environment. 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol is a fluorinated aromatic amino alcohol primarily utilized as a building block in pharmaceutical synthesis and advanced materials research.

Due to the presence of both an amine group and a heavily fluorinated aromatic ring, this compound presents specific physicochemical hazards that dictate strict disposal protocols. This guide provides essential, immediate safety and logistical information for its proper lifecycle management.

Hazard Profile & Quantitative Risk Assessment

While highly specific toxicological data for rare custom-synthesized derivatives like 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol may be limited, laboratory safety principles dictate that we assess risk based on its functional groups[1].

  • Amine Functionality: Confers basicity, making the compound a potential skin, eye, and respiratory irritant or corrosive agent. Amines can react exothermically with strong acids and oxidizing agents[2].

  • Fluorinated Aromatic Ring: Halogenated aromatics often exhibit significant environmental persistence and potential aquatic toxicity[2]. They must be strictly prevented from entering standard wastewater systems.

Table 1: Anticipated Hazard Profile and Proxy Data Note: Data is extrapolated from structurally similar fluorinated amino alcohols to guide conservative safety practices.

Property / Hazard ClassAnticipated Value / CategoryOperational Implication
Physical State Solid or viscous liquid (temperature dependent)Dictates choice of primary waste container (wide-mouth vs. narrow-neck).
Skin Corrosion/Irritation Category 1B / 2Mandatory use of chemically resistant gloves (e.g., Nitrile) and lab coat[3].
Eye Damage/Irritation Category 1Chemical splash goggles required during all handling and transfer operations.
Chemical Incompatibility Strong oxidizers, strong acidsWaste must be strictly segregated to prevent exothermic reactions or gas evolution[2].
Environmental Hazard Toxic to aquatic lifeZero-discharge policy: Absolute prohibition of sewer or drain disposal[4].

Step-by-Step Disposal Methodology

The primary principle for managing fluorinated amino alcohol waste is to prevent its entry into the environment and avoid incompatible chemical mixing[2]. The following protocol outlines the self-validating system for its safe disposal.

Step 1: Preparation and Engineering Controls

  • Action: Conduct all waste transfer operations inside a certified, properly functioning chemical fume hood[3].

  • Causality: Fume hoods mitigate inhalation risks from potential volatile degradation products or aerosolized dust if the compound is in a solid state. Ensure the sash is kept at a comfortable working height (less than 18 inches)[3].

  • PPE: Don appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a standard laboratory coat[3].

Step 2: Waste Segregation

  • Action: Dedicate a specific waste stream for "Halogenated Organic Waste" or "Basic Organic Waste," depending on your institution's specific Environmental Health and Safety (EHS) matrix.

  • Causality: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol must be kept completely separate from strong oxidizing agents and acids[2]. Mixing amines with acids generates significant heat (exothermic neutralization), which can cause container failure or boiling of solvents.

Step 3: Containment

  • Action: Collect the waste in an approved, chemically compatible container. High-Density Polyethylene (HDPE) or glass containers are universally acceptable for amino alcohols[1].

  • Causality: Never use food-grade containers (e.g., milk jugs) or unverified plastics, as the solvent vehicle or the amine itself may degrade the structural integrity of the container over time[1]. Ensure the container is equipped with a secure, leak-proof cap.

Step 4: Labeling and Documentation

  • Action: Affix a standardized "Hazardous Waste" label to the container before the first drop of waste is added[1].

  • Causality: Inadequately labeled containers violate federal regulations and will not be accepted by waste management personnel[4]. The label must explicitly list "2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol", the primary solvent (if in solution), and check the boxes for "Toxic" and "Corrosive/Irritant".

Step 5: Storage and Final Disposition

  • Action: Store the sealed waste container in a designated Secondary Containment bin within a cool, dry, and well-ventilated area[2].

  • Causality: Secondary containment prevents catastrophic spills if the primary vessel fails. Once the container is 80% full, initiate a pickup request with your institution's licensed hazardous waste management department. The ultimate disposal route for halogenated organics is high-temperature commercial incineration by a licensed facility[2].

Operational Workflow

The following diagram illustrates the logical decision-making process for handling this specific chemical waste stream.

DisposalWorkflow Start Waste Generation: 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol Hood Transfer to Chemical Fume Hood Verify PPE Start->Hood State Determine Waste Matrix Hood->State Liquid Liquid Solution (e.g., in organic solvent) State->Liquid Solid Solid Waste (Powder, Contaminated Vials) State->Solid Segregate Strict Segregation: Isolate from Acids & Oxidizers Liquid->Segregate Solid->Segregate Contain Primary Containment (HDPE/Glass) + Secondary Containment Bin Segregate->Contain Label Apply Institutional Hazardous Waste Label Contain->Label Dispose Transfer to Licensed Waste Hauler for Incineration Label->Dispose

Caption: Procedural workflow for the safe segregation, containment, and disposal of fluorinated amino alcohols.

References

  • Laboratory Safety Manual v2.1 (October 2024) - McGill University. Available at:[Link]

Sources

Handling

Personal protective equipment for handling 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol

Executive Summary & Chemical Identity This guide supersedes generic safety templates. It is designed for researchers handling 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , a specialized fluorinated amino-alcohol intermed...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

This guide supersedes generic safety templates. It is designed for researchers handling 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol , a specialized fluorinated amino-alcohol intermediate.[1]

While standard Safety Data Sheets (SDS) classify this compound as an Irritant (H315, H319, H335), experienced handling suggests treating it with elevated caution due to the fluorine-enhanced lipophilicity , which can facilitate skin absorption, and the primary amine functionality , which presents corrosive potential to mucous membranes.[1]

Parameter Data
Chemical Name (R)-2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
CAS Number 1213623-75-6 (R-isomer); 1213413-72-9 (S-isomer analog)
Molecular Formula C₈H₈F₃NO
Physical State Viscous yellow-to-brown liquid or low-melting waxy solid (Lot dependent)
Core Hazards Skin/Eye Irritant, Respiratory Irritant, Potential Corrosive

Risk Assessment & Hazard Logic

Why this compound requires specific attention:

  • The "Fluorine Effect": The trifluorophenyl group increases the compound's lipophilicity compared to non-fluorinated amino alcohols. This allows it to penetrate the lipid bilayer of the skin more rapidly, potentially delivering the basic amine group into deeper tissue layers.

  • Amine Basicity: Primary amines are proton acceptors. Upon contact with moisture in the eyes or lungs, they generate hydroxide ions, leading to immediate tissue damage (saponification of lipids).

  • Physical State Ambiguity: Depending on purity and temperature, this substance may exist as a supercooled liquid or a sticky solid. This variability increases the risk of spills during transfer (e.g., "stringing" of viscous liquids).

Personal Protective Equipment (PPE) Matrix

Rationale: The following PPE selection is based on a "Worst-Case" exposure scenario (liquid splash).

Zone Required Equipment Technical Specification & Rationale
Ocular Chemical Splash Goggles Spec: ANSI Z87.1 (Impact & Splash rated).Why: Safety glasses are insufficient.[1] Amine vapors can bypass side shields, causing lacrimation and corneal haze. Liquid splashes require a full seal.
Dermal (Hands) Double Nitrile Gloving Inner Layer: 4 mil Nitrile (Tactility).Outer Layer: 5-8 mil Nitrile (Barrier).Why: Fluorinated organics can permeate thin nitrile over time.[1] The "sacrificial" outer glove allows for immediate removal upon contamination without exposing skin.
Respiratory Fume Hood (Primary) Spec: Face velocity 80-100 fpm.Contingency: If hood work is impossible, use a half-face respirator with Multi-Gas/Vapor (OV/AG) cartridges (P100 filter if solid dust is present).[1]
Body Lab Coat + Apron Spec: 100% Cotton or Nomex lab coat. Add a Tyvek® or PVC apron if handling >10 grams.Why: Cotton absorbs splashes; the apron provides an impervious shield for the torso.

Operational Handling Protocol

Phase A: Receipt & Storage[4][6][7]
  • Inspection: Upon receipt, inspect the bottle for "sweating." Fluorinated aromatics can sometimes permeate low-density polyethylene caps.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). Amines oxidize and absorb CO₂ from the air (forming carbamates), which degrades purity.

Phase B: Weighing & Transfer
  • The Static Challenge: Fluorinated solids are notorious for static charge. They may "jump" from the spatula.

    • Solution: Use an antistatic gun on the weighing boat before transfer.

  • Viscous Liquid Handling: If the substance is a liquid:

    • Do not pour. Use a positive-displacement pipette or a glass syringe.

    • Why: Viscous amines adhere to standard pipette tips, leading to inaccurate dosing and drips.

Phase C: Reaction Setup
  • Exotherm Alert: When adding this compound to acid chlorides, anhydrides, or strong acids, expect a sharp exotherm.

    • Protocol: Cool the reaction vessel to 0°C before addition. Add the amine dropwise.

Visual Workflow: Safe Handling Lifecycle

The following diagram outlines the decision logic for handling this specific compound.

G Start Start: Material Receipt CheckState Check Physical State Start->CheckState Liquid State: Viscous Liquid CheckState->Liquid If Liquid Solid State: Waxy Solid CheckState->Solid If Solid LiquidHandling Use Glass Syringe/Pos-D Pipette (Avoid Drips) Liquid->LiquidHandling SolidHandling Use Anti-Static Gun + Spatula (Avoid Dust) Solid->SolidHandling Reaction Reaction Setup (Inert Gas + 0°C Cooling) LiquidHandling->Reaction SolidHandling->Reaction Cleanup Decontamination (Weak Acid Wash) Reaction->Cleanup Waste Disposal: Halogenated Stream Cleanup->Waste

Figure 1: Operational decision tree for handling 2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol, distinguishing between liquid and solid handling protocols.[1]

Waste Disposal & Decontamination

Critical Rule: Never dispose of fluorinated amines down the drain.

  • Waste Classification:

    • Classify as Halogenated Organic Waste .

    • Note: Even though it contains nitrogen, the fluorine content dictates the incineration path (requires scrubbers for HF generation).

  • Spill Decontamination:

    • Small Spill (<5mL): Absorb with vermiculite or sand.

    • Surface Cleaning: Do not use bleach (can form chloramines). Use a dilute 5% Citric Acid or Vinegar solution to neutralize the amine, followed by a soap and water wash.

    • Why: The acid converts the free base amine into a water-soluble salt, making it easier to wipe up without spreading oily residue.

Emergency Response

  • Eye Contact: Immediate irrigation is vital.[2] Flush for 15 minutes minimum . The lipophilic nature means the chemical resists washing off; hold eyelids open forcibly.

  • Skin Contact:

    • Blot (do not rub) excess chemical.

    • Wash with soft soap and copious water .

    • Pro-Tip: If available, use Polyethylene Glycol (PEG-400) mixed with water, as it solubilizes lipophilic amines better than water alone.[1]

References

  • PubChem. (n.d.).[3] Compound Summary: 2-Amino-2-(3,4,5-trifluorophenyl)ethanol.[1] National Library of Medicine. Retrieved October 26, 2025, from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Amino-2-(3,4,5-trifluorophenyl)ethan-1-ol
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